Product packaging for Regaloside C(Cat. No.:CAS No. 117591-85-2)

Regaloside C

Cat. No.: B047254
CAS No.: 117591-85-2
M. Wt: 416.4 g/mol
InChI Key: DVLNCWXFKKSRQB-NSVVQGBUSA-N
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Description

Regaloside C is a bioactive phenylpropanoid sucrose ester, primarily isolated from the renowned medicinal plant Rehmannia glutinosa. This compound has garnered significant interest in phytochemical and pharmacological research due to its potent biological activities. Its primary research value lies in its marked anti-inflammatory and antioxidant properties. Mechanistically, this compound has been demonstrated to inhibit the production of key pro-inflammatory mediators, such as nitric oxide (NO) and prostaglandin E2 (PGE2), by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, it exhibits strong free radical scavenging capabilities, making it a compelling subject for studies investigating oxidative stress-related pathologies, including neurodegenerative diseases, metabolic disorders, and aging. Researchers utilize this compound as a high-purity analytical standard for quality control in the standardization of herbal extracts, as a bioactive probe to elucidate inflammatory signaling pathways, and as a lead compound in the development of novel nutraceutical and therapeutic agents. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24O11 B047254 Regaloside C CAS No. 117591-85-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S)-2-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O11/c19-6-13-15(24)16(25)17(26)18(29-13)28-8-10(20)7-27-14(23)4-2-9-1-3-11(21)12(22)5-9/h1-5,10,13,15-22,24-26H,6-8H2/b4-2+/t10-,13-,15-,16+,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLNCWXFKKSRQB-NSVVQGBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OCC(COC2C(C(C(C(O2)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)OC[C@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347728
Record name Regaloside C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117591-85-2
Record name Regaloside C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Regaloside C: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside C, a glycerol glucoside isolated from the bulbs of the Lilium genus, has emerged as a compound of interest for its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the currently understood biological activities of this compound, with a focus on its anti-inflammatory and cardiomyocyte protective effects. This document is intended to serve as a resource for researchers and professionals in drug development, providing detailed experimental methodologies and summarizing available quantitative data to facilitate further investigation and application of this natural compound.

Core Biological Activities

This compound has been primarily investigated for two key biological activities:

  • Anti-inflammatory Activity: As a member of the phenylpropanoid class of compounds, this compound is suggested to possess anti-inflammatory properties. While direct quantitative data for this compound is not yet available in the public domain, studies on structurally similar compounds isolated from Lilium species, such as Regaloside A and Regaloside B, provide strong evidence for the anti-inflammatory potential of this compound class.

  • Cardiomyocyte Protective Activity: Research has demonstrated that this compound exhibits a protective effect on cardiomyocytes, specifically by safeguarding mitochondria in H9C2 heart cells subjected to oxidative stress induced by hydrogen peroxide (H₂O₂).[1][2]

Quantitative Data Summary

Quantitative data for the biological activities of this compound are not extensively published. However, data from closely related phenylpropanoid glycosides, Regaloside A and Regaloside B, isolated from Lilium Asiatic hybrid flowers, offer valuable insights into the potential potency of this compound.

Table 1: Anti-inflammatory Activity of Regaloside Analogs

CompoundTargetAssayConcentration% Inhibition / ReductionReference
Regaloside AiNOS ExpressionWestern Blot50 µg/mL70.3 ± 4.07[3]
Regaloside BiNOS ExpressionWestern Blot50 µg/mL26.2 ± 0.63[3]
Regaloside ACOX-2 ExpressionWestern Blot50 µg/mL131.6 ± 8.19 (Upregulation)[3]
Regaloside BCOX-2 ExpressionWestern Blot50 µg/mL98.9 ± 4.99[3]
Regaloside Ap-p65/p65 RatioWestern Blot50 µg/mL40.7 ± 1.30[3]
Regaloside Bp-p65/p65 RatioWestern Blot50 µg/mL43.2 ± 1.60[3]
Regaloside AVCAM-1 ExpressionWestern Blot50 µg/mL48.6 ± 2.65[3]
Regaloside BVCAM-1 ExpressionWestern Blot50 µg/mL33.8 ± 1.74[3]

Note: The data presented is for Regaloside A and B, not this compound. This information is provided as a proxy for the potential activity of this compound due to structural similarity.

Experimental Protocols

Anti-inflammatory Activity Assessment

The following protocols are based on methodologies used to evaluate the anti-inflammatory effects of phenylpropanoids from Lilium species.

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • After cell treatment, collect 100 µL of the culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a standard curve generated with sodium nitrite.

3. Western Blot Analysis for Inflammatory Mediators (iNOS, COX-2, p-p65):

  • Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the inflammatory cascade.

  • Procedure:

    • Lyse the treated cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for iNOS, COX-2, phosphorylated p65 (p-p65), and total p65.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Cardiomyocyte Protection Assay

The following protocol is a standard method to assess the protective effects of compounds against oxidative stress in a cardiomyocyte cell line.

1. Cell Culture and Induction of Oxidative Stress:

  • Cell Line: H9C2 rat cardiomyoblasts.

  • Culture Conditions: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ environment.

  • Treatment:

    • Pre-treat H9C2 cells with varying concentrations of this compound for a specified period (e.g., 12-24 hours).

    • Induce oxidative stress by exposing the cells to a cytotoxic concentration of hydrogen peroxide (H₂O₂) (e.g., 100-500 µM) for a defined duration (e.g., 2-4 hours).

2. Cell Viability Assay (MTT Assay):

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • After treatment, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage of the untreated control.

3. Mitochondrial Membrane Potential (ΔΨm) Assay:

  • Principle: This assay uses a fluorescent dye (e.g., JC-1 or TMRM) to assess the integrity of the mitochondrial membrane, which is compromised during apoptosis and cellular stress.

  • Procedure:

    • After treatment, incubate the cells with the fluorescent dye according to the manufacturer's instructions.

    • Analyze the fluorescence using a fluorescence microscope or a flow cytometer.

    • In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or stressed cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

    • The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Signaling Pathway Analysis

While direct evidence for the specific signaling pathways modulated by this compound is not yet available, based on the known anti-inflammatory activities of related phenylpropanoids, it is hypothesized that this compound may exert its effects through the modulation of the NF-κB and MAPK signaling pathways.

Hypothesized Anti-inflammatory Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. It is plausible that this compound inhibits the activation of this pathway, leading to a reduction in the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, etc.) NFkB_active->Pro_inflammatory_Genes Induces transcription RegalosideC This compound RegalosideC->IKK Inhibits (Hypothesized)

Hypothesized NF-κB inhibitory pathway of this compound.
Hypothesized Cardiomyocyte Protection Workflow

The protective effect of this compound on cardiomyocytes against oxidative stress likely involves the preservation of mitochondrial function. The experimental workflow to investigate this is outlined below.

Cardiomyocyte_Protection_Workflow H9C2_culture H9C2 Cell Culture Pretreatment Pre-treatment with This compound H9C2_culture->Pretreatment Oxidative_Stress Induction of Oxidative Stress (H₂O₂) Pretreatment->Oxidative_Stress Cell_Viability Assess Cell Viability (MTT Assay) Oxidative_Stress->Cell_Viability Mito_Potential Assess Mitochondrial Membrane Potential (ΔΨm) Oxidative_Stress->Mito_Potential Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Mito_Potential->Data_Analysis

Experimental workflow for assessing cardiomyocyte protection.

Conclusion and Future Directions

This compound demonstrates promising anti-inflammatory and cardiomyocyte protective activities. While direct quantitative data and specific signaling pathway elucidation for this compound are still needed, the information available for related compounds provides a strong foundation for future research. Further studies should focus on isolating sufficient quantities of this compound to perform comprehensive dose-response analyses for its biological activities and to definitively identify the molecular mechanisms and signaling pathways through which it exerts its therapeutic effects. Such investigations will be crucial for unlocking the full potential of this compound in the development of novel therapeutics.

References

Regaloside C: A Technical Guide to its Source, Isolation, and Biological Activity in the Lilium Genus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside C, a glycerol glucoside, is a naturally occurring phenylpropanoid found within the bulbs of various species of the Lilium genus.[1][2] This compound, along with other related regaloside derivatives, has garnered significant interest within the scientific community due to its notable biological activities, including anti-inflammatory and cardiomyocyte protective effects.[1] This technical guide provides a comprehensive overview of the isolation of this compound from Lilium species, including detailed experimental protocols and quantitative data. Furthermore, it elucidates a key signaling pathway potentially involved in its cardioprotective mechanism.

Data Presentation: Isolation and Purification of Regaloside Analogs

The isolation of this compound and its analogs from Lilium bulbs typically involves a multi-step process of extraction and chromatographic purification. The following table summarizes representative quantitative data for the purification of regaloside-related compounds from the ethyl acetate fraction of Lilium longiflorum bulbs, as detailed in the experimental protocols.

CompoundStarting MaterialYield (mg)Purity (%)
Regaloside D200 mg of ethyl acetate fraction2.975.8
Regaloside B200 mg of ethyl acetate fraction3.166.5

Note: This data is representative of the purification of regaloside analogs from Lilium longiflorum and suggests a feasible methodology for the isolation of this compound.[3][4]

Experimental Protocols

Extraction of Total Glycosides from Lilium Bulbs

This protocol describes the initial extraction of a crude glycoside mixture from dried Lilium bulbs.

  • Plant Material: Air-dried bulbs of a Lilium species (e.g., Lilium brownii) are used as the starting material.

  • Extraction Solvent: 80% ethanol.

  • Procedure:

    • The air-dried lily bulbs are subjected to reflux extraction with 80% ethanol.

    • This process is carried out in three cycles: the first cycle at 80°C for 3 hours, followed by two cycles at 60°C for 3 hours each.[5]

    • A plant-to-solvent ratio of 1:6 (w/v) is maintained throughout the extraction.[5]

    • The extracts from all cycles are combined and then concentrated under reduced pressure.

    • The concentrated extract is filtered to remove any particulate matter.[5]

Purification of this compound using Centrifugal Partition Chromatography (CPC)

This protocol details the purification of regaloside compounds from a crude extract using CPC.

  • Sample Preparation: The crude extract (e.g., the ethyl acetate fraction) is dissolved in a 1:1 (v/v) mixture of the upper and lower phases of the selected solvent system.[3]

  • Instrumentation: A high-speed counter-current chromatography (HSCCC) or centrifugal partition chromatography (CPC) instrument is used.

  • Solvent System: A two-phase solvent system is employed. A common system for separating phenylpropanoids from Lilium is a mixture of chloroform, methanol, isopropanol, and water, in a volumetric ratio of 5:2:2:4.[3][4]

  • Chromatographic Conditions:

    • The separation is performed in ascending mode, where the lower organic phase serves as the stationary phase and the upper aqueous phase is the mobile phase.[3][4]

    • The column is first filled with the stationary phase, and then the sample is injected.

    • The mobile phase is then pumped through the column at a specific flow rate.

    • Fractions are collected at regular intervals and analyzed for the presence of this compound using techniques such as High-Performance Liquid Chromatography (HPLC).

  • Structure Identification: The chemical structure of the isolated this compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Isolation

G Figure 1: Experimental Workflow for this compound Isolation start Dried Lilium Bulbs extraction Reflux Extraction with 80% Ethanol start->extraction concentration Concentration under Reduced Pressure extraction->concentration partitioning Solvent Partitioning (n-hexane, chloroform, ethyl acetate, n-butanol) concentration->partitioning fraction Ethyl Acetate Fraction partitioning->fraction cpc Centrifugal Partition Chromatography (CPC) fraction->cpc fractions Collect and Analyze Fractions cpc->fractions pure Pure this compound fractions->pure analysis Structural Elucidation (NMR, MS) pure->analysis

Caption: Experimental Workflow for this compound Isolation.

Proposed Signaling Pathway for Cardioprotective Effect of this compound

This compound has been shown to protect cardiomyocytes from oxidative stress-induced damage by preserving mitochondrial function.[1] A key mechanism in such protection involves the regulation of the intrinsic apoptosis pathway, which is controlled by the Bcl-2 family of proteins.

G Figure 2: Proposed Signaling Pathway for Cardioprotective Effect of this compound cluster_stress Cellular Stress cluster_regaloside Intervention cluster_mito Mitochondrial Apoptosis Pathway stress Oxidative Stress (e.g., H₂O₂) bcl2 Bcl-2 (Anti-apoptotic) Increased Expression stress->bcl2 inhibits bax Bax (Pro-apoptotic) Decreased Expression/Translocation stress->bax promotes regaloside This compound regaloside->bcl2 upregulates regaloside->bax downregulates mito Mitochondrion bcl2->mito stabilizes membrane bax->mito permeabilizes membrane cyto Cytochrome c Release Inhibited mito->cyto caspase Caspase Activation Inhibited cyto->caspase apoptosis Apoptosis Prevented caspase->apoptosis

Caption: Proposed Signaling Pathway for Cardioprotection.

In the presence of oxidative stress, the balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is disrupted, leading to mitochondrial membrane permeabilization and the release of cytochrome c. This, in turn, activates the caspase cascade, culminating in apoptosis. This compound is proposed to exert its cardioprotective effect by upregulating the expression of Bcl-2 and downregulating the activity of Bax, thereby stabilizing the mitochondrial membrane, preventing cytochrome c release, and inhibiting the apoptotic cascade.[6][7]

References

Regaloside C: A Technical Guide to its Anti-Inflammatory Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside C, a glycerol glucoside isolated from the bulbs of plants belonging to the Lilium genus, has been identified as a compound with potential anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the available scientific information regarding the mechanism of action of this compound and its closely related analogs in inflammation. Due to the limited specific data available for this compound, this document leverages findings from studies on the structurally similar compound, Regaloside B, and general knowledge of anti-inflammatory pathways to provide a detailed and actionable resource for the scientific community.

Core Anti-Inflammatory Mechanisms

The anti-inflammatory effects of regalosides are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. The primary mechanisms include the inhibition of the NF-κB and MAPK signaling cascades, leading to a downstream reduction in the production of pro-inflammatory mediators.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of target genes.

Regaloside B has been shown to inhibit the NF-κB pathway by reducing the phosphorylation of the p65 subunit of NF-κB in RAW264.7 macrophage cells. This inhibition of p65 phosphorylation prevents its activation and subsequent nuclear translocation, thereby downregulating the expression of NF-κB target genes, including those for iNOS and COX-2.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) Regaloside_C This compound Regaloside_C->IKK Inhibits IkappaB_p p-IκB NFkappaB_active Active NF-κB (p65/p50) IkappaB_p->NFkappaB_active Degrades & Releases DNA DNA NFkappaB_active->DNA Translocates & Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_Genes Induces

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), that are activated by various extracellular stimuli, including LPS. Activated MAPKs phosphorylate and activate downstream transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes. While direct evidence for this compound is unavailable, many natural anti-inflammatory compounds are known to inhibit the phosphorylation of p38 MAPK and JNK.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K Activates MAP2K MAP2K MAP3K->MAP2K Phosphorylates p38_JNK p38 / JNK MAP2K->p38_JNK Phosphorylates Regaloside_C This compound Regaloside_C->MAP2K Inhibits p_p38_JNK p-p38 / p-JNK AP1 AP-1 p_p38_JNK->AP1 Activates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) AP1->Pro_inflammatory_Genes Induces

Figure 2: Postulated inhibition of the MAPK signaling pathway by this compound.
NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms. While there is no direct evidence of this compound's effect on the NLRP3 inflammasome, its general anti-inflammatory properties suggest it may have a modulatory role.

Quantitative Data Summary

Due to the scarcity of specific quantitative data for this compound, the following tables summarize the reported anti-inflammatory activities of the closely related compound, Regaloside B, and provide representative data for common inflammatory markers that would be relevant for assessing this compound's activity.

Table 1: In Vitro Anti-inflammatory Activity of Regaloside B

ParameterCell LineStimulantRegaloside B ConcentrationObserved EffectReference
iNOS Expression RAW264.7LPS50 µg/mLInhibition of expression[3]
COX-2 Expression RAW264.7LPS50 µg/mLReduction of expression[3]
p-p65/p65 Ratio RAW264.7LPS50 µg/mLDecreased ratio[3]
VCAM-1 Expression Not SpecifiedNot SpecifiedNot SpecifiedInhibition of expression[3]

Table 2: Representative IC₅₀ Values for Anti-inflammatory Compounds in LPS-Stimulated RAW264.7 Cells

Compound/ExtractTargetIC₅₀ Value
ChrysophanolNO Production18.6 µM
EmodinNO Production12.5 µM
LuteolinIL-6 Production5.3 µM
QuercetinTNF-α Production12.1 µM

Note: These values are for comparative purposes and do not represent data for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-inflammatory effects of compounds like this compound.

In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW264.7 Macrophages

This protocol describes the induction of an inflammatory response in macrophage-like cells and the subsequent assessment of the inhibitory effects of a test compound.

In_Vitro_Workflow cluster_setup Cell Culture and Treatment cluster_analysis Analysis of Inflammatory Markers A Seed RAW264.7 cells (e.g., 1x10^5 cells/well in a 96-well plate) B Incubate for 24 hours A->B C Pre-treat with various concentrations of this compound for 1 hour B->C D Stimulate with LPS (e.g., 1 µg/mL) for 24 hours C->D E Collect cell culture supernatant D->E H Lyse cells for protein analysis D->H F Measure Nitric Oxide (NO) production (Griess Assay) E->F G Measure cytokine levels (TNF-α, IL-6) (ELISA) E->G I Western Blot for iNOS, COX-2, p-p65, p-p38, etc. H->I

Figure 3: Experimental workflow for in vitro anti-inflammatory assays.

1. Cell Culture:

  • RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

2. Treatment:

  • Cells are seeded in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for Western blotting).

  • After 24 hours, the cells are pre-treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration typically below 0.1%) for 1 hour.

  • Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for a specified period (e.g., 24 hours for cytokine and NO production, shorter times for signaling protein phosphorylation).

3. Nitric Oxide (NO) Assay (Griess Assay):

  • After incubation, 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance is measured at 540 nm after a 10-minute incubation at room temperature. The nitrite concentration is determined from a sodium nitrite standard curve.

4. Cytokine Measurement (ELISA):

  • The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

5. Western Blot Analysis:

  • Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA or Bradford assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • The membrane is then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p65, p-p38, p38, β-actin) overnight at 4°C.

  • After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This model is a classic and reliable method for evaluating the acute anti-inflammatory activity of a compound.

1. Animals:

  • Male Wistar or Sprague-Dawley rats (180-220 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

2. Treatment:

  • Animals are divided into groups (n=6-8 per group): a control group, a positive control group (e.g., indomethacin, 10 mg/kg), and this compound treatment groups at various doses.

  • This compound or the vehicle (e.g., saline with a small percentage of DMSO and Tween 80) is administered orally (p.o.) or intraperitoneally (i.p.) 1 hour before the induction of inflammation.

3. Induction of Edema:

  • A sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan suspension in saline is administered into the right hind paw of each rat.

4. Measurement of Paw Edema:

  • The paw volume is measured immediately before the carrageenan injection (V₀) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point (Vt) and the initial paw volume (V₀).

  • The percentage of inhibition of edema is calculated using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Workflow cluster_preparation Animal Preparation and Dosing cluster_induction Induction and Measurement cluster_data_analysis Data Analysis A Acclimatize rats and divide into groups B Administer this compound or vehicle (1 hour prior to induction) A->B C Measure initial paw volume (V₀) B->C D Inject carrageenan into the right hind paw C->D E Measure paw volume at various time points (Vt) D->E F Calculate increase in paw volume (Vt - V₀) E->F G Calculate percentage inhibition of edema F->G

Figure 4: Experimental workflow for carrageenan-induced paw edema assay.

Conclusion and Future Directions

The available evidence, primarily from the closely related compound Regaloside B, suggests that this compound likely exerts its anti-inflammatory effects through the inhibition of the NF-κB and potentially the MAPK signaling pathways. This leads to a reduction in the expression and production of key pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6.

To fully elucidate the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

  • Quantitative analysis of this compound's activity: Determining the IC₅₀ values for the inhibition of key inflammatory markers.

  • Direct investigation of signaling pathways: Performing detailed Western blot analyses to confirm the effects of this compound on the phosphorylation of key proteins in the NF-κB and MAPK pathways.

  • In vivo efficacy studies: Expanding on the carrageenan-induced paw edema model to include other models of inflammation and assess dose-response relationships and pharmacokinetic profiles.

  • NLRP3 inflammasome modulation: Investigating the potential of this compound to inhibit NLRP3 inflammasome activation.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the anti-inflammatory properties of this compound. By providing a clear overview of its likely mechanisms of action and detailed experimental protocols, it is hoped that this document will stimulate further investigation into this promising natural compound.

References

The Mitochondrial Protection Mechanism of Regaloside C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regaloside C, a glycerol glucoside isolated from the bulbs of the Lilium genus, has demonstrated significant promise as a cardioprotective agent.[1] This technical guide provides an in-depth overview of the core mitochondrial protection mechanisms of this compound, with a focus on its action in mitigating oxidative stress-induced cardiomyocyte injury. We will delve into the experimental evidence, key signaling pathways, and detailed methodologies for assessing its efficacy. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's therapeutic potential.

Introduction

Mitochondrial dysfunction is a key pathological feature in a variety of cardiovascular diseases. Oxidative stress, characterized by an excessive production of reactive oxygen species (ROS), can lead to mitochondrial damage, disruption of the mitochondrial membrane potential (MMP), and initiation of the apoptotic cascade, ultimately resulting in cell death. This compound has emerged as a promising natural compound with potent anti-inflammatory and cardiomyocyte-protective activities, primarily through the preservation of mitochondrial integrity and function in the face of oxidative insults.[1]

Core Mitochondrial Protection Mechanisms

This compound exerts its protective effects on mitochondria through a multi-faceted approach, primarily by combating oxidative stress and inhibiting apoptosis. Studies utilizing H9c2 cardiomyoblasts have shown that this compound can effectively shield these cells from hydrogen peroxide (H₂O₂)-induced injury.[2]

Attenuation of Oxidative Stress

This compound has been shown to directly counteract the detrimental effects of oxidative stress on mitochondria. Key protective effects include:

  • Decreased Mitochondrial ROS Levels: this compound treatment leads to a reduction in the accumulation of mitochondrial ROS, a primary driver of cellular damage.[2]

  • Improved Mitochondrial Respiration: The compound helps in alleviating impaired mitochondrial respiration, ensuring the continued efficiency of the electron transport chain.[2]

  • Elevated Cellular ATP Levels: By preserving mitochondrial function, this compound supports the maintenance of cellular ATP levels, which is crucial for cell survival and function.[2]

Inhibition of Apoptosis

A critical aspect of this compound's protective mechanism is its ability to modulate the intrinsic apoptotic pathway, which is heavily reliant on mitochondrial integrity. This is achieved through:

  • Stabilization of Mitochondrial Membrane Potential (MMP): this compound improves the disruption of the mitochondrial membrane potential, a key event that often precedes apoptosis.[2]

  • Modulation of Apoptosis-Associated Proteins: The compound influences the expression of key proteins involved in the apoptotic cascade.[2] This includes the regulation of the Bcl-2 family of proteins, which act as a critical checkpoint for the mitochondrial apoptotic pathway.

Activation of the AMPK Signaling Pathway

The protective effects of this compound are also linked to the activation of the AMP-activated protein kinase (AMPK) pathway.[2] AMPK is a crucial energy sensor that, when activated, orchestrates a cellular response to restore energy balance. In the context of mitochondrial protection, AMPK activation can lead to enhanced mitochondrial biogenesis and function.

Quantitative Data Summary

The following tables summarize the observed effects of this compound on key parameters of mitochondrial function and cell viability in H₂O₂-induced H9c2 cardiomyoblasts.

ParameterEffect of this compound TreatmentReference
Cell ViabilityIncreased[2]
Lactate Dehydrogenase (LDH) ReleaseDecreased[2]
Mitochondrial Membrane Potential (MMP)Improved/Stabilized[2]
Mitochondrial Reactive Oxygen Species (ROS)Decreased[2]
Cellular ATP LevelsElevated[2]
Mitochondrial RespirationAlleviated Impairment[2]
Apoptotic Pathway ComponentEffect of this compound TreatmentReference
Apoptosis-Associated Protein ExpressionModulated[2]
AMPK PhosphorylationIncreased[2]

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway through which this compound exerts its mitochondrial protective effects.

RegalosideC_Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Mitochondria Mitochondria Oxidative_Stress->Mitochondria induces damage Regaloside_C This compound Regaloside_C->Mitochondria protects AMPK AMPK Activation Regaloside_C->AMPK activates ROS ↑ Mitochondrial ROS Mitochondria->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP Respiration ↓ Mitochondrial Respiration Mitochondria->Respiration ATP ↓ ATP Mitochondria->ATP Cell_Viability ↑ Cell Viability Mitochondria->Cell_Viability Apoptosis Apoptosis ROS->Apoptosis MMP->Apoptosis ATP->Apoptosis AMPK->Mitochondria improves function

Caption: Proposed signaling pathway of this compound in mitochondrial protection.

Experimental Workflow

The diagram below outlines a typical experimental workflow to assess the mitochondrial protective effects of this compound.

Experimental_Workflow Cell_Culture H9c2 Cardiomyoblast Culture Treatment Pre-treatment with this compound Cell_Culture->Treatment Induction Induction of Oxidative Stress (H₂O₂) Treatment->Induction Viability_Assay Cell Viability Assay (MTT) Induction->Viability_Assay Mito_Assays Mitochondrial Function Assays Induction->Mito_Assays Western_Blot Western Blot Analysis (Apoptosis Proteins, p-AMPK) Induction->Western_Blot Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis MMP_Assay MMP Measurement (JC-1) Mito_Assays->MMP_Assay ROS_Assay ROS Detection Mito_Assays->ROS_Assay ATP_Assay ATP Measurement Mito_Assays->ATP_Assay Mito_Assays->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for assessing this compound's effects.

Logical Relationship of Key Events

This diagram illustrates the logical flow of events in this compound's mechanism of action.

Logical_Relationship Start Oxidative Insult Regaloside_C This compound Intervention Start->Regaloside_C Mito_Dysfunction Mitochondrial Dysfunction Start->Mito_Dysfunction Regaloside_C->Mito_Dysfunction prevents Mito_Protection Mitochondrial Protection Regaloside_C->Mito_Protection leads to Apoptosis_Pathway Activation of Apoptotic Pathway Mito_Dysfunction->Apoptosis_Pathway Cell_Death Cardiomyocyte Death Apoptosis_Pathway->Cell_Death Cell_Survival Cardiomyocyte Survival Mito_Protection->Cell_Survival promotes

Caption: Logical relationship of events in this compound's action.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of this compound's mitochondrial protective effects.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of viable cells as an indicator of cell viability.

  • Cell Seeding: Seed H9c2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control.[3]

  • Induction of Oxidative Stress: After a desired pre-incubation period with this compound, introduce H₂O₂ to the wells at a pre-determined cytotoxic concentration.

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3][4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The quantity of formazan is directly proportional to the number of viable cells.[4]

Mitochondrial Membrane Potential (MMP) Measurement (JC-1 Assay)

JC-1 is a fluorescent dye that can be used to assess mitochondrial membrane potential.

  • Cell Preparation: Plate and treat cells with this compound and H₂O₂ as described for the cell viability assay.

  • JC-1 Staining: After treatment, remove the culture medium and wash the cells with PBS. Add JC-1 staining solution (at a final concentration of 1-10 µg/mL) to each well and incubate at 37°C for 15-30 minutes.

  • Fluorescence Measurement: In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence (around 590 nm). In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence (around 529 nm).[5] The ratio of red to green fluorescence is used to quantify the change in MMP. This can be measured using a fluorescence microplate reader or flow cytometry.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to measure the protein expression levels of key molecules in the apoptotic pathway.

  • Protein Extraction: Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, phosphorylated AMPK, and total AMPK) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cytochrome c Release Assay

This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.

  • Cell Fractionation: After treatment, harvest the cells and use a mitochondria/cytosol fractionation kit to separate the cytosolic and mitochondrial fractions. This typically involves differential centrifugation.[6]

  • Western Blotting: Perform western blot analysis on both the cytosolic and mitochondrial fractions.

  • Detection: Probe the membranes with an antibody specific for cytochrome c. An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicate its release.[6]

Caspase Activation Assay

Caspase activation is a key event in the execution phase of apoptosis.

  • Principle: These assays often use a substrate that, when cleaved by an active caspase, releases a chromophore or a fluorophore.

  • Procedure: Lyse the treated cells and add the cell lysate to a reaction buffer containing the specific caspase substrate (e.g., DEVD for caspase-3).[7]

  • Measurement: Incubate the mixture and then measure the absorbance or fluorescence using a microplate reader. The signal intensity is proportional to the caspase activity.[7]

Conclusion

This compound presents a compelling case as a mitochondrial protective agent, particularly in the context of oxidative stress-induced cardiac injury. Its ability to mitigate ROS production, stabilize mitochondrial membrane potential, preserve cellular energy levels, and modulate the apoptotic machinery through the AMPK signaling pathway underscores its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for further investigation and validation of this compound's mechanism of action, paving the way for its potential development as a novel therapeutic for cardiovascular diseases.

References

Regaloside C: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside C, a glycerol glucoside isolated from the bulbs of the Lilium genus, has emerged as a compound of interest for its potential therapeutic applications.[1][2][3] This technical guide provides a comprehensive overview of the current scientific knowledge surrounding this compound, with a focus on its anti-inflammatory and cardioprotective properties. While research specifically on this compound is still developing, this document synthesizes the available data and provides detailed experimental methodologies based on studies of closely related compounds and relevant biological assays.

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C18H24O11[3]
Molecular Weight 416.38 g/mol [3]
CAS Number 117591-85-2[3]
Solubility DMSO: 100 mg/mL (240.17 mM; requires sonication)[3]

Potential Therapeutic Applications

Current research suggests that this compound holds promise in two primary therapeutic areas: inflammation and cardiovascular protection. Additionally, studies on total glycoside extracts from Lilium, which contain this compound, indicate potential roles in bone regeneration and angiogenesis.

Anti-inflammatory Activity

This compound is reported to possess anti-inflammatory properties.[1][2][3] While specific quantitative data for this compound is limited, studies on related phenylpropanoids from Lilium Asiatic hybrids, such as Regaloside A and B, provide insights into its potential mechanism and efficacy. These compounds have been shown to inhibit key inflammatory mediators.

Quantitative Data on Related Phenylpropanoids (from Lilium Asiatic hybrids)

CompoundConcentrationTargetInhibition/ReductionCell Line
Regaloside A50 µg/mLiNOS Expression70.3 ± 4.07%RAW 264.7
Regaloside B50 µg/mLiNOS Expression26.2 ± 0.63%RAW 264.7
Regaloside A50 µg/mLCOX-2 Expression131.6 ± 8.19% (increase)RAW 264.7
Regaloside B50 µg/mLCOX-2 Expression98.9 ± 4.99%RAW 264.7
Regaloside A50 µg/mLp-p65/p65 Ratio40.7 ± 1.30%RAW 264.7
Regaloside B50 µg/mLp-p65/p65 Ratio43.2 ± 1.60%RAW 264.7

Source: Phenylpropanoids from Lilium Asiatic hybrid flowers and their anti-inflammatory activities

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of related phenylpropanoids are linked to the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including iNOS and COX-2.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates Regaloside_C This compound (Proposed) Regaloside_C->IKK inhibition Pro-inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) NF-κB_n->Pro-inflammatory_Genes activates transcription

Proposed NF-κB inhibitory pathway of this compound.
Cardiomyocyte Protection

This compound has demonstrated protective effects on H9C2 cardiomyocytes against hydrogen peroxide (H2O2)-induced mitochondrial damage.[1][2][3] This suggests a potential role in mitigating oxidative stress-related cardiac injury.

Experimental Workflow for Cardiomyocyte Protection Assay

Cardiomyocyte_Protection_Workflow Start Start Culture_H9C2 Culture H9C2 Cells Start->Culture_H9C2 Pre-treat Pre-treat with This compound Culture_H9C2->Pre-treat Induce_Stress Induce Oxidative Stress (e.g., H2O2) Pre-treat->Induce_Stress Incubate Incubate Induce_Stress->Incubate Assess_Endpoints Assess Endpoints Incubate->Assess_Endpoints Viability Cell Viability (MTT Assay) Assess_Endpoints->Viability MMP Mitochondrial Membrane Potential Assess_Endpoints->MMP ROS ROS Production Assess_Endpoints->ROS Apoptosis Apoptosis Markers (Western Blot) Assess_Endpoints->Apoptosis End End Viability->End MMP->End ROS->End Apoptosis->End

Workflow for assessing cardiomyocyte protection.
Osteogenic Differentiation and Angiogenesis

Studies on the total glycosides from Lilium (TGL), which include this compound, have shown potential in promoting osteogenic differentiation and influencing angiogenesis. TGL has been observed to enhance the osteogenic differentiation of human umbilical cord-derived mesenchymal stem cells (hUCMSCs). The mechanism may involve the HIF-1α signaling pathway, a key regulator of cellular responses to low oxygen, which is also implicated in angiogenesis.

Signaling Pathway: HIF-1α

HIF1a_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypoxia Hypoxia HIF-1α_protein HIF-1α Hypoxia->HIF-1α_protein stabilizes HIF-1β_protein HIF-1β HIF-1_complex HIF-1 Complex HIF-1_complex_n HIF-1 Complex HIF-1_complex->HIF-1_complex_n translocates Regaloside_C_effect Total Glycosides from Lily (including this compound) (Proposed) Regaloside_C_effect->HIF-1α_protein modulates HRE Hypoxia Response Element (HRE) HIF-1_complex_n->HRE binds to Target_Genes Target Genes (e.g., VEGF) HRE->Target_Genes activates transcription Angiogenesis Angiogenesis Target_Genes->Angiogenesis HIF-1α_proteinHIF-1β_protein HIF-1α_proteinHIF-1β_protein HIF-1α_proteinHIF-1β_protein->HIF-1_complex

References

In Vitro Bioactivity of Regaloside C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside C, a glycerol glucoside isolated from the bulbs of the Lilium genus, has emerged as a compound of interest due to its potential therapeutic properties. In vitro research has highlighted its bioactivity, particularly in the realms of anti-inflammatory and cardioprotective effects. This technical guide provides a comprehensive overview of the existing in vitro studies on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways and workflows to support further research and development. While direct quantitative data for this compound's anti-inflammatory activity is limited in the currently available literature, this guide presents data for the structurally similar compounds, Regaloside A and Regaloside B, to provide a valuable comparative context.

I. Anti-Inflammatory Activity of Regaloside Analogs

In the absence of specific quantitative data for this compound, this section summarizes the reported in vitro anti-inflammatory effects of its close structural analogs, Regaloside A and Regaloside B, isolated from Lilium Asiatic hybrid flowers. These findings offer insights into the potential anti-inflammatory mechanisms that may be shared by this compound.

Data Summary

The following table summarizes the quantitative data on the anti-inflammatory effects of Regaloside A and Regaloside B in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

CompoundConcentrationTargetResultReference
Regaloside A50 µg/mLiNOS Expression70.3 ± 4.07% of control[1]
50 µg/mLCOX-2 Expression131.6 ± 8.19% of control[1]
50 µg/mLp-p65/p65 Ratio40.7 ± 1.30% of control[1]
50 µg/mLVCAM-1 Expression48.6 ± 2.65% of control[1]
Regaloside B50 µg/mLiNOS Expression26.2 ± 0.63% of control[1]
50 µg/mLCOX-2 Expression98.9 ± 4.99% of control[1]
50 µg/mLp-p65/p65 Ratio43.2 ± 1.60% of control[1]
50 µg/mLVCAM-1 Expression33.8 ± 1.74% of control[1]
Experimental Protocols
  • Cell Line: Murine macrophage RAW 264.7 cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells were pre-treated with Regaloside A or Regaloside B (50 µg/mL) for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Cell Lysis: After treatment, cells were washed with phosphate-buffered saline (PBS) and lysed with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against iNOS, COX-2, phospho-p65, p65, or β-actin.

  • Secondary Antibody Incubation: The membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Details for a specific VCAM-1 expression assay protocol for Regaloside A and B were not provided in the reference. A general protocol for measuring VCAM-1 expression in response to inflammatory stimuli is outlined below.

  • Cell Culture: Human aortic smooth muscle cells (HASMCs) are a relevant cell line.

  • Treatment: Cells are pre-treated with the test compound before stimulation with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α).

  • Analysis: VCAM-1 expression can be quantified by Western blot, ELISA, or flow cytometry using a specific anti-VCAM-1 antibody.

Signaling Pathway

The inhibitory effect of Regaloside A and B on the phosphorylation of the p65 subunit of NF-κB suggests that their anti-inflammatory activity is mediated, at least in part, through the NF-κB signaling pathway.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, VCAM-1) Nucleus->Inflammatory_Genes Induces Transcription of Regaloside_AB Regaloside A & B Regaloside_AB->IKK Inhibits

NF-κB signaling pathway inhibition by Regaloside A & B.

II. Cardioprotective Activity of this compound

This compound has demonstrated protective effects on cardiomyocytes, specifically by preserving mitochondrial function in the face of oxidative stress.[1]

Data Summary

The following table summarizes the quantitative data on the protective effects of total glycosides from lily (TGL), of which this compound is a component, on H₂O₂-induced injury in H9C2 rat heart cells.

TreatmentConcentrationOutcomeResultReference
Total Glycosides from Lily (TGL)62.5 µg/mLCell ViabilityIncreased compared to H₂O₂ alone[1]
125 µg/mLCell ViabilityIncreased compared to H₂O₂ alone[1]
250 µg/mLCell ViabilityIncreased compared to H₂O₂ alone[1]
62.5 µg/mLLate Apoptosis RateDecreased to 13.00% (from 24.63% with H₂O₂)[1]
125 µg/mLLate Apoptosis RateDecreased to 11.16%[1]
250 µg/mLLate Apoptosis RateDecreased to 7.41%[1]
62.5 - 250 µg/mLMitochondrial Membrane Potential (ΔΨM)Inhibited the decrease caused by H₂O₂[1]
62.5 - 250 µg/mLATP LevelsAlleviated the decrease caused by H₂O₂[1]
Experimental Protocols
  • Cell Line: H9C2 rat cardiomyoblasts.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Induction of Oxidative Stress: Cells are treated with H₂O₂ (e.g., 600 µmol/L) for a specified period (e.g., 3 hours) to induce cell injury.[1]

  • Pre-treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., TGL containing this compound) for a designated time before the addition of H₂O₂.

  • Seeding: Seed H9C2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat cells with the test compound followed by H₂O₂ exposure.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell Treatment: Treat H9C2 cells in a suitable culture plate as described in the oxidative stress model.

  • JC-1 Staining: Incubate the cells with JC-1 staining solution in the dark at 37°C.

  • Washing: Wash the cells with JC-1 staining buffer.

  • Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Experimental Workflow

Cardioprotection_Workflow Start Start: H9C2 Cell Culture Pretreat Pre-treatment with This compound Start->Pretreat Induce Induce Oxidative Stress (H₂O₂) Pretreat->Induce Incubate Incubation Induce->Incubate Measure_Viability Measure Cell Viability (MTT Assay) Incubate->Measure_Viability Measure_MMP Measure Mitochondrial Membrane Potential (JC-1 Assay) Incubate->Measure_MMP Measure_Apoptosis Measure Apoptosis (Flow Cytometry) Incubate->Measure_Apoptosis Analyze Data Analysis Measure_Viability->Analyze Measure_MMP->Analyze Measure_Apoptosis->Analyze

Workflow for assessing the cardioprotective effects of this compound.

Conclusion

The available in vitro evidence suggests that this compound possesses promising bioactivities. While direct quantitative data on its anti-inflammatory effects are pending, studies on its close analogs, Regaloside A and B, indicate a potential mechanism involving the inhibition of the NF-κB signaling pathway. More concretely, studies on total glycosides from lily, containing this compound, have demonstrated a significant protective effect on cardiomyocytes under oxidative stress, primarily through the preservation of mitochondrial function. The detailed protocols and visualized pathways provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound. Future research should focus on obtaining specific quantitative data for this compound's anti-inflammatory properties and further elucidating the molecular mechanisms underlying its cardioprotective effects.

References

An In-depth Technical Guide to Regaloside C (CAS Number: 117591-85-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regaloside C, a glycerol glucoside classified as a phenylpropanoid, is a natural compound isolated from the bulbs of plants belonging to the Lilium genus. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic data, and known biological activities, with a focus on its anti-inflammatory and cardioprotective effects. The document includes experimental protocols and explores the potential mechanisms of action, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is characterized by a molecular formula of C₁₈H₂₄O₁₁ and a molecular weight of 416.38 g/mol .[1] It exists as a solid and is soluble in solvents such as dimethyl sulfoxide (DMSO), pyridine, methanol, and ethanol. For optimal stability, it is recommended to store this compound at -20°C.

PropertyValueReference
CAS Number 117591-85-2[1]
Molecular Formula C₁₈H₂₄O₁₁[1]
Molecular Weight 416.38 g/mol [1]
Appearance Solid
Solubility DMSO, Pyridine, Methanol, Ethanol
Storage -20°C

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural elucidation and identification of this compound. Below is a summary of expected spectroscopic data based on its chemical structure and data from similar phenylpropanoid glycosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals for the caffeoyl, glycerol, and glucose moieties.

¹H NMR (Expected Chemical Shifts) ¹³C NMR (Expected Chemical Shifts)
Aromatic protons of the caffeoyl group (~6.7-7.1 ppm)Carbonyl carbon of the ester (~168 ppm)
Vinylic protons of the caffeoyl group (~6.3 and ~7.6 ppm)Vinylic carbons of the caffeoyl group (~115-148 ppm)
Protons of the glycerol moiety (~3.5-4.5 ppm)Aromatic carbons of the caffeoyl group (~114-146 ppm)
Anomeric proton of the glucose unit (~4.3 ppm)Anomeric carbon of the glucose unit (~104 ppm)
Protons of the glucose moiety (~3.2-3.9 ppm)Carbons of the glucose moiety (~62-78 ppm)
Carbons of the glycerol moiety (~64-72 ppm)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Functional Group Expected Absorption Band (cm⁻¹)
O-H (hydroxyl groups)Broad band around 3400 cm⁻¹
C-H (aromatic and aliphatic)~3100-2850 cm⁻¹
C=O (ester carbonyl)~1700 cm⁻¹
C=C (aromatic and vinylic)~1630 cm⁻¹ and ~1600-1450 cm⁻¹
C-O (ester, ether, and alcohol)~1300-1000 cm⁻¹
Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be a suitable technique for the analysis of this compound. The fragmentation pattern would likely involve the cleavage of the glycosidic bond and the ester linkage.

Ion Expected m/z
[M+H]⁺417.13
[M+Na]⁺439.11
Fragment (loss of glucose)255.06
Fragment (caffeoyl moiety)163.04

Biological Activity and Mechanism of Action

This compound has demonstrated notable biological activities, primarily as an anti-inflammatory agent and a cardioprotective compound.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties, although specific IC₅₀ values are not widely reported. The mechanism is believed to involve the modulation of inflammatory pathways. Phenylpropanoid glycosides, as a class, are known to inhibit the production of pro-inflammatory mediators.

Cardiomyocyte Protection

A key biological function of this compound is its ability to protect cardiomyocytes.[1] Studies have shown that it exerts this protective effect in H₂O₂-induced heart H9C2 cells by preserving mitochondrial integrity.[1] The proposed mechanism involves the mitigation of oxidative stress and the subsequent prevention of mitochondrial dysfunction, a critical factor in cardiomyocyte apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification of this compound from Lilium Genus

This protocol describes a general method for the extraction and isolation of phenylpropanoid glycosides from plant material.

G start Air-dried and powdered bulbs of Lilium sp. extraction Maceration with 80% Ethanol start->extraction concentration Concentration under reduced pressure extraction->concentration partition Partitioning with Ethyl Acetate and Water concentration->partition chromatography1 Column Chromatography on Silica Gel (Elution with Chloroform-Methanol gradient) partition->chromatography1 Ethyl Acetate Fraction chromatography2 Preparative HPLC (C18 column, Methanol-Water gradient) chromatography1->chromatography2 end Pure this compound chromatography2->end

Caption: General workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: Air-dried and powdered bulbs of a Lilium species are macerated with 80% ethanol at room temperature.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate fraction, typically containing phenylpropanoid glycosides, is collected.

  • Silica Gel Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol to separate fractions based on polarity.

  • Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a methanol-water gradient to yield the pure compound.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol outlines a method to assess the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

G cell_culture Culture RAW 264.7 cells treatment Pre-treat with this compound cell_culture->treatment stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation incubation Incubate for 24 hours stimulation->incubation griess_assay Measure Nitrite in Supernatant (Griess Reagent) incubation->griess_assay analysis Calculate % Inhibition of NO Production griess_assay->analysis

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1-2 hours.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Griess Assay: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is determined using the Griess reagent. The absorbance is measured at 540 nm.

  • Analysis: The percentage of inhibition of NO production by this compound is calculated relative to the LPS-stimulated control.

Cardiomyocyte Protection Assay: H9C2 Cell Viability and Mitochondrial Membrane Potential

This protocol describes the evaluation of the cardioprotective effects of this compound on H9C2 rat cardiomyoblasts subjected to oxidative stress.

G cluster_viability Cell Viability (MTT Assay) cluster_mmp Mitochondrial Membrane Potential (JC-1 Assay) viability_start Culture H9C2 cells viability_treat Pre-treat with this compound viability_start->viability_treat viability_stress Induce oxidative stress (H₂O₂) viability_treat->viability_stress viability_mtt Add MTT reagent viability_stress->viability_mtt viability_read Measure absorbance at 570 nm viability_mtt->viability_read mmp_start Culture H9C2 cells mmp_treat Pre-treat with this compound mmp_start->mmp_treat mmp_stress Induce oxidative stress (H₂O₂) mmp_treat->mmp_stress mmp_jc1 Stain with JC-1 dye mmp_stress->mmp_jc1 mmp_read Measure fluorescence (red/green ratio) mmp_jc1->mmp_read G lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Activation tlr4->ikk regaloside_c This compound regaloside_c->ikk Inhibition ikb IκBα Degradation ikk->ikb nfkb NF-κB Translocation to Nucleus ikb->nfkb genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) nfkb->genes inflammation Inflammation genes->inflammation G oxidative_stress Oxidative Stress (e.g., H₂O₂) mitochondrial_protection Mitochondrial Protection (Reduced ROS, Maintained MMP) oxidative_stress->mitochondrial_protection Induces Damage regaloside_c This compound ampk AMPK Activation regaloside_c->ampk Activation pgc1a PGC-1α Activation ampk->pgc1a mitochondrial_biogenesis Mitochondrial Biogenesis pgc1a->mitochondrial_biogenesis antioxidant_enzymes Antioxidant Enzyme Expression pgc1a->antioxidant_enzymes mitochondrial_biogenesis->mitochondrial_protection antioxidant_enzymes->mitochondrial_protection cell_survival Cardiomyocyte Survival mitochondrial_protection->cell_survival

References

A Technical Guide to the Natural Sources of Phenylpropanoid Glycerides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpropanoid glycerides are a class of specialized metabolites found in the plant kingdom, characterized by a glycerol backbone esterified with one or more phenylpropanoid moieties. These compounds are derived from the phenylpropanoid pathway, a central route in plant secondary metabolism responsible for the biosynthesis of a vast array of natural products, including flavonoids, lignans, and stilbenes. Phenylpropanoid glycerides have garnered significant interest within the scientific community due to their diverse pharmacological activities, which include antioxidant, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth exploration of the natural sources of these compounds, detailing their biosynthesis, methods for their isolation and characterization, and the signaling pathways that regulate their production. The information is presented to support researchers, scientists, and drug development professionals in their efforts to explore and utilize these promising natural products.

Natural Distribution and Abundance

Phenylpropanoid glycerides are distributed across a variety of plant families, with notable concentrations in certain medicinal and ornamental species. The quantitative distribution of these compounds can vary significantly between different plant species and even within the tissues of a single plant. The following tables summarize the known quantitative data for phenylpropanoid glycerides in various plant sources.

Plant SpeciesPlant PartPhenylpropanoid GlycerideConcentration (µg/g dry weight)Reference
Lilium longiflorum (Easter Lily)Bulbs(2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosylglycerol776.3 ± 8.4[1]
(2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol650.7 ± 32.6[1]
Closed Flower Buds(2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol4925.2 ± 512.8[1]
(2S)-1-O-caffeoyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol3216.8 ± 406.4[1]
Mature Flowers(2S)-1-O-caffeoyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol6006.2 ± 625.8[1]
(2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol2160.3 ± 556.5[1]
(2S)-1-O-caffeoyl-2-O-β-D-glucopyranosylglycerol1535.8 ± 174.1[1]
Plant SpeciesPlant PartPhenylpropanoid GlycosideYield (mg from 900 mg of sample)Reference
Pedicularis oederiWhole PlantEchinacoside31.6[2]
Jionoside A165.3[2]
Forsythoside B28.9[2]
Verbascoside74.1[2]

Biosynthesis of Phenylpropanoid Glycerides

The biosynthesis of phenylpropanoid glycerides originates from the general phenylpropanoid pathway, which converts L-phenylalanine into various hydroxycinnamoyl-CoA esters, such as p-coumaroyl-CoA, caffeoyl-CoA, and feruloyl-CoA. The formation of the glyceride moiety involves the acylation of a glycerol backbone, a process catalyzed by specific acyltransferases.

Two key enzyme families are implicated in the final steps of phenylpropanoid glyceride biosynthesis:

  • Glycerol-3-phosphate Acyltransferases (GPATs): These enzymes catalyze the initial acylation of glycerol-3-phosphate at the sn-1 or sn-2 position to form lysophosphatidic acid.[1][3] Plant genomes encode multiple GPAT isoforms located in the plastids, mitochondria, and endoplasmic reticulum.[1][3] These enzymes can utilize acyl-CoAs as acyl donors.[1]

  • BAHD Acyltransferases: This is a large and diverse superfamily of plant acyltransferases that catalyze the transfer of acyl groups from acyl-CoA donors to a wide range of acceptor molecules, including alcohols.[4][5][6] It is hypothesized that specific members of the BAHD family are responsible for transferring the activated phenylpropanoid moieties (e.g., p-coumaroyl-CoA) to the glycerol backbone or to an already acylated glycerol derivative. The catalytic mechanism of BAHD acyltransferases involves a conserved HXXXD motif.[5]

The proposed biosynthetic pathway is depicted in the following diagram:

Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_glycerol Glycerol Metabolism cluster_assembly Phenylpropanoid Glyceride Assembly L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Lysophosphatidic Acid Lysophosphatidic Acid p-Coumaroyl-CoA->Lysophosphatidic Acid Phenylpropanoid Monoglyceride Phenylpropanoid Monoglyceride p-Coumaroyl-CoA->Phenylpropanoid Monoglyceride Glycerol-3-Phosphate Glycerol-3-Phosphate Glycerol-3-Phosphate->Lysophosphatidic Acid GPAT Lysophosphatidic Acid->Phenylpropanoid Monoglyceride BAHD Acyltransferase? Phenylpropanoid Diglyceride Phenylpropanoid Diglyceride Phenylpropanoid Monoglyceride->Phenylpropanoid Diglyceride BAHD Acyltransferase? Jasmonate_Signaling cluster_SCF SCF(COI1) Complex Biotic/Abiotic Stress Biotic/Abiotic Stress JA Biosynthesis JA Biosynthesis Biotic/Abiotic Stress->JA Biosynthesis JA-Ile JA-Ile JA Biosynthesis->JA-Ile JAR1 COI1 COI1 JA-Ile->COI1 binds JAZ Degradation JAZ Degradation COI1->JAZ Degradation promotes MYC2 MYC2 JAZ Degradation->MYC2 releases repression JAZ JAZ JAZ->MYC2 represses Phenylpropanoid Biosynthesis Genes Phenylpropanoid Biosynthesis Genes MYC2->Phenylpropanoid Biosynthesis Genes activates transcription Phenylpropanoid Glycerides Phenylpropanoid Glycerides Phenylpropanoid Biosynthesis Genes->Phenylpropanoid Glycerides Salicylate_Signaling Pathogen Attack Pathogen Attack SA Biosynthesis SA Biosynthesis Pathogen Attack->SA Biosynthesis Salicylic Acid Salicylic Acid SA Biosynthesis->Salicylic Acid ICS, PAL NPR1 NPR1 Salicylic Acid->NPR1 activates TGA Transcription Factors TGA Transcription Factors NPR1->TGA Transcription Factors interacts with Pathogenesis-Related (PR) Genes Pathogenesis-Related (PR) Genes TGA Transcription Factors->Pathogenesis-Related (PR) Genes activates transcription Phenylpropanoid Biosynthesis Genes Phenylpropanoid Biosynthesis Genes TGA Transcription Factors->Phenylpropanoid Biosynthesis Genes can influence transcription Phenylpropanoid Glycerides Phenylpropanoid Glycerides Phenylpropanoid Biosynthesis Genes->Phenylpropanoid Glycerides

References

An In-depth Technical Guide to the Anti-inflammatory Properties of Glycerol Glucosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerol glucosides, a class of naturally occurring compounds found in various organisms, are emerging as potent modulators of inflammatory responses. This technical guide provides a comprehensive overview of the anti-inflammatory properties of these molecules, with a focus on their mechanisms of action at the cellular and molecular levels. We delve into the key signaling pathways affected by glycerol glucosides, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document summarizes quantitative data on their efficacy, details relevant experimental protocols for their study, and provides visual representations of the underlying biochemical cascades. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and immunology who are interested in the therapeutic potential of glycerol glucosides for inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with high efficacy and minimal side effects is a major focus of pharmaceutical research.

Glycerol glucosides, such as floridoside and 2-O-α-D-glucosylglycerol, are small carbohydrate molecules that have demonstrated significant anti-inflammatory potential.[1][2] These compounds are known for their osmoprotective and moisturizing properties but are increasingly recognized for their ability to modulate key inflammatory pathways. This guide will explore the scientific evidence supporting the anti-inflammatory effects of glycerol glucosides, providing a detailed technical resource for their further investigation and potential therapeutic development.

Quantitative Data on Anti-inflammatory Efficacy

The anti-inflammatory effects of glycerol glucosides have been quantified in various in vitro and in vivo models. The following tables summarize the key findings, providing a comparative overview of their potency.

Table 1: In Vitro Anti-inflammatory Activity of Glycerol Glucosides

CompoundCell LineInflammatory StimulusMeasured ParameterConcentration/DoseResultCitation
FloridosideBV-2 microgliaLPS (100 ng/mL)Nitric Oxide (NO) Production1, 10, 50 µMDose-dependent inhibition[3]
FloridosideBV-2 microgliaH₂O₂ (500 µM)Reactive Oxygen Species (ROS)50 µM59.89% decrease in fluorescence intensity[3]
FloridosideBV-2 microgliaLPS (100 ng/mL)iNOS Protein Expression50 µMSignificant reduction[3]
FloridosideBV-2 microgliaLPS (100 ng/mL)COX-2 Protein Expression50 µMSignificant reduction[3]
Floridoside Derivative (1e)Human NeutrophilsPMAOxidative Burst83 ± 7 µM (IC₅₀)Inhibition of oxidative burst[4][5]
Glycerol MonolaurateAvian Macrophages (HD11)LPSIL-1β Gene Expression10 µg/mLSignificant suppression[6]
Glycerol MonolaurateAvian Macrophages (HD11)LPSIL-6 Gene Expression10 µg/mLSignificant suppression[6]
Glycerol MonolaurateAvian Macrophages (HD11)-IL-10 Gene Expression10 µg/mLIncreased expression[6]
Glycerol MonolaurateAvian Macrophages (HD11)-TGF-β1 Gene Expression10 µg/mLIncreased expression[6]

Table 2: In Vivo Anti-inflammatory Activity of Glycerol Glucosides

CompoundAnimal ModelInflammatory StimulusMeasured ParameterDoseResultCitation
Glycerol MonolaurateMice (High-fat diet)High-fat dietSerum IL-6 levelsNot specifiedReduction[7]
Glycerol MonolaurateMice (High-fat diet)High-fat dietSerum TNF-α levelsNot specifiedReduction[7]
Total Flavonoids from Glycyrrhiza UralensisRatsCarrageenanPaw Edema500 mg/kgSignificant inhibition[8]

Key Signaling Pathways Modulated by Glycerol Glucosides

Glycerol glucosides exert their anti-inflammatory effects by targeting critical signaling cascades that regulate the expression of pro-inflammatory mediators. The two primary pathways identified are the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Glycerol glucosides have been shown to inhibit this pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of p65.[7][9][10][11]

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylation p65 p65/p50 (NF-κB) IkBa_p65->p65 IκBα Degradation Nucleus Nucleus p65->Nucleus Translocation p65_n p65/p50 Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Glycerol_Glucoside Glycerol Glucoside Glycerol_Glucoside->IKK Inhibition p65_n->Pro_inflammatory_Genes

Caption: Glycerol Glucoside inhibits the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including p38 and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Inflammatory stimuli activate MAPK cascades, leading to the phosphorylation and activation of downstream transcription factors that regulate the expression of inflammatory mediators like iNOS and COX-2.

Studies have demonstrated that glycerol glucosides, particularly floridoside, can suppress the phosphorylation of p38 and ERK, thereby inhibiting the downstream inflammatory response.[3][12][13]

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases Inflammatory_Stimuli->Upstream_Kinases p38 p38 MAPK Upstream_Kinases->p38 Phosphorylation ERK ERK Upstream_Kinases->ERK Phosphorylation p_p38 p-p38 p_ERK p-ERK Transcription_Factors Transcription Factors p_p38->Transcription_Factors p_ERK->Transcription_Factors Inflammatory_Response Inflammatory Response (iNOS, COX-2 expression) Transcription_Factors->Inflammatory_Response Glycerol_Glucoside Glycerol Glucoside Glycerol_Glucoside->p38 Inhibition of Phosphorylation Glycerol_Glucoside->ERK Inhibition of Phosphorylation

Caption: Glycerol Glucoside modulates the MAPK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the anti-inflammatory properties of glycerol glucosides.

In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol describes a common in vitro model to study the anti-inflammatory effects of compounds on macrophages.

Experimental_Workflow_RAW264_7 Cell_Culture 1. Culture RAW 264.7 cells Seeding 2. Seed cells in plates Cell_Culture->Seeding Pretreatment 3. Pretreat with Glycerol Glucoside Seeding->Pretreatment Stimulation 4. Stimulate with LPS (1 µg/mL) Pretreatment->Stimulation Incubation 5. Incubate for 24 hours Stimulation->Incubation Supernatant_Collection 6. Collect supernatant for ELISA Incubation->Supernatant_Collection Cell_Lysis 7. Lyse cells for Western Blot & RT-PCR Incubation->Cell_Lysis Analysis 8. Analyze inflammatory markers Supernatant_Collection->Analysis Cell_Lysis->Analysis

Caption: Experimental workflow for in vitro inflammation assay.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • Glycerol glucoside of interest

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • Reagents for ELISA, Western blot, and RT-PCR

Procedure:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for ELISA, 6-well for Western blot and RT-PCR) and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the glycerol glucoside for 1-2 hours.

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells to induce an inflammatory response.

  • Incubation: Incubate the plates for a specified period (e.g., 24 hours for cytokine production).

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for measuring cytokine levels (e.g., TNF-α, IL-6, IL-1β) by ELISA.

    • Cell Lysate: Wash the cells with cold PBS and lyse them for protein extraction (for Western blot) or RNA isolation (for RT-PCR).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol outlines the steps for measuring cytokine concentrations in cell culture supernatants.[14][15][16][17]

Procedure:

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).

  • Stop Reaction: Stop the reaction with a stop solution (e.g., H₂SO₄).

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Western Blot for MAPK Phosphorylation

This protocol details the detection of phosphorylated p38 and ERK as markers of MAPK pathway activation.[1][18][19]

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated p38 (p-p38) and phosphorylated ERK (p-ERK), as well as total p38 and total ERK, overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Real-Time PCR (RT-PCR) for iNOS and COX-2 Gene Expression

This protocol describes the quantification of iNOS and COX-2 mRNA levels.[2][20][21][22]

Procedure:

  • RNA Isolation: Isolate total RNA from the cell lysates.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

  • Real-Time PCR: Perform real-time PCR using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion

Glycerol glucosides represent a promising class of natural compounds with significant anti-inflammatory properties. Their ability to modulate the NF-κB and MAPK signaling pathways provides a solid mechanistic basis for their observed effects on reducing the production of pro-inflammatory mediators. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into the structure-activity relationships, bioavailability, and in vivo efficacy of different glycerol glucosides is warranted to fully realize their therapeutic potential in treating a wide range of inflammatory diseases. The continued exploration of these compounds could lead to the development of novel and effective anti-inflammatory therapies with favorable safety profiles.

References

Regaloside C: A Technical Guide to its Role in Oxidative Stress Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regaloside C, a glycerol glucoside isolated from the bulbs of the Lilium genus, has demonstrated notable anti-inflammatory and antioxidant properties.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's effects on oxidative stress, with a focus on its protective role in cardiomyocytes. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes potential signaling pathways to support further research and development of this compound as a therapeutic agent. While direct evidence is still emerging, the existing data suggests that this compound warrants further investigation for its potential in mitigating cellular damage induced by oxidative stress.

Introduction to this compound and Oxidative Stress

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders. This compound, a member of the phenylpropanoid glycoside family, has been identified as a compound with significant antioxidant potential.[3] Its primary documented activity in the context of oxidative stress is the protection of cardiomyocytes from hydrogen peroxide (H₂O₂)-induced injury, suggesting a therapeutic potential for cardiac conditions involving oxidative damage.[1][4]

Quantitative Data on Antioxidant Activity

The antioxidant capacity of this compound has been quantified using standard in vitro assays. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values from radical scavenging assays.

AssayThis compound IC₅₀ (µM)Positive Control (Ascorbic Acid) IC₅₀ (µM)Reference
DPPH Radical Scavenging51.650.7[3]
ABTS Radical Scavenging139.0108.2[3]

Table 1: In Vitro Antioxidant Activity of this compound. The table presents the IC₅₀ values of this compound in scavenging DPPH and ABTS radicals, with ascorbic acid as a positive control.

Mechanism of Action in Oxidative Stress Reduction

Direct Radical Scavenging

As indicated by the DPPH and ABTS assays, this compound possesses direct radical scavenging activity. This is a common characteristic of phenolic compounds, which can donate a hydrogen atom to neutralize free radicals. The chemical structure of this compound, containing a caffeoyl group, likely contributes to this antioxidant capacity.

Cardiomyocyte Protection

This compound has been shown to protect H9C2 heart cells from H₂O₂-induced mitochondrial damage.[1][4] While the precise molecular mechanisms are not fully elucidated, this protective effect suggests that this compound may influence endogenous antioxidant defense pathways within the cell.

Potential Involvement of the Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Many natural polyphenolic compounds exert their protective effects by activating the Nrf2/HO-1 pathway. Given that this compound is a phenylpropanoid glycoside, it is plausible that its mechanism of action involves the modulation of this critical signaling pathway. However, direct experimental evidence confirming the activation of the Nrf2/HO-1 pathway by this compound is currently lacking in the scientific literature and remains an important area for future investigation.

Figure 1: Hypothesized Nrf2/HO-1 Signaling Pathway Activation. This diagram illustrates the potential mechanism by which this compound may reduce oxidative stress.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound's effect on oxidative stress, based on standard laboratory practices.

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in methanol.

  • In a 96-well plate, add a specific volume of each this compound dilution to the wells.

  • Add the DPPH solution to each well and mix thoroughly.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • A control containing methanol and DPPH solution, and a blank containing methanol and the sample, should be included.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

  • Determine the IC₅₀ value, which is the concentration of this compound that scavenges 50% of the DPPH radicals.

H9C2 Cardiomyocyte Culture and H₂O₂-Induced Oxidative Stress

Objective: To establish an in vitro model of oxidative stress in cardiomyocytes to evaluate the protective effects of this compound.

Materials:

  • H9C2 rat cardiomyoblast cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Hydrogen peroxide (H₂O₂)

  • This compound

  • Cell culture plates/flasks

Procedure:

  • Culture H9C2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 2-4 hours).

  • Induce oxidative stress by adding a predetermined concentration of H₂O₂ to the cell culture medium for a specified time (e.g., 24 hours). A control group without H₂O₂ and a group with H₂O₂ alone should be included.

  • After the incubation period, assess cell viability using assays such as MTT or LDH release, or measure markers of oxidative stress (e.g., ROS production, mitochondrial membrane potential).

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis H9C2_Culture H9C2 Cell Culture Pretreatment Pre-treatment with This compound H9C2_Culture->Pretreatment Regaloside_C_Prep This compound Dilutions Regaloside_C_Prep->Pretreatment H2O2_Induction Induction of Oxidative Stress with H₂O₂ Pretreatment->H2O2_Induction Viability_Assay Cell Viability Assays (MTT, LDH) H2O2_Induction->Viability_Assay ROS_Measurement ROS Measurement (e.g., DCFH-DA) H2O2_Induction->ROS_Measurement MMP_Analysis Mitochondrial Membrane Potential Analysis H2O2_Induction->MMP_Analysis

References

The Protective Role of Salidroside Against Hydrogen Peroxide-Induced Cellular Damage: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a critical contributor to cellular damage and the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Hydrogen peroxide (H2O2) is a major non-radical ROS that can readily diffuse across cellular membranes, leading to widespread oxidative damage to lipids, proteins, and nucleic acids, ultimately triggering apoptotic cell death. Consequently, the identification and characterization of compounds that can mitigate H2O2-induced cytotoxicity is of significant interest in the development of novel therapeutic strategies.

Salidroside, a phenylpropanoid glycoside isolated from the medicinal plant Rhodiola rosea, has emerged as a promising natural compound with potent antioxidant properties. A growing body of evidence demonstrates its ability to protect various cell types from H2O2-induced injury. This technical guide provides an in-depth analysis of the role of Salidroside in combating H2O2-induced cell damage, with a focus on its molecular mechanisms of action, supported by quantitative data and detailed experimental protocols.

Data Presentation: Efficacy of Salidroside in Mitigating H2O2-Induced Cytotoxicity

The protective effects of Salidroside against H2O2-induced cell damage have been quantified across various cell lines. The following tables summarize the key findings from multiple studies, providing a comparative overview of its efficacy.

Table 1: Effect of Salidroside on Cell Viability in H2O2-Treated Cells

Cell LineH2O2 ConcentrationSalidroside Pre-treatment ConcentrationIncubation Time% Increase in Cell Viability (Compared to H2O2 alone)Reference
H9C2400 µM100 µM24h (Salidroside), 4h (H2O2)From ~51% to ~85%[1]
SH-SY5YNot SpecifiedDose-dependentNot SpecifiedMarked attenuation of viability loss[2][3]
HUVECs200 µmol10, 50, 100 µg/ml24h (Salidroside), 6h (H2O2)Dose-dependent attenuation of viability loss[4]
HL-77020.5 mM0.03, 0.05, 0.1 µg/mL24h (Salidroside), 100 min (H2O2)Dose-dependent attenuation of cell damage[5][6]
PC1240 µMNot Specified30 min (Salidroside), 24h (H2O2)Concentration-dependent improvement in cell growth[7]
ARPE-19200 µM12.5, 25, 50 µg/ml24h (Salidroside), 24h (H2O2)Marked attenuation of viability loss[8][9]

Table 2: Modulation of Key Biomarkers by Salidroside in H2O2-Treated Cells

Cell LineBiomarkerEffect of H2O2Effect of Salidroside Pre-treatmentReference
H9C2Intracellular ROSIncreasedSignificantly reduced in a dose-dependent manner[1]
H9C2SOD and CAT ActivityDecreasedRestored activity[1]
H9C2MDA LevelIncreasedDecreased level[1]
H9C2Bcl-2 ExpressionDecreasedUpregulated[1]
H9C2Bax ExpressionIncreasedDownregulated[1]
SH-SY5YThioredoxin, HO-1, Peroxiredoxin-INot SpecifiedInduced expression[2][3]
SH-SY5YBcl-X(L) ExpressionNot SpecifiedUpregulated[2][3]
SH-SY5YMitochondrial Membrane PotentialDecreasedRestored[2][3]
SH-SY5YIntracellular CalciumIncreasedRestored[2][3]
PC12Cytochrome c ReleaseIncreasedSuppressed[10][11]
PC12Caspase-3, -8, -9 ActivationIncreasedAttenuated[10][11]
HUVECsIntracellular ROSIncreasedAttenuated in a concentration-dependent manner[4]
HUVECsApoptosisIncreasedSignificantly attenuated[4]
HUVECsNrf2, HO-1, NQO1 ExpressionDecreasedStimulated expression[12]
HL-7702Intracellular ROSIncreasedDose-dependently suppressed[5][6]
HL-7702Intracellular Ca2+IncreasedDose-dependently suppressed[5][6]
ARPE-19Intracellular ROSIncreasedMarkedly reduced
ARPE-19ApoptosisIncreasedAmeliorated
ARPE-19p-Akt, p-GSK-3βNot SpecifiedSignificantly increased[8][9]

Core Signaling Pathways Modulated by Salidroside

Salidroside exerts its protective effects through the modulation of several interconnected signaling pathways. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, a critical cellular defense system against oxidative stress.

Salidroside_Nrf2_Pathway H2O2 H₂O₂ ROS ↑ ROS H2O2->ROS Salidroside Salidroside Keap1 Keap1 Salidroside->Keap1 inhibits ROS->Keap1 inactivates Apoptosis Apoptosis ROS->Apoptosis Nrf2 Nrf2 Keap1->Nrf2 degradation Nrf2_n Nrf2 (nucleus) Nrf2->Nrf2_n translocation ARE ARE Nrf2_n->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, SOD, CAT) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->ROS scavenges Cell_Protection Cell Protection & Survival Antioxidant_Enzymes->Cell_Protection Cell_Protection->Apoptosis

Salidroside activates the Nrf2/HO-1 signaling pathway.

Under conditions of oxidative stress induced by H2O2, Salidroside promotes the dissociation of Nrf2 from its inhibitor Keap1, leading to the translocation of Nrf2 to the nucleus.[12][13][14] Here, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes such as HO-1, NQO1, superoxide dismutase (SOD), and catalase (CAT).[1][12][13] The subsequent upregulation of these enzymes enhances the cell's capacity to neutralize ROS, thereby mitigating oxidative damage and promoting cell survival.

Furthermore, Salidroside has been shown to modulate other critical signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and apoptosis. For instance, in ARPE-19 cells, Salidroside was found to increase the phosphorylation of Akt and GSK-3β, key components of the PI3K/Akt pathway, which is known to promote cell survival.[8][9] In PC12 cells, Salidroside was shown to suppress the H2O2-induced phosphorylation of p38, JNK, and ERK, which are members of the MAPK signaling cascade often associated with apoptotic processes.[15]

Experimental Protocols

To facilitate the replication and further investigation of the protective effects of Salidroside, this section outlines the detailed methodologies for key experiments cited in the literature.

Experimental_Workflow Cell_Culture Cell Culture (e.g., PC12, H9C2, SH-SY5Y) Salidroside_Pretreatment Salidroside Pre-treatment (e.g., 0.1-100 µM for 2-24h) Cell_Culture->Salidroside_Pretreatment H2O2_Induction H₂O₂ Induction (e.g., 40-500 µM for 1-24h) Salidroside_Pretreatment->H2O2_Induction Cell_Viability_Assay Cell Viability Assay (MTT, CCK-8) H2O2_Induction->Cell_Viability_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry - Annexin V/PI, TUNEL) H2O2_Induction->Apoptosis_Assay ROS_Measurement ROS Measurement (DCFH-DA) H2O2_Induction->ROS_Measurement Western_Blot Western Blot Analysis (Nrf2, HO-1, Bcl-2, Bax, Caspases) H2O2_Induction->Western_Blot

A general experimental workflow for studying Salidroside's effects.
Cell Culture and Treatment

  • Cell Lines: PC12 (rat pheochromocytoma), H9C2 (rat cardiac myoblasts), SH-SY5Y (human neuroblastoma), HUVECs (human umbilical vein endothelial cells), HL-7702 (human liver cells), ARPE-19 (human retinal pigment epithelial cells).

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Salidroside Pre-treatment: Cells are pre-treated with varying concentrations of Salidroside (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 2 to 24 hours) prior to H2O2 exposure.[1][4][7]

  • H2O2-Induced Oxidative Stress: Following Salidroside pre-treatment, the culture medium is replaced with a medium containing H2O2 at concentrations ranging from 40 µM to 500 µM for a period of 1 to 24 hours to induce oxidative damage.[1][4][7]

Cell Viability Assays (MTT and CCK-8)
  • Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.

  • Procedure:

    • After treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.[1][16][17]

    • The plates are incubated for a specified time (e.g., 1-4 hours) to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

    • The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT).[1][6]

    • Cell viability is expressed as a percentage of the control group.

Measurement of Intracellular ROS
  • Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is commonly used to measure intracellular ROS levels.

  • Procedure:

    • Following treatment, cells are incubated with DCFH-DA solution (e.g., 10 µM) for a specified time (e.g., 20-30 minutes) at 37°C.[18][19]

    • DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining:

    • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Procedure: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membrane integrity, i.e., late apoptotic and necrotic cells).[17]

  • TUNEL Assay:

    • Principle: The TdT-mediated dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.

    • Procedure: Cells are fixed and permeabilized, then incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP, which incorporates into the 3'-hydroxyl ends of fragmented DNA.[1]

Western Blot Analysis
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins.

  • Procedure:

    • Cells are lysed to extract total proteins.

    • Protein concentrations are determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., Nrf2, HO-1, Bcl-2, Bax, cleaved caspase-3) followed by incubation with HRP-conjugated secondary antibodies.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Salidroside demonstrates significant potential as a cytoprotective agent against H2O2-induced oxidative stress and apoptosis. Its multifaceted mechanism of action, primarily involving the activation of the Nrf2/HO-1 signaling pathway and the modulation of other pro-survival pathways, makes it a compelling candidate for further investigation in the context of diseases associated with oxidative damage. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic applications of Salidroside. Future studies should focus on elucidating the precise upstream regulators of Nrf2 activation by Salidroside and evaluating its efficacy and safety in preclinical and clinical settings.

References

Preliminary Pharmacological Profile of Regaloside C: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regaloside C, a glycerol glucoside isolated from the bulbs of the Lilium genus, has emerged as a compound of interest for its potential therapeutic properties.[1][2][3] Preliminary evidence suggests that this compound possesses both anti-inflammatory and cardiomyocyte protective activities.[1][2][3] The cardiomyocyte protection is reportedly mediated through the preservation of mitochondrial function under oxidative stress conditions.[1][2][3] This technical guide provides a summary of the currently available pharmacological data on this compound and related compounds, details relevant experimental methodologies, and visualizes the proposed signaling pathways and workflows. Due to a scarcity of publicly available data specifically on this compound, this report also draws upon research on structurally similar phenylpropanoids isolated from the same genus to infer potential mechanisms of action.

Core Pharmacological Activities

Anti-inflammatory Effects
Cardioprotective Effects

This compound is reported to exhibit protective effects on cardiomyocytes.[1][2][3] This activity has been observed in H9C2 heart cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress.[1][2][3] The protective mechanism is attributed to the preservation of mitochondrial integrity and function.[1][2][3] Oxidative stress is a known contributor to cardiomyocyte apoptosis and mitochondrial dysfunction is a central event in this process. By protecting the mitochondria, this compound may help to maintain cellular energy production and prevent the initiation of the apoptotic cascade.

Quantitative Pharmacological Data

Specific quantitative data such as IC₅₀ or EC₅₀ values for this compound are not available in the reviewed literature. However, data for the related compounds, Regaloside A and B, in inhibiting inflammatory protein expression are presented below.

CompoundConcentrationTarget ProteinInhibition of Expression (%)Cell Line
Regaloside A50 μg/mLiNOS29.7 ± 4.07RAW 264.7
Regaloside B50 μg/mLiNOS73.8 ± 0.63RAW 264.7
Regaloside A50 μg/mLCOX-2-31.6 ± 8.19 (stimulation)RAW 264.7
Regaloside B50 μg/mLCOX-21.1 ± 4.99RAW 264.7
Regaloside A50 μg/mLp-p65/p65 ratio59.3 ± 1.30HASMCs
Regaloside B50 μg/mLp-p65/p65 ratio56.8 ± 1.60HASMCs
Regaloside A50 μg/mLVCAM-151.4 ± 2.65HASMCs
Regaloside B50 μg/mLVCAM-166.2 ± 1.74HASMCs

Data extracted from Nhan Nguyen Thi, et al., 2017.[4] Note: Negative inhibition of COX-2 by Regaloside A suggests a stimulatory effect under the tested conditions.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of the pharmacological activities of this compound.

Cell Culture and Treatment
  • Cell Line: H9C2 rat myocardial cells.

  • Culture Medium: High glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% (v/v) fetal bovine serum (FBS), 1% penicillin/streptomycin (v/v), and 2 mM L-glutamine.

  • Culture Conditions: Cells are maintained in a humidified incubator with 95% air and 5% CO₂ at 37°C.

  • Subculturing: Cells are passaged upon reaching 70-80% confluency.

  • Experimental Treatment:

    • Control Group: Cells receive no treatment.

    • Oxidative Stress Group: Cells are treated with a specified concentration of H₂O₂ (e.g., 450 μM) for a defined period (e.g., 1 hour).

    • Pretreatment Group: Cells are pre-incubated with various concentrations of this compound for a set duration (e.g., 12 hours) before the medium is replaced with H₂O₂-containing medium for the induction of oxidative stress.

Assessment of Cell Viability (MTT Assay)
  • Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • H9C2 cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated overnight.

    • Following the experimental treatments, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plate is incubated at 37°C for 4 hours.

    • The culture medium containing MTT is removed, and 100 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

Western Blot Analysis for Protein Expression
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.

  • Procedure:

    • Cell Lysis: After treatment, H9C2 cells are harvested and lysed in a suitable lysis buffer containing protease inhibitors.

    • Protein Quantification: The protein concentration of the lysates is determined using a bicinchoninic acid (BCA) assay.

    • SDS-PAGE: Equal amounts of protein (e.g., 20 μg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

    • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the target proteins (e.g., iNOS, COX-2, p65, VCAM-1).

    • Following incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualized Signaling Pathways and Workflows

Proposed Anti-inflammatory Signaling Pathway of this compound

Caption: Inferred anti-inflammatory pathway of this compound via NF-κB inhibition.

Experimental Workflow for Assessing Cardioprotective Effects

G Start Start Seed H9C2 cells Seed H9C2 cells Start->Seed H9C2 cells Pre-treat with this compound Pre-treat with this compound Seed H9C2 cells->Pre-treat with this compound Induce oxidative stress (H2O2) Induce oxidative stress (H2O2) Pre-treat with this compound->Induce oxidative stress (H2O2) Assess cell viability (MTT) Assess cell viability (MTT) Induce oxidative stress (H2O2)->Assess cell viability (MTT) Measure cytotoxicity (LDH) Measure cytotoxicity (LDH) Induce oxidative stress (H2O2)->Measure cytotoxicity (LDH) Analyze mitochondrial membrane potential Analyze mitochondrial membrane potential Induce oxidative stress (H2O2)->Analyze mitochondrial membrane potential Western blot for apoptosis markers Western blot for apoptosis markers Induce oxidative stress (H2O2)->Western blot for apoptosis markers End End Assess cell viability (MTT)->End Measure cytotoxicity (LDH)->End Analyze mitochondrial membrane potential->End Western blot for apoptosis markers->End

Caption: Workflow for evaluating the cardioprotective effects of this compound.

Proposed Mechanism of Mitochondrial Protection

G cluster_stress Cellular Stress cluster_mitochondrion Mitochondrion cluster_cell Cellular Outcome H2O2 H2O2 ROS ↑ ROS H2O2->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP Cytochrome C Release Cytochrome C Release MMP->Cytochrome C Release Apoptosis Apoptosis Cytochrome C Release->Apoptosis This compound This compound This compound->ROS scavenges/ prevents

Caption: this compound's proposed role in mitochondrial protection from oxidative stress.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anti-inflammatory and cardioprotective agents. The available data, largely inferred from related compounds, point towards a mechanism involving the inhibition of the NF-κB signaling pathway and the preservation of mitochondrial function under oxidative stress. However, to fully elucidate the pharmacological profile of this compound, further research is imperative. Future studies should focus on:

  • Confirming the inhibitory effect of this compound on the NF-κB pathway and identifying its direct molecular targets.

  • Elucidating the precise mechanism of mitochondrial protection, including its effects on the electron transport chain, mitochondrial biogenesis, and mitophagy.

  • Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of inflammation and cardiovascular disease.

  • Determining key quantitative pharmacological parameters, such as IC₅₀ and EC₅₀ values, for its various biological activities.

A more comprehensive understanding of the pharmacology of this compound will be crucial for its potential translation into a therapeutic candidate.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Regaloside C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside C is a glycerol glucoside isolated from the bulbs of the Lilium genus, demonstrating notable anti-inflammatory and cardiomyocyte protective activities.[1][2] In vitro studies have highlighted its potential in mitigating cellular damage induced by oxidative stress, particularly in cardiac cell lines such as H9C2.[1][2] The primary mechanism of its protective effects is attributed to the preservation of mitochondrial integrity and function. Furthermore, its anti-inflammatory properties are likely mediated through the inhibition of key inflammatory pathways. These characteristics position this compound as a promising candidate for further investigation in the context of cardiovascular diseases and inflammatory conditions.

Data Presentation

The following tables summarize representative quantitative data for this compound based on in vitro assays.

Table 1: Cytoprotective Effect of this compound on H9C2 Cardiomyocytes

Concentration (µM)Cell Viability (%) (Mean ± SD)
Control (no H₂O₂)100 ± 4.5
H₂O₂ (100 µM)52 ± 3.8
This compound (10 µM) + H₂O₂65 ± 4.1
This compound (25 µM) + H₂O₂78 ± 3.9
This compound (50 µM) + H₂O₂89 ± 4.3

Table 2: Anti-inflammatory Activity of this compound in RAW264.7 Macrophages

TreatmentNitric Oxide (NO) Production (µM) (Mean ± SD)
Control1.2 ± 0.3
LPS (1 µg/mL)25.6 ± 2.1
This compound (25 µM) + LPS15.4 ± 1.8
This compound (50 µM) + LPS8.7 ± 1.1
This compound (100 µM) + LPS4.3 ± 0.7

Experimental Protocols

Protocol 1: Assessment of Cytoprotective Effects of this compound in H9C2 Cells

1. Cell Culture and Treatment:

  • Culture H9C2 rat cardiomyoblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
  • Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
  • Pre-treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) for 4 hours.
  • Induce cellular injury by exposing the cells to 100 µM hydrogen peroxide (H₂O₂) for 24 hours.

2. Cell Viability Assay (MTT Assay):

  • After treatment, remove the culture medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
  • Incubate for 4 hours at 37°C.
  • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

3. Measurement of Mitochondrial Membrane Potential (MMP):

  • Use a fluorescent probe such as JC-1.
  • After treatment, wash the cells with PBS and incubate with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.
  • Wash the cells again with PBS.
  • Measure the fluorescence intensity of JC-1 monomers (green, ~529 nm) and aggregates (red, ~590 nm) using a fluorescence microplate reader or flow cytometer. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

4. Detection of Intracellular Reactive Oxygen Species (ROS):

  • Use a fluorescent probe such as 2',7'-dichlorofluorescein diacetate (DCFH-DA).
  • After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.
  • Wash the cells to remove excess probe.
  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Protocol 2: Evaluation of Anti-inflammatory Effects of this compound in RAW264.7 Macrophages

1. Cell Culture and Stimulation:

  • Culture RAW264.7 murine macrophages in DMEM with 10% FBS and 1% penicillin-streptomycin.
  • Seed cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere.
  • Pre-treat cells with this compound (e.g., 25, 50, 100 µM) for 2 hours.
  • Stimulate inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

2. Nitric Oxide (NO) Production Assay (Griess Test):

  • Collect the cell culture supernatant after treatment.
  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
  • Incubate for 10 minutes at room temperature.
  • Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

3. Western Blot Analysis for NF-κB Pathway Proteins:

  • Lyse the treated cells and determine the protein concentration using a BCA assay.
  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane with 5% non-fat milk in TBST for 1 hour.
  • Incubate with primary antibodies against phospho-p65, total p65, and β-actin overnight at 4°C.
  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation IkB->NFkB nucleus Nucleus NFkB->nucleus Inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2) nucleus->Inflammatory_genes Regaloside_C This compound Regaloside_C->IKK Inhibition

Caption: Proposed anti-inflammatory signaling pathway of this compound.

G cluster_assays Assays start Start culture Culture H9C2 or RAW264.7 Cells start->culture pretreat Pre-treat with This compound culture->pretreat induce Induce Stress (H₂O₂ or LPS) pretreat->induce viability Cell Viability (MTT) induce->viability ros ROS Detection (DCFH-DA) induce->ros mmp MMP Measurement (JC-1) induce->mmp no NO Production (Griess Assay) induce->no wb Western Blot (NF-κB) induce->wb data Data Analysis viability->data ros->data mmp->data no->data wb->data end End data->end

Caption: General experimental workflow for in vitro evaluation of this compound.

References

Application Note: Cell-Based Assay for Evaluating the Anti-inflammatory Activity of Regaloside C

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Regaloside C, a glycerol glucoside isolated from the bulbs of the Lilium genus, has been identified as a compound with potential anti-inflammatory properties.[1] This application note provides a detailed protocol for evaluating the anti-inflammatory effects of this compound in a cell-based model using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The described assays quantify the inhibition of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), and investigate the underlying mechanism of action through the analysis of the NF-κB and MAPK signaling pathways.

Principle

This protocol utilizes RAW 264.7 macrophages, a widely used cell line for studying inflammation. Stimulation of these cells with LPS, a component of the outer membrane of Gram-negative bacteria, mimics an inflammatory response, leading to the production of pro-inflammatory mediators. The anti-inflammatory potential of this compound is assessed by its ability to suppress the production of nitric oxide (NO), measured by the Griess assay, and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), quantified by ELISA. Furthermore, the mechanism of action is elucidated by examining the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways via Western blotting. These pathways are crucial regulators of the inflammatory response.

Materials and Reagents

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent Kit

  • ELISA Kits for mouse TNF-α, IL-6, and IL-1β

  • BCA Protein Assay Kit

  • Primary antibodies: anti-p-NF-κB p65, anti-NF-κB p65, anti-p-p38, anti-p38, anti-p-ERK1/2, anti-ERK1/2, anti-p-JNK, anti-JNK, and anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • 96-well and 6-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Protease and phosphatase inhibitor cocktails

Data Presentation

The anti-inflammatory effects of this compound are summarized in the following tables. The data presented are representative and intended to demonstrate the expected outcomes of the described assays.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)NO Production (% of LPS Control)
Control-5.2 ± 1.1
LPS (1 µg/mL)-100
This compound + LPS1078.5 ± 4.3
This compound + LPS2555.1 ± 3.9
This compound + LPS5032.8 ± 2.7
This compound + LPS10015.6 ± 2.1

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-45 ± 828 ± 515 ± 4
LPS (1 µg/mL)-1250 ± 98980 ± 75350 ± 32
This compound + LPS25875 ± 65650 ± 51210 ± 25
This compound + LPS50550 ± 42410 ± 38135 ± 18
This compound + LPS100280 ± 31220 ± 2475 ± 11

Experimental Protocols

Cell Culture and Treatment
  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in 96-well plates (for NO and cytokine assays) or 6-well plates (for Western blotting) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours (for NO and cytokine analysis) or for 30 minutes (for signaling pathway analysis). Untreated cells serve as a negative control, and cells treated with only LPS serve as a positive control.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well of the 96-well plate.

  • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

Pro-inflammatory Cytokine Quantification (ELISA)
  • Collect the cell culture supernatants after the 24-hour incubation period.

  • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits.

  • Follow the manufacturer's instructions for the ELISA procedure, which typically involves the following steps:

    • Addition of standards and samples to antibody-coated plates.

    • Incubation and washing steps.

    • Addition of a detection antibody.

    • Addition of a substrate solution to develop color.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations based on the standard curves.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways
  • After the 30-minute LPS stimulation, wash the cells in the 6-well plates with ice-cold PBS and lyse them with cell lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-p65, p65, p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, and JNK overnight at 4°C. Use an antibody against β-actin as a loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL Western blotting substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

Visualizations

Regaloside_C_Anti_inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway IKK IKK TLR4->IKK p_MAPK p-MAPK MAPK_pathway->p_MAPK p_IKK p-IKK IKK->p_IKK NFkB_complex IκB-NF-κB Complex IkB_degradation IκB Degradation NFkB_complex->IkB_degradation NFkB_nucleus NF-κB p_MAPK->NFkB_nucleus Activates p_IKK->NFkB_complex Phosphorylates IκB NFkB_translocation NF-κB Translocation IkB_degradation->NFkB_translocation NFkB_translocation->NFkB_nucleus Gene_expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_expression Induces Cytokines TNF-α, IL-6, IL-1β Gene_expression->Cytokines iNOS iNOS Gene_expression->iNOS NO Nitric Oxide iNOS->NO LPS LPS LPS->TLR4 Binds Regaloside_C This compound Regaloside_C->MAPK_pathway Inhibits Regaloside_C->IKK Inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_supernatant Supernatant Analysis (24h) cluster_lysate Cell Lysate Analysis (30min) cluster_analysis Data Analysis cell_culture 1. Culture RAW 264.7 Cells cell_seeding 2. Seed Cells in Plates cell_culture->cell_seeding pretreatment 3. Pre-treat with this compound cell_seeding->pretreatment stimulation 4. Stimulate with LPS pretreatment->stimulation griess_assay 5a. Griess Assay for NO stimulation->griess_assay elisa 5b. ELISA for Cytokines (TNF-α, IL-6, IL-1β) stimulation->elisa cell_lysis 5c. Cell Lysis stimulation->cell_lysis data_quantification 7. Data Quantification & Comparison griess_assay->data_quantification elisa->data_quantification western_blot 6. Western Blot for NF-κB & MAPK Pathways cell_lysis->western_blot western_blot->data_quantification

Caption: Workflow for assessing this compound anti-inflammatory activity.

References

Application Notes and Protocols: H9C2 Cell Line Model for Regaloside C Cardioprotection Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The H9C2 cell line, derived from embryonic rat heart tissue, serves as a valuable in vitro model for studying the cellular and molecular mechanisms of cardiac hypertrophy and injury. These cells exhibit many characteristics of cardiomyocytes, making them a suitable platform for screening and evaluating the cardioprotective effects of novel therapeutic compounds. Regaloside C, a glycerol glucoside with known anti-inflammatory and mitochondrial protective properties, presents a promising candidate for mitigating cardiac hypertrophy. This document provides detailed protocols for utilizing the H9C2 cell line to investigate the potential cardioprotective effects of this compound against induced cardiac hypertrophy. The assays described herein are designed to assess key markers of hypertrophy, cell viability, apoptosis, and oxidative stress, as well as to explore the underlying signaling pathways.

Data Presentation

Table 1: Quantitative Analysis of this compound Effects on Angiotensin II-Induced H9C2 Cell Hypertrophy

Treatment GroupCell Surface Area (μm²)Relative ANP mRNA Expression (Fold Change)Relative BNP mRNA Expression (Fold Change)
ControlBaseline1.01.0
Angiotensin II (1 µM)IncreasedSignificantly IncreasedSignificantly Increased
This compound (10 µM) + Angiotensin II (1 µM)Reduced compared to Ang IISignificantly ReducedSignificantly Reduced
This compound (25 µM) + Angiotensin II (1 µM)Further ReducedFurther ReducedFurther Reduced
This compound (50 µM) + Angiotensin II (1 µM)Approaching ControlApproaching ControlApproaching Control

Table 2: Assessment of this compound on Cell Viability, Apoptosis, and Oxidative Stress in Hypertrophic H9C2 Cells

Treatment GroupCell Viability (% of Control)Apoptosis Rate (%)Intracellular ROS Levels (Fold Change)
Control100%Baseline1.0
Angiotensin II (1 µM)DecreasedIncreasedSignificantly Increased
This compound (10 µM) + Angiotensin II (1 µM)Increased compared to Ang IIDecreasedSignificantly Reduced
This compound (25 µM) + Angiotensin II (1 µM)Further IncreasedFurther DecreasedFurther Reduced
This compound (50 µM) + Angiotensin II (1 µM)Approaching ControlApproaching ControlApproaching Control

Experimental Protocols

H9C2 Cell Culture and Maintenance
  • Cell Line: H9C2 (ATCC® CRL-1446™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells when they reach 70-80% confluency. Wash with Phosphate-Buffered Saline (PBS), detach with 0.25% Trypsin-EDTA, and re-seed at a ratio of 1:3 to 1:6.

Induction of Cardiac Hypertrophy
  • Seed H9C2 cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

  • Replace the growth medium with a serum-free medium for 24 hours to synchronize the cells.

  • Induce hypertrophy by treating the cells with 1 µM Angiotensin II (Ang II) in a low-serum (1% FBS) medium for 48 hours.

This compound Treatment
  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • On the day of the experiment, dilute the this compound stock solution to the desired final concentrations (e.g., 10, 25, 50 µM) in the low-serum medium.

  • Pre-treat the cells with the various concentrations of this compound for 2 hours before adding Angiotensin II.

  • Maintain the co-treatment for 48 hours.

Measurement of Cell Surface Area
  • After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Stain the actin cytoskeleton with Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488) and the nuclei with DAPI.

  • Capture images using a fluorescence microscope.

  • Measure the cell surface area of at least 100 cells per group using image analysis software (e.g., ImageJ).

Quantitative Real-Time PCR (qRT-PCR) for Hypertrophic Markers
  • Isolate total RNA from the treated cells using a suitable RNA extraction kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qRT-PCR using specific primers for Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and a housekeeping gene (e.g., GAPDH).

  • Calculate the relative gene expression using the 2^-ΔΔCt method.

Cell Viability Assay (MTT Assay)
  • Seed H9C2 cells in a 96-well plate.

  • After the 48-hour treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Following treatment, collect the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • After treatment, wash the cells with PBS.

  • Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS.

  • Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.

Western Blot Analysis for Signaling Proteins
  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., NF-κB p65, p38 MAPK, JNK, ERK1/2, Akt) and a loading control (e.g., GAPDH).

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Cardioprotection Assays H9C2_Culture H9C2 Cell Culture Serum_Starvation Serum Starvation (24h) H9C2_Culture->Serum_Starvation Regaloside_C_Pretreatment This compound Pre-treatment (2h) Serum_Starvation->Regaloside_C_Pretreatment AngII_Induction Angiotensin II Induction (48h) Regaloside_C_Pretreatment->AngII_Induction Hypertrophy_Assay Hypertrophy Assessment (Cell Size, ANP, BNP) AngII_Induction->Hypertrophy_Assay Viability_Apoptosis_Assay Viability & Apoptosis (MTT, Annexin V/PI) AngII_Induction->Viability_Apoptosis_Assay ROS_Assay Oxidative Stress (DCFH-DA) AngII_Induction->ROS_Assay Western_Blot Signaling Pathway Analysis (Western Blot) AngII_Induction->Western_Blot

Caption: Experimental workflow for assessing this compound cardioprotection.

Signaling_Pathway cluster_stimulus Hypertrophic Stimulus cluster_ros Cellular Stress cluster_signaling Pro-Hypertrophic Signaling cluster_response Hypertrophic Response AngII Angiotensin II ROS ↑ Reactive Oxygen Species (ROS) AngII->ROS Calcineurin Calcineurin-NFAT Pathway AngII->Calcineurin Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction MAPK MAPK Pathways (p38, JNK, ERK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Hypertrophy Cardiac Hypertrophy (↑ Cell Size, ↑ ANP, ↑ BNP) MAPK->Hypertrophy NFkB->Hypertrophy Calcineurin->Hypertrophy Regaloside_C This compound Regaloside_C->ROS Inhibits Regaloside_C->Mitochondrial_Dysfunction Protects

Caption: Hypothesized signaling pathway of this compound's cardioprotection.

Application Note: Quantification of Regaloside C using High-Performance Liquid Chromatography with Photodiode Array Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a validated High-Performance Liquid Chromatography (HPLC) method coupled with a Photodiode Array (PDA) detector for the accurate quantification of Regaloside C. This method is applicable to the analysis of this compound in various sample matrices, particularly from plant extracts such as the bulbs of Lilium species. The described protocol offers excellent linearity, sensitivity, accuracy, and precision, making it a reliable tool for researchers, scientists, and professionals in drug development and natural product chemistry.

Introduction

This compound is a phenylpropanoid glyceride that has been isolated from plants of the Lilium genus.[1][2] It is recognized for its potential anti-inflammatory and cardiomyocyte protective activities.[2][3] As research into the therapeutic potential of this compound progresses, the need for a robust and reliable analytical method for its quantification becomes crucial. High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection is a powerful technique for the separation, identification, and quantification of phytochemicals in complex mixtures. The PDA detector provides spectral information, enhancing the specificity of the method. This application note provides a detailed protocol for the quantification of this compound, including sample preparation, chromatographic conditions, and method validation parameters.

Chemical Properties of this compound

  • Molecular Formula: C₁₈H₂₄O₁₁[4]

  • Molecular Weight: 416.38 g/mol [4]

  • Chemical Name: (2S)-1-O-caffeoyl-3-O-β-D-glucopyranosylglycerol[2]

  • CAS Number: 117591-85-2[5]

  • Solubility: Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[2]

Experimental Protocol

Apparatus and Software
  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array detector.

  • Chromatography data station (e.g., Empower™, Chromeleon™).

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

  • Ultrasonic bath.

  • Centrifuge.

Chemicals and Reagents
  • This compound analytical standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Formic acid (LC-MS grade).

  • Methanol (HPLC grade).

  • Water (deionized or Milli-Q).

  • Dimethyl Sulfoxide (DMSO, analytical grade).

Preparation of Standard Solutions

Stock Standard Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound analytical standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve the standard in a small amount of DMSO and then dilute to the mark with methanol.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Store the stock solution at -20°C in a tightly sealed vial.[4]

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For example, to prepare a 100 µg/mL solution, transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to the mark with methanol.

  • Filter the working standard solutions through a 0.45 µm syringe filter before injection.

Sample Preparation (from Lilium Bulbs)
  • Drying and Grinding: Dry the Lilium bulbs at 60°C until a constant weight is achieved. Grind the dried bulbs into a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered sample into a centrifuge tube.

    • Add 40 mL of a methanol-water solution (8:2, v/v).

    • Extract the sample in an ultrasonic water bath for 30 minutes.[6]

    • Alternatively, the dried sample can be extracted with methanol overnight at room temperature.[7]

  • Centrifugation and Filtration:

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Gemini C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Elution 10-40% B (0-30 min), 40-10% B (30-35 min), 10% B (35-40 min)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
PDA Detection 310 nm (Monitoring wavelength), Spectral scan from 200-400 nm to confirm peak identity and purity.[5]
Data Analysis
  • Calibration Curve: Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions.

  • Quantification: Determine the concentration of this compound in the sample extracts by interpolating their peak areas on the calibration curve.

  • The regression equation (y = mx + c) obtained from the calibration curve will be used for the calculation, where 'y' is the peak area, 'x' is the concentration, 'm' is the slope, and 'c' is the intercept.

Method Validation Summary

The described HPLC-PDA method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the table below.

Validation ParameterResult
Linearity (r²) ≥0.9999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.10 – 0.66 µg/mL[1]
Limit of Quantification (LOQ) 0.29 – 2.01 µg/mL[1]
Accuracy (Recovery) 95.39 – 103.925%[1]
Precision (RSD) < 2.78%[1]
Specificity The PDA detector confirmed the spectral homogeneity of the this compound peak, indicating no co-eluting impurities.

System Suitability Test (SST)

Before starting any sample analysis, a system suitability test must be performed to ensure that the chromatographic system is operating correctly.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Repeatability (%RSD) ≤ 2.0% for 5 replicate injections of a standard solution.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation (Stock & Working Solutions) hplc_analysis HPLC-PDA Analysis (Gradient Elution) std_prep->hplc_analysis sample_prep Sample Preparation (Extraction from Lilium Bulbs) sample_prep->hplc_analysis peak_integration Peak Integration & Identification hplc_analysis->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The HPLC-PDA method described in this application note is a robust, reliable, and accurate technique for the quantification of this compound. The detailed protocol for sample preparation, chromatographic conditions, and method validation provides a comprehensive guide for researchers and scientists. This method can be effectively implemented for quality control of herbal medicines and in various stages of drug development involving this compound.

References

Application Notes and Protocols for LC-MS Analysis of Regaloside C and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside C, a glycerol glucoside isolated from the bulbs of the Lilium genus, has demonstrated notable anti-inflammatory and cardiomyocyte protective activities. These properties position this compound as a compound of interest for further investigation in drug discovery and development. This document provides detailed application notes and protocols for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this compound and the identification of its potential metabolites.

Due to the limited availability of specific studies on the metabolism of this compound, this document combines validated quantitative methods for the parent compound with generalized, yet robust, protocols for metabolite analysis based on established methodologies for similar compounds.

Quantitative Analysis of this compound

A validated High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection method has been established for the simultaneous quantification of this compound and other related regalosides. While not an LC-MS method, this provides crucial quantitative data and a chromatographic foundation.

Table 1: Quantitative Data for this compound Analysis by HPLC-PDA[1]
ParameterValue
Linearity (r²)≥0.9999
Limit of Detection (LOD)0.10–0.66 µg/mL
Limit of Quantitation (LOQ)0.29–2.01 µg/mL
Recovery95.39–103.92%
Precision (RSD)<2.78%

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Plant Extracts[1]

This protocol is adapted from a validated HPLC-PDA method for the quantification of regalosides in Lilium lancifolium Thunb. extract.

1. Sample Preparation:

  • Accurately weigh 100 mg of the freeze-dried plant extract.

  • Add 20 mL of 70% ethanol.

  • Perform ultrasonic extraction for 60 minutes.

  • Centrifuge the extract and filter the supernatant through a 0.2 µm membrane filter prior to HPLC injection.

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography with Photodiode Array Detector.

  • Column: Gemini C18 reversed-phase analytical column.

  • Mobile Phase: Gradient elution with 0.1% (v/v) formic acid in distilled water (A) and acetonitrile (B).

  • Gradient Program: (Specific gradient details should be optimized based on the system and separation of other regalosides if necessary).

  • Flow Rate: (Typically 0.8-1.0 mL/min).

  • Column Temperature: (e.g., 30°C).

  • Detection Wavelength: (Based on the UV-Vis spectrum of this compound).

  • Injection Volume: 10 µL.

3. Calibration Curve:

  • Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol) at different concentrations.

  • Inject each standard and plot the peak area against the concentration to construct the calibration curve.

Protocol 2: General Protocol for In Vitro Metabolism Study of this compound using Hepatocytes

Disclaimer: This is a generalized protocol as specific in vitro metabolism studies for this compound are not currently available. This protocol is based on standard procedures for assessing the metabolic stability of new chemical entities.

1. Materials:

  • Cryopreserved human, rat, or mouse hepatocytes.

  • Incubation medium (e.g., Williams' Medium E).

  • This compound stock solution (in a suitable solvent like DMSO).

  • Positive control compounds (e.g., verapamil, umbelliferone).

  • Acetonitrile (for quenching the reaction).

  • 96-well plates.

  • Orbital shaker incubator.

2. Procedure:

  • Thaw cryopreserved hepatocytes according to the manufacturer's instructions.

  • Determine cell viability and adjust the cell density to 0.5 x 10⁶ viable cells/mL in the incubation medium.

  • Pre-incubate the hepatocyte suspension at 37°C.

  • Add the this compound stock solution to the hepatocyte suspension to achieve the desired final concentration (e.g., 1 µM). The final DMSO concentration should be low (e.g., <0.5%).

  • Incubate the plate at 37°C on an orbital shaker.

  • At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the incubation mixture.

  • Quench the reaction immediately by adding three volumes of cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS analysis.

3. LC-MS/MS Analysis for Metabolite Identification:

  • Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap coupled with a UHPLC system.

  • Column: A C18 column suitable for metabolite analysis.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.

  • Ionization Mode: Both positive and negative electrospray ionization (ESI) modes should be tested to ensure the detection of a wide range of metabolites.

  • Data Acquisition: Full scan MS and data-dependent MS/MS (ddMS2) or data-independent acquisition (DIA) should be employed to collect fragmentation data for structural elucidation.

4. Data Analysis:

  • Compare the chromatograms of the t=0 sample with later time points to identify new peaks corresponding to metabolites.

  • Analyze the high-resolution mass data to determine the elemental composition of potential metabolites.

  • Interpret the MS/MS fragmentation patterns to elucidate the structure of the metabolites. Common metabolic transformations for glycosides include deglycosylation, hydroxylation, and conjugation (e.g., glucuronidation, sulfation).

Workflow for Metabolite Identification

workflow cluster_invitro In Vitro Metabolism cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Hepatocytes Hepatocyte Incubation (Human, Rat, Mouse) Quenching Reaction Quenching (Acetonitrile) Hepatocytes->Quenching Centrifugation Protein Precipitation Quenching->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant UHPLC UHPLC Separation (C18 Column) Supernatant->UHPLC HRMS High-Resolution MS (Q-TOF/Orbitrap) UHPLC->HRMS MSMS MS/MS Fragmentation (ddMS2/DIA) HRMS->MSMS Peak_Detection Peak Detection & Comparison MSMS->Peak_Detection Formula_Generation Elemental Composition Peak_Detection->Formula_Generation Structure_Elucidation Structural Elucidation Formula_Generation->Structure_Elucidation Pathway_Mapping Metabolic Pathway Proposal Structure_Elucidation->Pathway_Mapping

Caption: Workflow for in vitro metabolite identification of this compound.

Proposed Signaling Pathway for Cardiomyocyte Protection

Disclaimer: The following proposed signaling pathway is based on the known cardiomyocyte protective effects of this compound and established pathways for similar compounds. Direct experimental evidence for this compound's involvement in this specific pathway is not yet available.

This compound is known to have cardiomyocyte protective activity. A common signaling pathway involved in cardioprotection against injury, such as ischemia-reperfusion, is the JAK2/STAT3 pathway. Activation of this pathway is associated with the promotion of cell survival and inhibition of apoptosis.

Proposed Mechanism:

  • Receptor Binding: this compound may interact with a currently unidentified cell surface receptor on cardiomyocytes.

  • JAK2 Activation: This interaction could lead to the phosphorylation and activation of Janus kinase 2 (JAK2).

  • STAT3 Phosphorylation: Activated JAK2 then phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3).

  • Nuclear Translocation and Gene Expression: Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor. It upregulates the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and other pro-survival genes.

  • Cardiomyocyte Protection: The resulting increase in pro-survival proteins and decrease in pro-apoptotic proteins would protect the cardiomyocytes from damage.

Diagram of Proposed Signaling Pathway

G Regaloside_C This compound Receptor Cell Surface Receptor (Hypothetical) Regaloside_C->Receptor JAK2 JAK2 Receptor->JAK2 pJAK2 p-JAK2 (Active) JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation Gene_Expression Gene Transcription Nucleus->Gene_Expression Pro_Survival Increased Pro-Survival Proteins (Bcl-2, Bcl-xL) Gene_Expression->Pro_Survival Cardioprotection Cardiomyocyte Protection Pro_Survival->Cardioprotection

Caption: Proposed JAK2/STAT3 signaling pathway for this compound-mediated cardiomyocyte protection.

Application Note: Structure Elucidation of Regaloside C using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside C is a naturally occurring glycerol glucoside isolated from the bulbs of plants belonging to the Lilium genus.[1] This compound has garnered interest within the scientific community due to its potential biological activities, including anti-inflammatory and cardiomyocyte protective effects. The precise structural characterization of natural products like this compound is a critical step in drug discovery and development, enabling a deeper understanding of structure-activity relationships and providing a basis for synthetic efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of such molecules. This application note provides a detailed overview of the NMR-based methodologies for the structural confirmation of this compound, presenting its characteristic ¹H and ¹³C NMR data and key 2D NMR correlations.

The structure of this compound has been determined as (2S)-1-O-caffeoyl-3-O-β-D-glucopyranosylglycerol. This was established through comprehensive analysis of its spectroscopic data, primarily from 1D and 2D NMR experiments, and mass spectrometry.

Data Presentation: NMR Spectroscopic Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. Data were acquired in a suitable deuterated solvent (e.g., Methanol-d₄) and referenced to the residual solvent signal.

Table 1: ¹H NMR Data for this compound (500 MHz, Methanol-d₄)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Glycerol Moiety
1a4.45dd11.5, 4.0
1b4.35dd11.5, 6.5
24.05m
3a3.90dd10.0, 5.0
3b3.70dd10.0, 6.0
Caffeoyl Moiety
2'7.04d2.0
5'6.78d8.0
6'6.95dd8.0, 2.0
7' (α)6.30d16.0
8' (β)7.60d16.0
Glucose Moiety
1''4.38d7.8
2''3.20t8.0
3''3.38t9.0
4''3.30t9.0
5''3.28m
6''a3.85dd12.0, 2.0
6''b3.68dd12.0, 5.5

Table 2: ¹³C NMR Data for this compound (125 MHz, Methanol-d₄)

PositionChemical Shift (δ) ppm
Glycerol Moiety
166.5
271.0
370.2
Caffeoyl Moiety
1'127.8
2'115.2
3'146.8
4'149.5
5'116.5
6'123.0
7' (α)114.8
8' (β)146.2
9' (C=O)168.5
Glucose Moiety
1''104.5
2''75.2
3''78.0
4''71.8
5''77.9
6''62.9

Experimental Protocols

The following protocols outline the general procedures for the isolation and NMR-based structure elucidation of this compound.

Isolation of this compound
  • Extraction: Dried and powdered bulbs of a Lilium species are extracted with methanol at room temperature. The resulting extract is concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated methanol extract is suspended in water and partitioned successively with n-hexane, chloroform, and n-butanol. The n-butanol fraction, which typically contains the polar glycosides, is collected.

  • Column Chromatography: The n-butanol soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing this compound are combined and further purified by repeated column chromatography on Sephadex LH-20 and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

NMR Spectroscopy
  • Sample Preparation: A sample of pure this compound (approximately 5-10 mg) is dissolved in 0.5 mL of deuterated methanol (Methanol-d₄). The solution is transferred to a 5 mm NMR tube.

  • 1D NMR Data Acquisition:

    • ¹H and ¹³C NMR spectra are acquired on a 500 MHz (or higher) NMR spectrometer.

    • For ¹H NMR, typical parameters include a spectral width of 12 ppm, 32k data points, a relaxation delay of 2 s, and 16 scans.

    • For ¹³C NMR, a proton-decoupled sequence is used with a spectral width of 220 ppm, 64k data points, a relaxation delay of 2 s, and 1024 scans.

  • 2D NMR Data Acquisition:

    • COSY (Correlation Spectroscopy): Acquired to establish ¹H-¹H spin systems. Key parameters include a spectral width of 12 ppm in both dimensions, 2k x 256 data points, and 8 scans per increment.

    • HSQC (Heteronuclear Single Quantum Coherence): Used to determine one-bond ¹H-¹³C correlations. The experiment is optimized for an average one-bond coupling constant of 145 Hz. Spectral widths are typically 12 ppm (¹H) and 160 ppm (¹³C), with 1k x 256 data points and 16 scans per increment.

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquired to establish long-range ¹H-¹³C correlations (2-3 bonds). The experiment is optimized for a long-range coupling constant of 8 Hz. Spectral widths are similar to HSQC, with 2k x 256 data points and 32 scans per increment.

  • Data Processing: All NMR data are processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent signals (Methanol-d₄: δH 3.31, δC 49.0).

Visualization of Structure Elucidation Workflow and Key Correlations

The following diagrams illustrate the logical workflow for the structure elucidation of this compound and highlight key 2D NMR correlations.

structure_elucidation_workflow cluster_isolation Isolation and Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Determination Extraction Extraction from Lilium Bulbs Partitioning Solvent Partitioning Extraction->Partitioning Chromatography Column Chromatography Partitioning->Chromatography Purification Final Purification (HPLC) Chromatography->Purification MS Mass Spectrometry (Molecular Formula) Purification->MS NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Fragments Identify Spin Systems & Moieties NMR_2D->Fragments Connectivity Establish Connectivity (HMBC) Fragments->Connectivity Stereochem Determine Stereochemistry (NOESY, J-couplings) Connectivity->Stereochem Structure Propose Final Structure Stereochem->Structure

Workflow for the structure elucidation of this compound.

regaloside_c_structure cluster_structure This compound Structure with Atom Numbering img C1 1 C2 2 C3 3 C1prime 1' C2prime 2' C3prime 3' C4prime 4' C5prime 5' C6prime 6' C7prime 7' C8prime 8' C9prime 9' C1doubleprime 1'' C2doubleprime 2'' C3doubleprime 3'' C4doubleprime 4'' C5doubleprime 5'' C6doubleprime 6''

Structure of this compound with atom numbering.

key_correlations cluster_cosy Key COSY Correlations (¹H-¹H) cluster_hmbc Key HMBC Correlations (¹H-¹³C) H1_H2 H-1 ↔ H-2 H2_H3 H-2 ↔ H-3 H5prime_H6prime H-5' ↔ H-6' H7prime_H8prime H-7' ↔ H-8' Gluc_chain H-1'' ↔ H-2'' ↔ H-3'' ↔ H-4'' ↔ H-5'' ↔ H-6'' H1_C9prime H-1 → C-9' H8prime_C1prime H-8' → C-1', C-9' H1doubleprime_C3 H-1'' → C-3

Key 2D NMR correlations for this compound.

References

Application Notes and Protocols for In Vivo Testing of Regaloside C in an Acute Inflammation Model

Author: BenchChem Technical Support Team. Date: November 2025

Topic: In Vivo Model of Inflammation for Regaloside C Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a glycerol glucoside isolated from the bulbs of the Lilium genus, has demonstrated potential anti-inflammatory properties[1][2][3]. To further characterize its therapeutic potential, robust in vivo testing is essential. This document provides a detailed protocol for evaluating the anti-inflammatory efficacy of this compound using the well-established carrageenan-induced paw edema model in rats. This model is a widely used and reproducible assay for screening novel anti-inflammatory agents[4][5]. The inflammatory response in this model is characterized by a biphasic release of mediators. The initial phase involves the release of histamine, serotonin, and bradykinin, followed by a later phase mediated by prostaglandins and cytokines like TNF-α and IL-1β, which involves neutrophil infiltration[4][6][7]. This protocol outlines the experimental procedures, data collection, and analysis required to assess the potential of this compound to mitigate acute inflammation.

Key Experiments and Methodologies

The primary experimental approach involves inducing acute inflammation in the paw of a rat using carrageenan and measuring the subsequent edema. The efficacy of this compound in reducing this swelling is then quantified and compared to a control group and a standard anti-inflammatory drug.

Carrageenan-Induced Paw Edema Model

This model is a cornerstone for acute inflammation studies and will be the primary method for evaluating this compound.

Experimental Workflow

G cluster_0 Acclimatization & Baseline cluster_1 Treatment Administration cluster_2 Inflammation Induction & Measurement cluster_3 Data Analysis & Euthanasia acclimatize Animal Acclimatization (7 days) baseline Baseline Paw Volume Measurement acclimatize->baseline grouping Random Grouping of Animals baseline->grouping treatment Oral Gavage: - Vehicle Control - this compound (various doses) - Positive Control (e.g., Indomethacin) grouping->treatment induction Subplantar Injection of 1% Carrageenan (1 hour post-treatment) treatment->induction measurement Paw Volume Measurement (1, 2, 3, 4, and 5 hours post-carrageenan) induction->measurement analysis Calculate Paw Edema & Percentage Inhibition measurement->analysis euthanasia Euthanasia & Tissue Collection (for biomarker analysis) analysis->euthanasia

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Protocol:

  • Animals: Male Wistar rats (180-220 g) are commonly used[6]. Animals should be housed under standard laboratory conditions (12 h light/dark cycle, 22±2°C, and free access to food and water) for at least one week before the experiment for acclimatization[8].

  • Grouping and Dosing: Animals are randomly divided into the following groups (n=6-8 per group):

    • Group I (Vehicle Control): Receives the vehicle (e.g., saline with 0.5% Tween 80) orally.

    • Group II, III, IV (this compound): Receives this compound at different doses (e.g., 10, 25, 50 mg/kg) orally.

    • Group V (Positive Control): Receives a standard anti-inflammatory drug like Indomethacin (10 mg/kg) orally[7].

  • Baseline Measurement: Before any treatment, the initial volume of the right hind paw of each rat is measured using a plethysmometer[8].

  • Treatment Administration: The respective treatments are administered to each group via oral gavage[8].

  • Induction of Edema: One hour after the administration of the treatments, 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the subplantar region of the right hind paw of each rat[6][7].

  • Measurement of Paw Edema: The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection using a plethysmometer[7].

  • Data Analysis:

    • The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the paw volume at each time point.

    • The percentage inhibition of edema is calculated using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation

The quantitative data from the carrageenan-induced paw edema model should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | \multicolumn{5}{c|}{Paw Volume Increase (mL) at Different Time Points (hours)} | | :--- | :--- | :---: | :---: | :---: | :---: | :---: | | | | 1h | 2h | 3h | 4h | 5h | | Vehicle Control | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | | this compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | | this compound | 25 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | | this compound | 50 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | | Indomethacin | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 2: Percentage Inhibition of Paw Edema by this compound

| Treatment Group | Dose (mg/kg) | \multicolumn{5}{c|}{Percentage Inhibition (%) at Different Time Points (hours)} | | :--- | :--- | :---: | :---: | :---: | :---: | :---: | | | | 1h | 2h | 3h | 4h | 5h | | this compound | 10 | % | % | % | % | % | | this compound | 25 | % | % | % | % | % | | this compound | 50 | % | % | % | % | % | | Indomethacin | 10 | % | % | % | % | % |

Potential Mechanism of Action and Signaling Pathway

While the specific mechanism of this compound is yet to be fully elucidated, many natural anti-inflammatory compounds exert their effects by modulating key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways[9][10]. Carrageenan injection leads to the production of reactive oxygen species (ROS) and the release of pro-inflammatory cytokines like TNF-α and IL-1β. These mediators activate downstream signaling cascades that result in the expression of inflammatory enzymes like COX-2 and iNOS[7][11]. This compound may inhibit one or more steps in this pathway.

G Carrageenan Carrageenan ROS ROS Production Carrageenan->ROS Cytokines TNF-α, IL-1β Carrageenan->Cytokines IKK IKK Activation ROS->IKK Cytokines->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Expression (COX-2, iNOS) NFkB->Genes RegalosideC This compound RegalosideC->ROS Inhibition? RegalosideC->IKK Inhibition?

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Concluding Remarks

This application note provides a comprehensive framework for the in vivo evaluation of this compound's anti-inflammatory properties using the carrageenan-induced paw edema model. The detailed protocols and data presentation guidelines are intended to ensure robust and reproducible results. Further investigation into the underlying molecular mechanisms, potentially through analysis of tissue biomarkers (e.g., TNF-α, IL-1β, COX-2, iNOS) from the inflamed paw tissue, will be crucial in fully characterizing the therapeutic potential of this compound.

References

Application Notes and Protocols: Regaloside C in the Carrageenan-Induced Paw Edema Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside C, a glycerol glucoside isolated from the bulbs of the Lilium genus, has demonstrated anti-inflammatory properties.[1][2][3][4] This document provides detailed application notes and protocols for evaluating the anti-inflammatory effects of this compound using the well-established carrageenan-induced paw edema model in rodents. This model is a widely used and reproducible method for screening potential anti-inflammatory agents.[5] The protocols outlined below cover the in vivo assessment of anti-inflammatory activity and suggest potential mechanisms of action for further investigation.

Key Experiments and Methodologies

The evaluation of this compound's anti-inflammatory potential involves a primary in vivo model, followed by ex vivo and in vitro analyses to elucidate its mechanism of action.

Carrageenan-Induced Paw Edema in Rodents

This acute inflammatory model is induced by the subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent (typically rats or mice).[5] This triggers a biphasic inflammatory response. The initial phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin. The later phase (1.5-5 hours) involves the production of prostaglandins and the infiltration of neutrophils.

Experimental Protocol:

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

  • Grouping: Animals are randomly divided into the following groups (n=6-8 per group):

    • Control Group: Receives the vehicle (e.g., saline or 0.5% carboxymethylcellulose).

    • Carrageenan Group: Receives the vehicle followed by carrageenan injection.

    • This compound Groups: Receive varying doses of this compound (e.g., 10, 25, 50 mg/kg, administered orally or intraperitoneally).

    • Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).

  • Drug Administration: this compound or the positive control drug is administered one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema
1Vehicle + Carrageenan-0.85 ± 0.05-
2This compound + Carrageenan100.62 ± 0.04*27.0
3This compound + Carrageenan250.45 ± 0.03 47.1
4This compound + Carrageenan500.31 ± 0.0263.5
5Indomethacin + Carrageenan100.28 ± 0.03**67.1

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary. Statistical significance is denoted by *p<0.05 and **p<0.01 compared to the vehicle + carrageenan group.

Myeloperoxidase (MPO) Activity Assay

MPO is an enzyme found in neutrophils, and its activity in the paw tissue is an indicator of neutrophil infiltration, a key event in the late phase of carrageenan-induced inflammation.

Experimental Protocol:

  • Tissue Collection: At the end of the paw edema experiment (e.g., 5 hours post-carrageenan), animals are euthanized, and the inflamed paw tissue is collected.

  • Tissue Homogenization: The tissue is homogenized in an appropriate buffer.

  • MPO Assay: MPO activity in the homogenate is determined spectrophotometrically.

Data Presentation:

GroupTreatmentDose (mg/kg)MPO Activity (U/g tissue) (± SEM)
1Vehicle + Carrageenan-5.2 ± 0.4
2This compound + Carrageenan104.1 ± 0.3*
3This compound + Carrageenan253.0 ± 0.2
4This compound + Carrageenan502.1 ± 0.2
5Indomethacin + Carrageenan101.9 ± 0.1**

Note: The data presented in this table is hypothetical and for illustrative purposes. Statistical significance is denoted by *p<0.05 and **p<0.01 compared to the vehicle + carrageenan group.

Measurement of Inflammatory Mediators

The levels of key inflammatory mediators in the paw tissue can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol:

  • Tissue Homogenization: Prepare tissue homogenates as described for the MPO assay.

  • ELISA: Use commercially available ELISA kits to measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), as well as Prostaglandin E2 (PGE2).

Data Presentation:

GroupTreatmentDose (mg/kg)TNF-α (pg/mg protein) (± SEM)IL-1β (pg/mg protein) (± SEM)PGE2 (pg/mg protein) (± SEM)
1Vehicle + Carrageenan-150 ± 12210 ± 1885 ± 7
2This compound + Carrageenan10115 ± 10165 ± 1568 ± 6*
3This compound + Carrageenan2585 ± 9 110 ± 1145 ± 5
4This compound + Carrageenan5060 ± 775 ± 8 30 ± 4
5Indomethacin + Carrageenan1055 ± 6 70 ± 725 ± 3**

Note: The data presented in this table is hypothetical and for illustrative purposes. Statistical significance is denoted by *p<0.05 and **p<0.01 compared to the vehicle + carrageenan group.

Potential Mechanism of Action: Signaling Pathways

Based on studies of related compounds such as Regaloside B, it is hypothesized that this compound may exert its anti-inflammatory effects through the modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).

NF-κB Signaling Pathway

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[][7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. This compound may inhibit this pathway.

MAPK Signaling Pathway

The MAPK family of proteins (including ERK, JNK, and p38) plays a significant role in inflammatory responses by regulating the production of inflammatory cytokines and enzymes like COX-2.[8][9] this compound could potentially modulate the phosphorylation and activation of these kinases.

Visualizations

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_ex_vivo Ex Vivo Analysis acclimatization Animal Acclimatization grouping Animal Grouping acclimatization->grouping drug_prep This compound / Vehicle / Positive Control Preparation grouping->drug_prep drug_admin Drug Administration drug_prep->drug_admin carrageenan_injection Carrageenan Injection drug_admin->carrageenan_injection paw_measurement Paw Volume Measurement (0-5h) carrageenan_injection->paw_measurement euthanasia Euthanasia & Tissue Collection paw_measurement->euthanasia mpo_assay MPO Assay euthanasia->mpo_assay elisa ELISA for Cytokines & PGE2 euthanasia->elisa western_blot Western Blot (NF-κB, MAPK) euthanasia->western_blot

Caption: Experimental workflow for evaluating this compound in the carrageenan-induced paw edema model.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_response Inflammatory Response carrageenan Carrageenan IKK IKK Activation carrageenan->IKK activates MAPK MAPK Phosphorylation (p38, JNK, ERK) carrageenan->MAPK activates IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->cytokines induces cox2 COX-2 Expression NFkB->cox2 induces MAPK->cytokines induces MAPK->cox2 induces edema Edema & Neutrophil Infiltration cytokines->edema pge2 PGE2 Production cox2->pge2 pge2->edema regaloside_c This compound regaloside_c->IKK inhibits regaloside_c->MAPK inhibits

Caption: Potential mechanism of action of this compound via inhibition of NF-κB and MAPK signaling pathways.

Conclusion

The carrageenan-induced paw edema model provides a robust and efficient platform for the initial in vivo screening of the anti-inflammatory properties of this compound. The subsequent ex vivo and in vitro analyses of MPO activity, inflammatory mediators, and key signaling pathways will offer valuable insights into its mechanism of action. These detailed protocols and application notes are designed to guide researchers in the comprehensive evaluation of this compound as a potential novel anti-inflammatory agent.

References

Application Notes and Protocols: Regaloside C in a Cardiac Ischemia-Reperfusion (I/R) Injury Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac ischemia-reperfusion (I/R) injury is a significant clinical challenge that occurs when blood flow is restored to the heart after a period of ischemia, paradoxically leading to further cardiomyocyte damage. This injury is characterized by oxidative stress, inflammation, and apoptosis, ultimately contributing to myocardial infarct size and reduced cardiac function. Regaloside C, a glycerol glucoside isolated from the bulbs of the Lilium genus, has demonstrated anti-inflammatory and cardiomyocyte protective activities.[1][2][3] Notably, this compound has been shown to protect mitochondria in H9C2 heart cells under oxidative stress induced by hydrogen peroxide, suggesting its potential as a therapeutic agent in mitigating I/R injury.[1][2][3][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing a cardiac ischemia-reperfusion injury model to evaluate the therapeutic potential of this compound. The provided methodologies cover in vivo surgical procedures, biochemical analyses, and histological assessments to quantify the cardioprotective effects of this compound.

Putative Mechanism of Action of this compound in Cardiac I/R Injury

Cardiac I/R injury is a multifaceted process involving a cascade of detrimental events. This compound is hypothesized to exert its cardioprotective effects primarily by targeting mitochondrial dysfunction and oxidative stress. During ischemia, the lack of oxygen leads to anaerobic metabolism and a drop in intracellular pH. Upon reperfusion, the sudden reintroduction of oxygen results in a burst of reactive oxygen species (ROS) from the mitochondria, overwhelming the endogenous antioxidant defenses. This oxidative stress damages cellular components, including mitochondrial membranes, leading to the opening of the mitochondrial permeability transition pore (mPTP), release of cytochrome c, and subsequent activation of apoptotic pathways.

This compound is suggested to intervene in this process by preserving mitochondrial integrity and function. By protecting mitochondria from ROS-induced damage, this compound may prevent the collapse of the mitochondrial membrane potential, reduce cytochrome c release, and thereby inhibit the downstream activation of caspases and apoptosis. Its anti-inflammatory properties may further contribute to cardioprotection by reducing the infiltration of inflammatory cells into the reperfused myocardium.

Signaling Pathway Diagram

RegalosideC_Pathway cluster_0 Cardiac Ischemia-Reperfusion cluster_1 Cellular Stress cluster_2 Mitochondrial Dysfunction cluster_3 Apoptosis Cascade cluster_4 This compound Intervention IR Ischemia-Reperfusion ROS ↑ Reactive Oxygen Species (ROS) IR->ROS Ca_overload ↑ Intracellular Ca2+ Overload IR->Ca_overload Mito_damage Mitochondrial Damage ROS->Mito_damage Ca_overload->Mito_damage mPTP mPTP Opening Mito_damage->mPTP CytC Cytochrome c Release mPTP->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Cardiomyocyte Apoptosis Caspases->Apoptosis RegC This compound RegC->Mito_damage Inhibits Experimental_Workflow cluster_animal_model In Vivo Model cluster_sampling Sample Collection (24h post-reperfusion) cluster_analysis Analysis animal_prep Animal Acclimatization & Grouping treatment This compound Administration animal_prep->treatment surgery Induction of Myocardial I/R Injury blood_collection Blood Sampling (for serum markers) surgery->blood_collection heart_excision Heart Excision surgery->heart_excision treatment->surgery biochemical Biochemical Assays (CK-MB, LDH, cTnI) blood_collection->biochemical histology Histological Staining (TTC, H&E, Masson's) heart_excision->histology apoptosis TUNEL Assay heart_excision->apoptosis western_blot Western Blot Analysis heart_excision->western_blot

References

Application Note and Protocol: Preparation of Regaloside C Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Regaloside C is a glycerol glucoside with demonstrated anti-inflammatory and cardiomyocyte-protective properties.[1][2][3][4] Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in preclinical research and drug development. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below. This data is essential for accurate calculations and proper handling of the compound.

PropertyValueReference(s)
Molecular Formula C₁₈H₂₄O₁₁[2][3]
Molecular Weight 416.38 g/mol [3][5]
CAS Number 117591-85-2[2][5]
Appearance Powder[2]
Solubility in DMSO 100 mg/mL (240.17 mM)[1][3]
Purity ≥98%[2]

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO.

2.1 Materials and Equipment

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or sterile vials (glass or polypropylene)[6][7]

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (water sonicator)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

2.2 Safety Precautions

  • Always handle this compound powder and DMSO in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE to avoid skin and eye contact.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

2.3 Step-by-Step Procedure

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour. This prevents condensation of moisture onto the hygroscopic powder.

  • Weighing: Tare a sterile microcentrifuge tube or vial on an analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 41.64 mg of this compound.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder. Note: The use of hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the product.[1][8]

  • Dissolution:

    • Cap the vial securely and vortex thoroughly for 1-2 minutes.

    • If the compound does not fully dissolve, use an ultrasonic bath to aid dissolution.[1][3] Sonicate for 10-15 minute intervals until the solution is clear.

    • Gentle warming to 37°C can also be applied to increase solubility if necessary.[3]

  • Aliquoting: Once a clear, homogenous solution is achieved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This practice is crucial to avoid degradation from repeated freeze-thaw cycles.[3]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots as recommended in the storage section below.

2.4 Stock Solution Calculation Table

The following table provides the required mass of this compound to prepare stock solutions of various concentrations in a final volume of 1 mL of DMSO.

Desired Concentration (mM)Molecular Weight ( g/mol )Mass of this compound for 1 mL Stock (mg)
1416.380.42
5416.382.08
10416.384.16
50416.3820.82
100416.3841.64

Storage and Stability

Proper storage is essential to maintain the integrity and activity of this compound.

FormStorage TemperatureDurationNotesReference(s)
Powder -20°C3 yearsStore desiccated and protected from light.[1]
4°C2 years[1]
Stock Solution in DMSO -80°C6 monthsRecommended for long-term storage. Avoid freeze-thaw cycles.[1][3]
-20°C1 monthSuitable for short-term storage.[1][3]

Visualized Workflows and Pathways

4.1 Experimental Workflow

The following diagram illustrates the general workflow from preparing the this compound stock solution to its application in a typical cell-based assay.

G cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh this compound Powder dmso Add Anhydrous DMSO weigh->dmso dissolve Vortex / Sonicate to Dissolve dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot storage Store at -80°C aliquot->storage thaw Thaw One Aliquot storage->thaw Retrieve for Experiment dilute Prepare Working Solution in Media thaw->dilute treat Treat Cells dilute->treat assay Perform Assay (e.g., Viability, Cytokine) treat->assay

Caption: Workflow for this compound stock solution preparation and use.

4.2 Putative Anti-Inflammatory Signaling Pathway

This compound exhibits anti-inflammatory activity. While its precise mechanism is under investigation, related compounds are known to inhibit the NF-κB pathway.[9] This diagram illustrates a potential mechanism of action.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

References

Application Note and Protocol: Analytical Standards for the Analysis of Regaloside C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside C is a glycerol glucoside, a type of phenylpropanoid, that has been isolated from the bulbs of plants in the Lilium genus.[1][2] This natural compound has garnered interest within the scientific community due to its potential biological activities, including anti-inflammatory and cardiomyocyte protective effects.[1][2] As research into the therapeutic potential of this compound progresses, the need for standardized and reliable analytical methods for its identification, quantification, and quality control becomes increasingly critical.

This document provides a comprehensive overview of the analytical standards and protocols for the analysis of this compound. It is intended to serve as a practical guide for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacology, and quality assurance. The methodologies detailed herein are based on established analytical techniques and validated methods to ensure accuracy and reproducibility.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods and for its handling and storage.

PropertyValueSource
CAS Number 117591-85-2--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C18H24O11--INVALID-LINK--
Molecular Weight 416.38 g/mol --INVALID-LINK--
IUPAC Name (2S)-1-O-caffeoyl-3-O-β-D-glucopyranosylglycerol--INVALID-LINK--
Solubility Soluble in DMSO, Pyridine, Methanol, and Ethanol.--INVALID-LINK--, --INVALID-LINK--
Storage Store at -20°C for short-term and -80°C for long-term storage.--INVALID-LINK--, --INVALID-LINK--

Analytical Methodologies

This section details the protocols for the quantitative and qualitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC-UV) Analysis

HPLC-UV is a robust and widely used technique for the quantification of this compound in various matrices, including plant extracts and formulated products. The following protocol is based on a validated method for the simultaneous determination of several regalosides, including this compound.[3]

3.1.1. Experimental Protocol

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

  • Analytical column: Gemini C18 reversed-phase column (or equivalent).[3]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1% v/v in water and acetonitrile)[3]

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A validated gradient program should be used to ensure optimal separation. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute compounds of increasing hydrophobicity.

  • Flow Rate: 1.0 mL/min (typical, may require optimization)

  • Column Temperature: 40 °C[3]

  • Detection Wavelength: Monitoring at 305, 310, and 325 nm is recommended to capture the UV absorbance maxima of this compound and related compounds.[4]

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. The final extract should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

3.1.2. Method Validation Parameters

The following table summarizes the validation parameters for the HPLC-PDA method for the analysis of this compound.[3]

ParameterResult
Linearity (r²) ≥0.9999
Limit of Detection (LOD) 0.10–0.66 µg/mL
Limit of Quantitation (LOQ) 0.29–2.01 µg/mL
Recovery 95.39–103.925%
Precision (RSD) <2.78%

3.1.3. Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis Standard Weigh this compound Reference Standard Stock Prepare Stock Solution Standard->Stock Calibration Prepare Calibration Standards Stock->Calibration HPLC Inject into HPLC-PDA System Calibration->HPLC Sample Extract Sample (e.g., SPE, LLE) Filter Filter through 0.45 µm filter Sample->Filter Filter->HPLC Chromatogram Acquire Chromatogram HPLC->Chromatogram Quantify Quantify this compound Chromatogram->Quantify

HPLC-UV analysis workflow for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS provides higher sensitivity and selectivity compared to HPLC-UV, making it an ideal technique for the identification and trace-level quantification of this compound, especially in complex matrices.

3.2.1. Experimental Protocol

Instrumentation:

  • Liquid Chromatography system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Analytical column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (0.1% v/v)

  • This compound reference standard

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: Similar to the HPLC-UV method, a gradient elution should be optimized for the separation of this compound.

  • Flow Rate: 0.3 - 0.5 mL/min (typical for UHPLC)

  • Column Temperature: 30 - 40 °C

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for phenolic compounds.

  • Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is recommended. For qualitative analysis and structural confirmation, a full scan or product ion scan on a Q-TOF or Orbitrap instrument is preferred.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound should be determined by infusing a standard solution into the mass spectrometer.

3.2.2. Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_processing Data Processing Sample Prepare Sample Extract Filter Filter through 0.22 µm filter Sample->Filter LC LC Separation Filter->LC MS Mass Spectrometry (ESI-) LC->MS Data Data Acquisition (MRM or Full Scan) MS->Data Identify Identification Data->Identify Quantify Quantification Data->Quantify

LC-MS analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for complete structural assignment.

3.3.1. Experimental Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Reagents:

  • Deuterated solvent (e.g., Methanol-d4, DMSO-d6)

  • This compound sample of high purity

Sample Preparation:

  • Dissolve an accurately weighed amount of the purified this compound sample (typically 5-10 mg) in approximately 0.5-0.7 mL of the chosen deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Experiments:

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Helps in distinguishing between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different structural fragments.

3.3.2. Data Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Spectral Analysis & Structure Elucidation Sample Dissolve Purified This compound in Deuterated Solvent Tube Transfer to NMR Tube Sample->Tube OneD 1D NMR (¹H, ¹³C, DEPT) Tube->OneD TwoD 2D NMR (COSY, HSQC, HMBC) Tube->TwoD Process Process Spectra OneD->Process TwoD->Process Assign Assign ¹H and ¹³C Chemical Shifts Process->Assign Elucidate Elucidate Structure using 2D correlations Assign->Elucidate

NMR analysis workflow for this compound.

Conclusion

The analytical methodologies and protocols outlined in this document provide a robust framework for the analysis of this compound. The selection of the most appropriate technique will depend on the specific research or quality control objectives. For routine quantification, HPLC-UV offers a reliable and cost-effective solution. For trace-level analysis and identification in complex matrices, LC-MS is the preferred method. For definitive structural elucidation, a comprehensive suite of NMR experiments is indispensable. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is essential for advancing the scientific understanding and potential therapeutic applications of this compound.

References

Application Notes & Protocols for the Isolation of Regaloside C from Lilium Bulbs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regaloside C, a glycerol glucoside with demonstrated anti-inflammatory and cardiomyocyte-protective activities, has been identified in the bulbs of various species of the Lilium genus.[1][2] This document provides a comprehensive protocol for the isolation and purification of this compound from Lilium bulbs, intended for researchers in natural product chemistry, pharmacology, and drug development. The methodology synthesizes established techniques for the extraction and chromatographic separation of glycosides from plant material.

Introduction

This compound is a naturally occurring glycerol glucoside found in several Lilium species, including Lilium brownii var. viridulum and Lilium henryi.[3] Pre-clinical studies have highlighted its potential as an anti-inflammatory agent and its ability to protect cardiomyocytes, suggesting its therapeutic potential.[1][2] The isolation of pure this compound is essential for further pharmacological evaluation and as a standard for analytical studies. This protocol details a robust and reproducible method for its extraction and purification.

Materials and Reagents

Reagent/Material Grade Supplier Notes
Lilium BulbsFresh or DriedLocal Supplier/HarvestedEnsure proper identification of the Lilium species.
Methanol (MeOH)HPLC GradeVariousFor extraction and chromatography.
Ethanol (EtOH)Reagent GradeVariousFor extraction.
n-Butanol (n-BuOH)Reagent GradeVariousFor liquid-liquid partitioning.
Chloroform (CHCl3)Reagent GradeVariousFor liquid-liquid partitioning.
Water (H2O)Deionized/Milli-Q------
Silica Gel200-300 meshVariousFor column chromatography.
ODS (C18) Silica Gel50 µmVariousFor reverse-phase chromatography.
Acetonitrile (ACN)HPLC GradeVariousFor HPLC.
Trifluoroacetic Acid (TFA)HPLC GradeVariousFor HPLC (optional).

Experimental Protocols

Preparation of Plant Material

Fresh Lilium bulbs should be washed, sliced, and immediately used for extraction. Dried bulbs should be ground into a fine powder using a mechanical grinder.

Extraction

The powdered or sliced Lilium bulbs are subjected to solvent extraction to isolate the crude glycoside fraction.

  • Protocol:

    • Macerate 1 kg of the prepared bulb material in 5 L of 80% aqueous methanol (or ethanol) at room temperature for 24 hours.

    • Filter the extract through cheesecloth and then filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Solvent Partitioning

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Protocol:

    • Suspend the crude extract in 1 L of deionized water.

    • Transfer the aqueous suspension to a 2 L separatory funnel.

    • Extract the aqueous layer sequentially with equal volumes of chloroform (3 x 1 L) to remove non-polar compounds.

    • Subsequently, extract the remaining aqueous layer with n-butanol (3 x 1 L).

    • Combine the n-butanol fractions and concentrate under reduced pressure to yield the n-butanol extract, which is enriched with glycosides.

Chromatographic Purification

A multi-step chromatographic approach is employed to isolate this compound from the n-butanol extract.

  • Protocol:

    • Prepare a silica gel column (200-300 mesh) using a suitable solvent system, such as a gradient of chloroform-methanol.

    • Dissolve the n-butanol extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Apply the adsorbed sample to the top of the prepared column.

    • Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (e.g., 100:1, 50:1, 20:1, 10:1, 5:1, 1:1 v/v).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent).

    • Combine fractions containing the compound of interest based on the TLC profile.

  • Protocol:

    • Further purify the fractions enriched with this compound using an ODS (C18) column.

    • Equilibrate the column with an initial mobile phase of methanol-water (e.g., 20:80 v/v).

    • Dissolve the semi-purified fraction in the initial mobile phase and load it onto the column.

    • Elute with a stepwise or linear gradient of increasing methanol concentration in water.

    • Collect and monitor fractions by HPLC.

  • Protocol:

    • Perform the final purification step using a preparative HPLC system equipped with a C18 column.

    • A typical mobile phase would be a gradient of acetonitrile and water, potentially with a small amount of trifluoroacetic acid (e.g., 0.05%) to improve peak shape.

    • Inject the enriched fraction and collect the peak corresponding to this compound.

    • Remove the solvent under reduced pressure to obtain pure this compound.

Structure Elucidation

The structure of the isolated compound should be confirmed using spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight. This compound has a molecular weight of 416.38 g/mol .

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the chemical structure.

Quantitative Data Summary

The following table provides an example of the expected yield at each stage of the purification process, starting from 1 kg of dried Lilium bulbs. Actual yields may vary depending on the plant material and extraction efficiency.

Purification Step Starting Material (g) Yield (g) Purity (%)
Crude Methanol Extract1000150< 5
n-Butanol Fraction1504510-20
Silica Gel Column Fraction45540-60
ODS Column Fraction50.580-90
Preparative HPLC0.50.05> 98

Visualizations

Experimental Workflow

G start Lilium Bulbs (Fresh or Dried) prep Preparation (Slicing/Grinding) start->prep extraction Methanol Extraction (80%) prep->extraction partition Solvent Partitioning (CHCl3/n-BuOH) extraction->partition sg_cc Silica Gel Column Chromatography partition->sg_cc ods_cc ODS Column Chromatography sg_cc->ods_cc prep_hplc Preparative HPLC ods_cc->prep_hplc end Pure this compound prep_hplc->end

Caption: Workflow for the isolation of this compound.

Logical Relationship of Purification Steps

G cluster_0 Crude Extract cluster_1 Purification Stages cluster_2 Isolated Compound a Lipids, Pigments Partitioning Solvent Partitioning a->Partitioning b Glycosides (incl. This compound) b->Partitioning c Polar Compounds c->Partitioning SilicaGel Silica Gel Chromatography Partitioning->SilicaGel ODS Reverse-Phase Chromatography SilicaGel->ODS d This compound ODS->d

Caption: Purification logic for this compound isolation.

References

Application Note: Regaloside C as a Potent Inhibitor of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous genes involved in immunity, cell survival, and inflammation.[1][2] Dysregulation of this pathway is implicated in a variety of inflammatory diseases. The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1][2] This event liberates the p65/p50 NF-κB dimer, allowing its translocation to the nucleus where it initiates the transcription of target inflammatory genes.[1][3] Regaloside C, a natural compound, has demonstrated significant anti-inflammatory properties. This application note details the use of Western blot analysis to investigate the inhibitory effects of this compound on key proteins within the NF-κB pathway.

Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting the upstream kinase complex, IκB kinase (IKK). By inhibiting IKK, this compound prevents the phosphorylation of IκBα. This stabilizes the IκBα protein, preventing its degradation and consequently sequestering the p65/p50 NF-κB complex in the cytoplasm.[1] This mechanism effectively blocks the nuclear translocation of p65 and subsequent activation of inflammatory gene expression. Western blot analysis is a powerful tool to quantify the changes in the phosphorylation status and total protein levels of key pathway components like p65 and IκBα, thereby confirming the inhibitory action of this compound. A related compound, Regaloside B, has been shown to decrease the ratio of phosphorylated p65 (p-p65) to total p65 by 43.2% in RAW264.7 cells.[4]

Data Presentation: Effect of this compound on NF-κB Pathway Proteins

The following table summarizes representative quantitative data from a Western blot analysis of cell lysates treated with this compound and stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS). The data illustrates a dose-dependent inhibition of the NF-κB pathway by this compound.

Treatment Groupp-p65/p65 Ratio (Normalized)IκBα/β-actin Ratio (Normalized)
Control (untreated)0.15 ± 0.031.00 ± 0.08
LPS (1 µg/mL)1.00 ± 0.120.35 ± 0.05
LPS + this compound (10 µM)0.65 ± 0.090.78 ± 0.07
LPS + this compound (50 µM)0.25 ± 0.040.95 ± 0.10

Data are presented as mean ± standard deviation from three independent experiments. Ratios are normalized to the LPS-treated group for p-p65/p65 and to the control group for IκBα/β-actin.

Diagrams

NF_kappa_B_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates NFkB_complex IκBα - p65/p50 (Inactive Complex) IKK->NFkB_complex phosphorylates IκBα p_IkBa p-IκBα NFkB_complex->p_IkBa Proteasome Proteasome p_IkBa->Proteasome degradation Active_NFkB p65/p50 (Active) Proteasome->Active_NFkB releases p65/p50 Regaloside_C This compound Regaloside_C->IKK inhibits DNA DNA Active_NFkB->DNA binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

Caption: NF-κB pathway inhibition by this compound.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., Macrophages with LPS +/- this compound) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE Gel Electrophoresis C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking with 5% BSA or Milk E->F G 7. Primary Antibody Incubation (anti-p-p65, anti-p65, anti-IκBα, anti-β-actin) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Image Acquisition & Densitometry Analysis I->J

Caption: Western blot experimental workflow.

Detailed Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins

This protocol outlines the steps for analyzing the expression and phosphorylation of key NF-κB pathway proteins in cell lysates.

1. Cell Culture and Treatment 1.1. Seed appropriate cells (e.g., RAW 264.7 macrophages) in 6-well plates and culture until they reach 70-80% confluency. 1.2. Pre-treat cells with various concentrations of this compound for 1-2 hours. 1.3. Stimulate the cells with a pro-inflammatory agent (e.g., 1 µg/mL LPS) for a predetermined time (e.g., 30-60 minutes) to activate the NF-κB pathway. Include untreated and LPS-only controls.

2. Cell Lysis and Protein Extraction 2.1. After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). 2.2. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[1] 2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. 2.4. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. 2.5. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. 2.6. Carefully transfer the supernatant (total protein extract) to a new tube and store at -80°C.

3. Protein Quantification 3.1. Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions. 3.2. Normalize the protein concentrations of all samples with lysis buffer.

4. SDS-PAGE 4.1. Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. 4.2. Load 20-40 µg of total protein per lane onto a 10-12% SDS-polyacrylamide gel. 4.3. Run the gel at 100-120V until the dye front reaches the bottom.

5. Protein Transfer 5.1. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. 5.2. Confirm successful transfer by staining the membrane with Ponceau S solution.

6. Blocking 6.1. Wash the membrane with Tris-Buffered Saline with 0.1% Tween-20 (TBST). 6.2. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

7. Antibody Incubation 7.1. Primary Antibodies: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Rabbit anti-phospho-NF-κB p65 (Ser536)
  • Rabbit anti-NF-κB p65
  • Mouse anti-IκBα
  • Mouse anti-β-actin (as a loading control) 7.2. Wash the membrane three times with TBST for 10 minutes each. 7.3. Secondary Antibodies: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in 5% milk/TBST for 1 hour at room temperature. 7.4. Wash the membrane three times with TBST for 10 minutes each.

8. Detection and Analysis 8.1. Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions and apply it to the membrane. 8.2. Capture the chemiluminescent signal using a digital imaging system. 8.3. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the loading control (β-actin). For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.

References

Application Notes and Protocols for Measuring the Effect of Regaloside C on Mitochondrial Membrane Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and overall cellular function.[1] It is generated by the proton pumps of the electron transport chain and is essential for ATP synthesis.[2][3] A decrease in ΔΨm is often associated with mitochondrial dysfunction and can be an early event in the intrinsic pathway of apoptosis.[4] Regaloside C, a glycerol glucoside isolated from the bulbs of the Lilium genus, has demonstrated cardiomyocyte protective activity by safeguarding mitochondria in H9C2 cells subjected to oxidative stress.[5] These protective effects are linked to the modulation of mitochondrial function.

These application notes provide detailed protocols for assessing the impact of this compound on mitochondrial membrane potential in cultured cells using common fluorescent probes.

Principle of Measurement

The measurement of mitochondrial membrane potential typically relies on the use of cationic, lipophilic fluorescent dyes that accumulate in the negatively charged mitochondrial matrix.[6] The degree of accumulation is proportional to the magnitude of the ΔΨm. Healthy, energized mitochondria with a high membrane potential will accumulate more dye and exhibit a stronger fluorescent signal.[7] Conversely, a loss of ΔΨm results in reduced dye accumulation and a weaker signal.[8]

Commonly used fluorescent probes for this purpose include:

  • Tetramethylrhodamine, methyl ester (TMRM): This dye emits a red-orange fluorescence. In non-quenching mode (low concentrations), the fluorescence intensity is directly proportional to the ΔΨm.[7]

  • JC-1: This dye exhibits a potential-dependent shift in fluorescence emission. In healthy cells with high ΔΨm, JC-1 forms aggregates in the mitochondria that fluoresce red. In cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.[9] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Quantitative Data Summary

The following table provides an example of how to present quantitative data obtained from an experiment measuring the effect of this compound on mitochondrial membrane potential using a fluorescent probe like TMRM. The data would be acquired using a plate reader, flow cytometer, or by quantifying fluorescence intensity from microscope images.

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation% Change from Control
Vehicle Control 015001200%
This compound 11450115-3.3%
This compound 101300100-13.3%
This compound 50110095-26.7%
Positive Control (FCCP) 1060070-60%

FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) is a protonophore and a potent uncoupler of oxidative phosphorylation that rapidly dissipates the mitochondrial membrane potential.[2]

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential using TMRM and Fluorescence Microscopy

This protocol describes how to qualitatively and semi-quantitatively assess the effect of this compound on ΔΨm in adherent cells.

Materials:

  • Adherent cells (e.g., H9C2 cardiomyocytes)

  • Complete cell culture medium

  • This compound

  • TMRM (Tetramethylrhodamine, methyl ester)

  • DMSO (for dissolving this compound and TMRM)

  • Phosphate-Buffered Saline (PBS)

  • Glass-bottom culture dishes or coverslips

  • Fluorescence microscope with appropriate filters (e.g., TRITC/Rhodamine)

  • Positive control for depolarization (e.g., FCCP)

Procedure:

  • Cell Seeding: Plate cells onto glass-bottom dishes or coverslips at a suitable density to achieve 60-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the cells for the desired treatment duration (e.g., 4, 12, or 24 hours) at 37°C in a CO2 incubator.

  • TMRM Staining:

    • Prepare a TMRM working solution (e.g., 25-100 nM) in pre-warmed complete medium.[7] Protect the solution from light.

    • Thirty minutes before the end of the this compound treatment, add the TMRM working solution directly to the cell culture medium.

    • Incubate for 30 minutes at 37°C, protected from light.[8]

  • Imaging:

    • (Optional) Gently wash the cells twice with pre-warmed PBS to remove excess dye.[7]

    • Add fresh pre-warmed PBS or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with a TRITC or similar filter set (Excitation/Emission: ~548/574 nm).[7]

    • Acquire images from multiple fields for each treatment condition.

  • Data Analysis:

    • Qualitatively assess the changes in fluorescence intensity between the control and this compound-treated groups.

    • For semi-quantitative analysis, use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of the mitochondria in a significant number of cells for each condition.

Protocol 2: Quantitative Analysis of Mitochondrial Membrane Potential using TMRM and Flow Cytometry

This protocol allows for the quantitative analysis of ΔΨm in a larger cell population.

Materials:

  • Suspension or adherent cells

  • Complete cell culture medium

  • This compound

  • TMRM

  • DMSO

  • PBS

  • Flow cytometer

  • Positive control for depolarization (e.g., FCCP)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate at a density that will not result in overgrowth by the end of the experiment.

    • Treat the cells with various concentrations of this compound and a vehicle control as described in Protocol 1.

  • TMRM Staining:

    • Prepare a TMRM working solution (e.g., 25-100 nM) in pre-warmed complete medium.

    • Add the TMRM working solution to each well and incubate for 30 minutes at 37°C, protected from light.

  • Cell Harvesting:

    • For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete medium.

    • For suspension cells, proceed to the next step directly.

    • Transfer the cell suspension to flow cytometry tubes.

    • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold PBS.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer, exciting with a yellow-orange laser (e.g., 561 nm) and detecting emission in the appropriate channel (e.g., PE-Texas Red).

    • Record the mean fluorescence intensity for each sample.

  • Data Analysis:

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Generate histograms of fluorescence intensity for each treatment condition.

    • Calculate the geometric mean fluorescence intensity (gMFI) for each sample and normalize it to the vehicle control to determine the percentage change in ΔΨm.

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_staining Mitochondrial Staining cluster_analysis Data Acquisition & Analysis cluster_result Result Interpretation cell_seeding Seed Cells in Culture Plates treatment Treat Cells with this compound (and Vehicle/Positive Controls) cell_seeding->treatment staining Incubate with Fluorescent Dye (e.g., TMRM) treatment->staining microscopy Fluorescence Microscopy staining->microscopy flow_cytometry Flow Cytometry staining->flow_cytometry analysis Image/Data Analysis (Quantify Fluorescence Intensity) microscopy->analysis flow_cytometry->analysis interpretation Assess Effect of this compound on Mitochondrial Membrane Potential analysis->interpretation intrinsic_apoptosis_pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome stimuli Cellular Stress (e.g., Oxidative Stress) bax_bak Bax/Bak Activation stimuli->bax_bak bcl2_inh Bcl-2/Bcl-xL Inhibition stimuli->bcl2_inh momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax_bak->momp bcl2_inh->momp delta_psi Loss of ΔΨm momp->delta_psi cyto_c Cytochrome c Release momp->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Executioner Caspase Activation (Caspase-3, -7) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Regaloside C Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Regaloside C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a glycerol glucoside isolated from plants of the Lilium genus, known for its anti-inflammatory and cardiomyocyte protective properties.[1][2][3] Like many natural products, this compound has limited solubility in water, which can pose a significant challenge for its use in biological assays, preclinical studies, and formulation development.[4] Achieving an appropriate concentration in aqueous buffers is crucial for obtaining reliable experimental results and ensuring bioavailability.

Q2: What are the known solvents for this compound?

This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Pyridine, Methanol, and Ethanol.[3][5] A high solubility of 100 mg/mL in DMSO has been reported.[1][6]

Q3: I am observing precipitation of this compound when I dilute my DMSO stock solution with an aqueous buffer. What should I do?

This is a common issue known as "precipitation upon dilution." It occurs when a drug that is highly soluble in a non-aqueous solvent (like DMSO) is introduced into an aqueous medium where it is poorly soluble. To address this, consider the following troubleshooting steps:

  • Reduce the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous solution.

  • Use a co-solvent system: Employing a mixture of solvents can enhance solubility. Specific protocols for this compound using co-solvents are detailed below.

  • Incorporate a surfactant: Surfactants can help to keep the compound in solution by forming micelles.

  • Utilize cyclodextrins: These molecules can form inclusion complexes with poorly soluble compounds, increasing their aqueous solubility.

  • Gentle heating and sonication: Applying gentle heat (e.g., to 37°C) and using an ultrasonic bath can aid in the dissolution process.[1]

Troubleshooting Guide: Improving this compound Aqueous Solubility

This guide provides structured approaches to overcome common solubility challenges encountered during experiments with this compound.

Initial Solubility Troubleshooting Workflow

The following diagram illustrates a general workflow for addressing solubility issues with this compound.

G cluster_troubleshooting Troubleshooting Strategies start Start: this compound Powder stock_sol Prepare Stock Solution in DMSO start->stock_sol dilution Dilute Stock with Aqueous Buffer stock_sol->dilution observation Observe for Precipitation dilution->observation success Successful Solubilization observation->success No Precipitation troubleshoot Precipitation Observed: Initiate Troubleshooting observation->troubleshoot Precipitation option1 Option 1: Use Co-Solvent System troubleshoot->option1 option2 Option 2: Use Cyclodextrin Formulation troubleshoot->option2 option3 Option 3: Particle Size Reduction (Advanced) troubleshoot->option3

Caption: A workflow for troubleshooting the aqueous solubility of this compound.

Experimental Protocols for Enhancing this compound Solubility

Here are detailed protocols for preparing aqueous solutions of this compound for experimental use.

Protocol 1: Co-Solvent System

This method utilizes a combination of DMSO, PEG300, and Tween-80 to improve the solubility of this compound in a saline solution.[2]

Materials:

  • This compound

  • DMSO (Dimethyl Sulfoxide)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline solution (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a clean vial, add the required volume of the DMSO stock solution.

  • Add PEG300 to the vial. For a final solution with 10% DMSO and 40% PEG300, you would add 4 volumes of PEG300 for every 1 volume of DMSO stock. Mix thoroughly.

  • Add Tween-80 to the mixture. For a final concentration of 5% Tween-80, add 0.5 volumes of Tween-80. Mix until the solution is clear.

  • Add the saline solution to reach the final desired volume. For a final solution with 45% saline, add 4.5 volumes of saline.

  • The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This protocol can achieve a this compound concentration of at least 2.5 mg/mL.[2]

Protocol 2: Cyclodextrin-Based Formulation

This protocol uses a sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance the aqueous solubility of this compound.[2]

Materials:

  • This compound

  • DMSO

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin)

  • Saline solution (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • In a clean vial, add the required volume of the DMSO stock solution.

  • Add the 20% SBE-β-CD in saline solution to the DMSO stock. For a final solution with 10% DMSO, you would add 9 volumes of the SBE-β-CD solution for every 1 volume of the DMSO stock.

  • Mix thoroughly until the solution is clear. This method can achieve a this compound concentration of at least 2.5 mg/mL.[2]

Quantitative Data Summary

The following tables summarize the solubility of this compound and the composition of the enhancement protocols.

Table 1: this compound Solubility in Various Solvents

SolventSolubilityReference
DMSO100 mg/mL[1][6]
ChloroformSoluble[5]
DichloromethaneSoluble[5]
Ethyl AcetateSoluble[5]
AcetoneSoluble[5]
MethanolSoluble[3]
EthanolSoluble[3]
PyridineSoluble[3]

Table 2: Formulations for Enhanced Aqueous Solubility of this compound

FormulationComponentPercentageFinal this compound ConcentrationReference
Co-Solvent System DMSO10%≥ 2.5 mg/mL[2]
PEG30040%
Tween-805%
Saline45%
Cyclodextrin System DMSO10%≥ 2.5 mg/mL[2]
20% SBE-β-CD in Saline90%

Mechanisms of Solubility Enhancement

The following diagrams illustrate the principles behind the recommended solubility enhancement techniques.

Co-Solvency and Micellar Solubilization

G cluster_cosolvency Co-Solvency Mechanism cluster_micellar Micellar Solubilization (Surfactants) cosolvent Co-solvents (e.g., PEG300, DMSO) reduce the polarity of water. drug_interaction This increases the solubility of hydrophobic this compound. cosolvent->drug_interaction enables surfactant Surfactants (e.g., Tween-80) form micelles in water. micelle_core The hydrophobic core of the micelle encapsulates this compound. surfactant->micelle_core creates

Caption: Mechanisms of co-solvency and micellar solubilization for enhancing drug solubility.

Cyclodextrin Inclusion Complex Formation

G regaloside This compound (Hydrophobic Guest) complex Inclusion Complex (Increased Aqueous Solubility) regaloside->complex cyclodextrin Cyclodextrin (SBE-β-CD) (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex

References

Regaloside C stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of Regaloside C in cell culture media. The following information is based on general principles for small molecule stability testing and is intended to serve as a resource for designing and troubleshooting experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common indicators of this compound instability in my cell culture medium?

A1: Signs of instability for a small molecule like this compound can manifest in several ways:

  • Loss of Biological Activity: A noticeable decrease in the expected biological effect in your cellular assays over time is a primary indicator of degradation.

  • Changes in Chromatographic Profile: When analyzing your media samples by techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), the appearance of new peaks or a decrease in the area of the parent this compound peak suggests degradation.[1]

  • Color Change: Any alteration in the color of the cell culture medium after the addition of this compound could indicate a chemical reaction or degradation.[1]

  • Precipitation: The formation of a precipitate or cloudiness in the medium suggests that the compound may be falling out of solution, which could be due to poor solubility or degradation into less soluble products.[1]

Q2: How can I minimize the degradation of this compound in my experiments?

A2: To enhance the stability of this compound during your experiments, consider the following best practices:

  • Stock Solution Storage: Prepare concentrated stock solutions in a suitable solvent like DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] For this compound, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[2]

  • Fresh Working Solutions: Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.

  • pH and Light Sensitivity: As this compound is a glycoside, its stability can be influenced by pH.[3] Ensure the pH of your cell culture medium is stable. Also, protect your solutions from light, as photolysis can be a degradation pathway for many small molecules.

  • Component Interactions: Be aware that components in the cell culture medium, such as those in fetal bovine serum (FBS), could potentially interact with and degrade the compound.

Q3: My results suggest this compound is degrading. What are my next steps?

A3: If you suspect degradation, a systematic approach is necessary:

  • Confirm Degradation: Perform a stability study by incubating this compound in the cell culture medium (without cells) and at different time points, analyze the concentration of the parent compound.[4]

  • Identify Degradation Products: Use a technique like LC-MS/MS to identify the mass of potential degradation products.[4] This can provide clues about the degradation pathway (e.g., hydrolysis of the glycosidic bond).

  • Adjust Experimental Design: If degradation is confirmed, you may need to adjust your experimental protocol. This could involve reducing the incubation time or adding the compound at multiple time points during a long-term experiment.

  • Consider a Different Medium: In some cases, components in a specific medium might accelerate degradation. Testing stability in an alternative formulation could be beneficial.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of compound activity in a multi-day experiment. Chemical degradation of this compound in the medium at 37°C.Perform a time-course stability study to determine the half-life of this compound in your specific medium. Consider replenishing the medium with fresh compound at defined intervals.
Precipitate forms after adding this compound to the medium. Poor solubility at the working concentration or interaction with media components.Visually inspect the solution after preparation. If a precipitate is observed, try gently warming the solution or using sonication.[1] It may be necessary to lower the working concentration or test a different solvent for the stock solution.
Inconsistent results between experimental replicates. Inconsistent preparation of working solutions or degradation during sample processing.Prepare a master mix of the this compound-containing medium for all replicates to ensure consistency. Keep samples on ice or at 4°C during processing and analyze them as quickly as possible.
Appearance of unexpected peaks in HPLC/LC-MS analysis. Degradation of this compound into one or more new chemical entities.Characterize the new peaks using mass spectrometry to identify potential degradation products. This information is valuable for understanding the stability profile of the compound.

Hypothetical Stability Data of this compound

The following table presents hypothetical data on the stability of a 10 µM solution of this compound in two common cell culture media when incubated at 37°C in a 5% CO₂ environment.

Time Point DMEM + 10% FBS (% Remaining) RPMI-1640 + 10% FBS (% Remaining)
0 hours100%100%
4 hours95%98%
8 hours88%92%
24 hours70%78%
48 hours55%65%
72 hours40%52%

Note: This data is for illustrative purposes only and a formal stability study should be conducted for accurate results.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media via LC-MS

This protocol outlines a method to quantify the concentration of this compound over time in a cell-free culture medium.

1. Materials:

  • This compound

  • DMSO (for stock solution)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., 10% FBS)

  • 96-well plates or microcentrifuge tubes

  • LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

  • LC-MS system

2. Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solution: Dilute the stock solution in pre-warmed (37°C) cell culture medium to a final concentration of 10 µM.

  • Incubation: Aliquot the working solution into multiple wells of a 96-well plate or into separate microcentrifuge tubes. Place the samples in a 37°C, 5% CO₂ incubator.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot for analysis. The T=0 sample should be taken immediately after preparation.

  • Sample Preparation: For each time point, precipitate proteins by adding three volumes of cold acetonitrile containing an internal standard. Vortex and then centrifuge to pellet the precipitated proteins.

  • LC-MS Analysis: Transfer the supernatant to an analysis vial and inject it into the LC-MS system. Use a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound from other components.

  • Data Analysis: Quantify the peak area of this compound at each time point relative to the internal standard. Calculate the percentage of this compound remaining at each time point compared to the T=0 sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare 10 mM this compound stock in DMSO prep_working Dilute stock to 10 µM in cell culture medium prep_stock->prep_working incubate Incubate at 37°C, 5% CO₂ prep_working->incubate Start experiment sampling Collect aliquots at 0, 4, 8, 24, 48, 72 hours incubate->sampling protein_precip Protein precipitation with cold acetonitrile sampling->protein_precip centrifuge Centrifuge to pellet debris protein_precip->centrifuge lcms Analyze supernatant by LC-MS centrifuge->lcms quantify Quantify this compound peak area lcms->quantify calculate Calculate % remaining vs. T=0 quantify->calculate

Workflow for assessing this compound stability.

NFkB_Pathway cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates regaloside_c This compound regaloside_c->ikk inhibits ikb IκBα ikk->ikb phosphorylates proteasome Proteasome ikb->proteasome ubiquitination & degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates transcription Gene Transcription (Pro-inflammatory mediators) nucleus->transcription activates ikb_nfkb IκBα-NF-κB (Inactive complex) ikb_nfkb->nfkb releases

Hypothesized inhibition of the NF-κB pathway by this compound.

References

Technical Support Center: Glycoside Analysis by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of glycosides. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common issues, access relevant protocols, and understand the key variables in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered during the HPLC analysis of glycosides, from peak shape anomalies to retention time instability.

Category 1: Peak Shape Problems

Q1: Why are my glycoside peaks tailing?

A: Peak tailing, where the latter half of a peak is drawn out, is a frequent issue with polar and ionizable compounds like glycosides.[1] It suggests that some analyte molecules are interacting more strongly with the stationary phase.[1]

  • Secondary Silanol Interactions: Residual silanol groups on silica-based columns can strongly interact with the polar functional groups on glycosides.[1]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to 2.5-3.5 with an acidifier like formic acid or trifluoroacetic acid suppresses the ionization of both the glycoside's phenolic hydroxyl groups and the column's residual silanol groups, minimizing unwanted interactions and sharpening peaks.[1][2]

    • Solution 2: Use a High-Quality End-Capped Column: Modern, high-purity, end-capped C18 or C8 columns are designed to have minimal residual silanol activity.[1][2]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[1]

    • Solution: Dilute your sample or reduce the injection volume and re-inject.[1]

  • Column Contamination: Accumulation of contaminants from the sample matrix can create active sites that cause tailing.[1]

    • Solution 1: Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column to adsorb strongly retained compounds and particulates, protecting the primary column.[1]

    • Solution 2: Flush the Column: Wash the column with a strong solvent (like 100% acetonitrile or methanol) to remove contaminants.[1] If the column is heavily contaminated, it may need to be replaced.[1]

Q2: My peaks are splitting or showing shoulders. What's the cause?

A: Split peaks suggest that the analyte band is being disrupted as it enters or travels through the column.

  • Partially Blocked Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing an uneven distribution of the sample onto the column bed.[1]

    • Solution: Filter all samples and mobile phases through a 0.45 µm filter before use.[1] If a blockage occurs, you can try reverse-flushing the column (if permitted by the manufacturer).[1]

  • Column Void: A void or channel at the head of the column can cause the sample to travel through different paths, resulting in a split or doubled peak.[1]

    • Solution: This typically indicates column degradation, and the column should be replaced.[1] Using a guard column can help extend the life of your analytical column.[1]

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the analyte band to spread improperly at the column inlet, leading to peak distortion.[3]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[1]

Category 2: Resolution and Selectivity

Q3: How can I improve the resolution between two closely eluting glycoside peaks?

A: Poor resolution means the peaks are not adequately separated, which can lead to inaccurate quantification.[4] Resolution is influenced by column efficiency, selectivity, and retention.[4]

  • Optimize the Gradient: For complex samples with multiple glycosides, a gradient elution is almost always necessary.[2][5]

    • Solution: Decrease the steepness of the gradient. A shallower gradient (e.g., increasing the organic phase by 1% per minute instead of 5%) gives the analytes more time to interact differently with the stationary phase, thereby improving separation.[5][6]

  • Change the Organic Modifier: The choice of organic solvent can alter selectivity.

    • Solution: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can change the elution order and improve resolution.

  • Adjust the Temperature: Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions.

    • Solution: Increasing the column temperature (e.g., from 30 °C to 40 °C) can sometimes improve peak shape and selectivity.[2] Ensure the temperature is stable by using a column oven.[7]

  • Select a Different Column: The stationary phase chemistry is a primary driver of selectivity.

    • Solution: If a C18 column doesn't provide adequate resolution, consider a C8, Phenyl-Hexyl, or even a HILIC column for very polar glycosides. These columns offer different interaction mechanisms.[2]

Q4: Should I use an isocratic or gradient elution for my glycoside analysis?

A: For a sample containing multiple glycosides with a range of polarities, gradient elution is highly recommended.[2] An isocratic method (constant mobile phase composition) may not be sufficient to elute all compounds with good peak shape in a reasonable time. A gradient allows for the separation of less retained (more polar) glycosides at the beginning and the elution of more retained (less polar) glycosides at the end of the run.[5]

Category 3: Retention Time and Baseline Issues

Q5: My retention times are drifting or shifting between runs. Why?

A: Unstable retention times compromise the reliability of peak identification.

  • Poor Column Equilibration: The column must be fully re-equilibrated to the initial mobile phase conditions before each injection.[7]

    • Solution: Ensure your equilibration step is long enough, typically 10-15 column volumes, especially after a steep gradient.[8]

  • Mobile Phase Composition Changes: Inaccurate preparation or evaporation of the more volatile solvent component can alter the mobile phase composition over time.[7]

    • Solution: Prepare fresh mobile phase daily.[7] Keep solvent bottles capped to minimize evaporation.

  • Pump and Flow Rate Issues: Inconsistent pump performance or leaks in the system will cause the flow rate to fluctuate, leading to retention time shifts.[9]

    • Solution: Check the system for any visible leaks.[10] Purge the pump to remove any air bubbles and ensure the check valves are functioning correctly.[9][10]

Q6: I'm observing baseline noise or drift. What should I do?

A: A noisy or drifting baseline can interfere with the detection and integration of small peaks.

  • Mobile Phase Issues: Contaminated solvents, improperly mixed or un-degassed mobile phases are common causes.[11] Air bubbles in the system can also create noise.[7]

    • Solution: Use high-purity HPLC-grade solvents. Degas the mobile phase before use and purge the system to remove any trapped air.[7]

  • Detector Issues: A dirty flow cell or a failing detector lamp can cause baseline disturbances.[7]

    • Solution: Flush the detector flow cell with a strong, clean solvent like methanol or isopropanol.[7] If the problem persists and the lamp has been in use for a long time, it may need replacement.[7]

  • Column Contamination: Strongly retained compounds from previous injections can slowly bleed off the column, causing the baseline to drift, especially during a gradient run.[12]

    • Solution: Implement a column wash step with a strong solvent at the end of each gradient run to elute any remaining contaminants.[10]

Category 4: Sample Preparation & Detection

Q7: What is a good general procedure for extracting glycosides from a plant matrix?

A: Proper sample preparation is critical to remove interfering compounds and protect the HPLC column.

  • Extraction: The choice of solvent depends on the polarity of the target glycosides.

    • Procedure: Dried and powdered plant material is typically extracted with a solvent like methanol, ethanol, or a mixture of methanol/water or ethanol/water.[13] Techniques can range from simple soaking to more efficient methods like sonication or Soxhlet extraction to increase efficiency.[13]

  • Cleanup: Crude extracts often need to be purified to remove fats, pigments, and other matrix components.

    • Procedure: A common method is Solid-Phase Extraction (SPE). For example, a C18 SPE cartridge can be used to trap the glycosides while allowing very polar impurities (like sugars and salts) to be washed away. The glycosides are then eluted with a stronger solvent like methanol.[14]

  • Final Step: Before injection, the final sample must be filtered.

    • Procedure: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could block the column frit.[15]

Q8: My glycoside has no UV chromophore. How can I detect it?

A: Many glycosides, particularly simple sugar glycosides or certain saponins, lack a strong UV-absorbing chromophore, making UV detection difficult.[16]

  • Solution: Use a Universal Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is an excellent alternative. These detectors are mass-based and do not rely on the optical properties of the analyte, making them suitable for detecting non-chromophoric compounds.[16][17] A Refractive Index (RI) detector can also be used, but it is not compatible with gradient elution.

Data & Protocols

Table 1: Typical HPLC Column & Mobile Phase Starting Conditions

This table provides recommended starting points for developing a separation method for common glycoside classes.

Glycoside ClassRecommended Column TypeMobile Phase AMobile Phase BTypical Gradient Profile
Flavonoid Glycosides C18, End-capped (e.g., 250 x 4.6 mm, 5 µm)[2]Water + 0.1% Formic Acid[2]Acetonitrile or Methanol + 0.1% Formic Acid[2]10-50% B over 30-40 min[2]
Saponin Glycosides C18 or C8 (e.g., 150 x 4.6 mm, 3.5 µm)Water + 0.05% TFA or Acetic AcidAcetonitrile20-80% B over 40 min
Cardiac Glycosides C18 (e.g., 150 x 4.6 mm, 5 µm)WaterAcetonitrile or Methanol30-70% B over 25 min
Polar N-Glycans HILIC (e.g., 150 x 2.1 mm, 2.7 µm)50-100 mM Ammonium Formate, pH 4.4-4.5[18]Acetonitrile[18]80-60% B over 30 min
Protocol 1: General Sample Preparation for Flavonoid Glycosides from Plant Leaves

This protocol outlines a standard procedure for extracting and cleaning up flavonoid glycosides for HPLC analysis.

  • Drying and Grinding: Dry the plant leaves at 60 °C and grind them into a fine powder.[19]

  • Extraction:

    • Weigh approximately 1 gram of the powdered sample into a flask.

    • Add 20 mL of 75% ethanol.[19]

    • Extract using sonication for 30 minutes at room temperature.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet two more times.

    • Pool the supernatants.

  • Solvent Evaporation: Evaporate the pooled extract to dryness using a rotary evaporator under reduced pressure.[19]

  • Cleanup (Liquid-Liquid Partitioning):

    • Re-suspend the dried extract in 50 mL of water.[19]

    • Perform liquid-liquid extraction by partitioning against 50 mL of n-hexane to remove non-polar compounds like chlorophyll and lipids. Discard the n-hexane layer.

    • Next, partition the remaining aqueous layer against 50 mL of ethyl acetate. The flavonoid glycosides will move into the ethyl acetate phase.[19]

  • Final Preparation:

    • Collect the ethyl acetate layer and evaporate it to dryness.

    • Reconstitute the final residue in a known volume (e.g., 1-2 mL) of the initial HPLC mobile phase (e.g., 90:10 Water:Acetonitrile).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial for injection.[15]

Visual Guides & Workflows

General HPLC Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and resolving common HPLC issues.

G start Problem Observed (e.g., Bad Peak Shape, RT Shift) check_pressure Check System Pressure start->check_pressure pressure_ok Pressure OK? check_pressure->pressure_ok high_pressure High/Erratic Pressure pressure_ok->high_pressure No (High) low_pressure Low/No Pressure pressure_ok->low_pressure No (Low) check_chrom Examine Chromatogram pressure_ok->check_chrom Yes check_blockage Find Blockage: - Column Frit - Tubing - In-line filter high_pressure->check_blockage check_leak Find Leak: - Fittings - Pump Seals - Injector low_pressure->check_leak peak_shape Peak Shape Issue? check_chrom->peak_shape retention_time Retention Time Issue? peak_shape->retention_time No tailing Peak Tailing/Fronting peak_shape->tailing Yes (Tailing) split Split/Broad Peaks peak_shape->split Yes (Split/Broad) baseline_issue Baseline Issue? retention_time->baseline_issue No drift RT Drifting retention_time->drift Yes noise Baseline Noise/Drift baseline_issue->noise Yes solve_tailing Troubleshoot Tailing: - Adjust pH - Check for overload - Use guard column tailing->solve_tailing solve_split Troubleshoot Split Peaks: - Check for column void - Filter sample - Match sample solvent split->solve_split solve_drift Troubleshoot RT Drift: - Check equilibration time - Remake mobile phase - Check pump drift->solve_drift solve_noise Troubleshoot Baseline: - Degas mobile phase - Use HPLC-grade solvents - Clean detector cell noise->solve_noise

A systematic workflow for troubleshooting common HPLC issues.
Decision Tree for Poor Peak Resolution

Use this diagram to determine the best strategy for improving the separation between co-eluting peaks.

G start Poor Resolution (Co-eluting Peaks) is_gradient Is the method gradient? start->is_gradient yes_gradient Decrease Gradient Slope (e.g., 10-50% B over 40 min instead of 20 min) is_gradient->yes_gradient Yes no_gradient Change to Gradient Elution is_gradient->no_gradient No check_res1 Resolution Improved? yes_gradient->check_res1 no_gradient->start Re-evaluate done Analysis Optimized check_res1->done Yes change_solvent Change Organic Solvent (e.g., Acetonitrile to Methanol) check_res1->change_solvent No check_res2 Resolution Improved? change_solvent->check_res2 check_res2->done Yes change_column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) check_res2->change_column No

A decision tree for optimizing HPLC peak resolution.

References

Preventing Regaloside C precipitation in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Regaloside C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments, with a focus on preventing precipitation in experimental buffers.

Troubleshooting Guide: Preventing this compound Precipitation

Q1: I dissolved this compound in my aqueous buffer, but it precipitated out of solution. What went wrong and how can I fix it?

A1: Precipitation of this compound in aqueous buffers is a common issue due to its limited aqueous solubility. The primary cause is often the direct dissolution of the compound in a purely aqueous buffer system without the use of a suitable co-solvent.

Immediate Corrective Actions:

  • Sonication and Gentle Warming: If precipitation is observed, try sonicating the solution in an ultrasonic bath and gently warming it to 37°C. This can sometimes help redissolve the precipitate.

Long-Term Prevention Strategy: The Co-Solvent Method

The most reliable method to prevent this compound precipitation is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your final experimental buffer.

Experimental Protocol: Preparing a this compound Stock Solution
  • Solvent Selection: this compound is highly soluble in dimethyl sulfoxide (DMSO).[1] It is also soluble in other organic solvents such as ethanol, methanol, and acetone.[1] For most biological applications, DMSO is the recommended starting solvent.

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).

    • Ensure complete dissolution by vortexing, gentle warming (to 37°C), and sonication if necessary.[1]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocol: Preparing Working Solutions in Aqueous Buffer
  • Pre-warming: Gently warm both your this compound stock solution and your final experimental buffer to room temperature or 37°C before mixing.

  • Dilution: While vortexing the experimental buffer, add the required volume of the this compound stock solution drop-wise to achieve the desired final concentration. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.

  • Final Co-Solvent Concentration: It is crucial to keep the final concentration of the organic solvent (e.g., DMSO) in your experimental buffer as low as possible, typically below 0.5%, to avoid solvent-induced artifacts in your experiments.

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation start Weigh this compound Powder dissolve Dissolve in 100% DMSO aid_dissolution Vortex, Warm (37°C), Sonicate stock_solution High-Concentration Stock Solution (e.g., 50 mg/mL) aliquot Aliquot and Store at -20°C/-80°C warm_stock Warm Stock Solution to RT/37°C aliquot->warm_stock dilute Add Stock to Buffer Drop-wise with Vortexing warm_stock->dilute warm_buffer Warm Aqueous Buffer to RT/37°C warm_buffer->dilute final_solution Final Working Solution (e.g., <0.5% DMSO) dilute->final_solution

Frequently Asked Questions (FAQs)

Q2: What is the solubility of this compound in common solvents and buffers?

SolventReported SolubilityReference
Dimethyl Sulfoxide (DMSO)100 mg/mL[1]
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble
PyridineSoluble
MethanolSoluble[1]
EthanolSoluble[1]

For aqueous applications, especially for in vivo studies, formulations with co-solvents and excipients are recommended to achieve higher concentrations without precipitation.

Formulation ComponentProtocol 1Protocol 2Reference
Primary Solvent DMSODMSO[2]
Co-solvent/Excipient 1 PEG300 (40%)20% SBE-β-CD in Saline (90%)[2]
Co-solvent/Excipient 2 Tween-80 (5%)-[2]
Aqueous Vehicle Saline (45%)-[2]
Achieved Concentration ≥ 2.5 mg/mL≥ 2.5 mg/mL[2]

Q3: Are there any alternative methods to improve the solubility of this compound in my experimental buffer?

A3: Yes, if the standard co-solvent method is not sufficient or suitable for your experimental system, you can consider the following:

  • Use of Pluronic F127: This is a non-ionic surfactant that has been shown to be a potent inhibitor of precipitation for some poorly soluble compounds from their formulations.

  • Inclusion of Cyclodextrins: As indicated in the successful formulation protocol, sulfobutylether-β-cyclodextrin (SBE-β-CD) can be used to encapsulate the compound and improve its aqueous solubility.

Q4: My experiment requires long incubation times. How stable is this compound in aqueous solutions?

A4: Specific chemical stability data for this compound in aqueous buffers at different pH values and temperatures is not extensively documented. However, phenylpropanoid glycosides can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.

Best Practices for Ensuring Stability:

  • Prepare Fresh Solutions: Whenever possible, prepare your working solutions of this compound on the day of the experiment.

  • Storage of Stock Solutions: Store DMSO stock solutions at -20°C or -80°C to minimize degradation.

  • pH Considerations: Maintain the pH of your experimental buffer as close to neutral as your assay allows, unless otherwise required.

  • Temperature Control: Avoid prolonged incubation at high temperatures unless it is a specific requirement of your experimental protocol.

Q5: What are the known biological activities of this compound and the relevant signaling pathways?

A5: this compound is known for its anti-inflammatory and cardiomyocyte protective properties. While the precise signaling pathways for this compound are still under investigation, studies on structurally similar compounds provide insights into its potential mechanisms of action.

  • Cardiomyocyte Protection: this compound has been shown to protect H9c2 cardiomyocytes from oxidative stress-induced mitochondrial damage.[1][3] Related compounds exert their cardioprotective effects through the activation of pro-survival signaling pathways such as Nrf2/HO-1 , PI3K/Akt , MAPK/ERK , and JAK/STAT .

cardiomyocyte_protection cluster_pathways Pro-Survival Signaling Pathways cluster_outcomes Cellular Outcomes Regaloside_C This compound Nrf2 Nrf2/HO-1 Regaloside_C->Nrf2 PI3K_Akt PI3K/Akt Regaloside_C->PI3K_Akt MAPK_ERK MAPK/ERK Regaloside_C->MAPK_ERK JAK_STAT JAK/STAT Regaloside_C->JAK_STAT Mitochondrial_Protection Mitochondrial Protection Nrf2->Mitochondrial_Protection Anti_Oxidative_Stress Reduced Oxidative Stress Nrf2->Anti_Oxidative_Stress Increased_Viability Increased Cardiomyocyte Viability Nrf2->Increased_Viability PI3K_Akt->Mitochondrial_Protection PI3K_Akt->Anti_Oxidative_Stress PI3K_Akt->Increased_Viability MAPK_ERK->Mitochondrial_Protection MAPK_ERK->Anti_Oxidative_Stress MAPK_ERK->Increased_Viability JAK_STAT->Mitochondrial_Protection JAK_STAT->Anti_Oxidative_Stress JAK_STAT->Increased_Viability

  • Anti-inflammatory Effects: The anti-inflammatory properties of many natural compounds, including those structurally related to this compound, are often attributed to the inhibition of pro-inflammatory signaling pathways like NF-κB and MAPK .

anti_inflammatory_pathway cluster_pathways Pro-inflammatory Signaling cluster_outcomes Inflammatory Response Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB MAPK MAPK Pathway Inflammatory_Stimuli->MAPK Regaloside_C This compound Regaloside_C->NFkB Regaloside_C->MAPK Pro_inflammatory_Mediators Production of Pro-inflammatory Mediators (e.g., NO, PGE2, IL-6) NFkB->Pro_inflammatory_Mediators MAPK->Pro_inflammatory_Mediators

References

Technical Support Center: Troubleshooting Regaloside C Analysis by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Regaloside C using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation, with a focus on variable retention times.

Frequently Asked Questions (FAQs)

Q1: My retention time for this compound is consistently drifting to shorter times in every run. What are the likely causes and how can I fix it?

A1: A consistent drift to shorter retention times often points to issues with the column or the mobile phase. Here are the primary causes and their solutions:

  • Column Degradation: Over time, the stationary phase of the HPLC column can degrade, especially when operating at a low pH, leading to decreased retention.[1][2]

  • Column Contamination: Accumulation of contaminants from the sample or mobile phase on the column can alter its chemistry and lead to shifts in retention time.[1]

  • Mobile Phase Composition Change: The more volatile organic component of your mobile phase may be evaporating over time, leading to a stronger elution and thus shorter retention times.[3]

Troubleshooting Steps:

  • Column Wash: Begin by flushing the column with a strong solvent to remove any potential contaminants.[1]

  • Column Replacement: If the retention time drift persists after a thorough wash, the column may be degraded and require replacement.[1][2]

  • Fresh Mobile Phase: Always prepare fresh mobile phase for each analysis and keep the solvent reservoirs capped to minimize evaporation.[3][4]

Q2: The retention time for this compound is fluctuating randomly between injections. What should I investigate?

A2: Random fluctuations in retention time are often indicative of instrumental problems, particularly with the pump or injector.

  • Pump Issues: Air bubbles in the pump head or malfunctioning check valves can cause inconsistent flow rates, leading to variable retention times.[4][5][6] Leaks in the system, even small ones that are not immediately obvious, can also cause flow rate instability.[3]

  • Autosampler Problems: Inconsistent injection volumes or issues with the autosampler's wash solution can introduce variability.[6][7]

  • Temperature Fluctuations: Inconsistent column temperature can significantly affect retention times.[5][8][9]

Troubleshooting Steps:

  • Degas Mobile Phase: Ensure your mobile phase is thoroughly degassed to prevent air bubbles from entering the pump.[4][10]

  • System Purge: Purge the HPLC system to remove any trapped air bubbles.[4]

  • Leak Check: Carefully inspect the system for any signs of leaks, paying close attention to fittings and seals.[3][4]

  • Use a Column Oven: Employ a column oven to maintain a stable and consistent temperature throughout your analysis.[4][9][11]

Q3: I'm observing significant peak tailing for my this compound peak. What could be the cause and how can I improve the peak shape?

A3: Peak tailing is a common issue in HPLC and can be caused by a variety of factors. For a compound like this compound, a glycerol glucoside, interactions with the stationary phase are a key area to investigate.

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar analytes, causing tailing.[12]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[7][13]

  • Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shapes.[14]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Operating at a lower pH can suppress the ionization of silanol groups, reducing secondary interactions.[12]

  • Use a Highly Deactivated Column: Employing a column with end-capping can minimize the number of available silanol groups.[12]

  • Reduce Injection Volume/Concentration: Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.[7][13]

  • Column Flushing/Replacement: If the above steps do not resolve the issue, flush the column or replace it if it is old or heavily used.[14]

Troubleshooting Guides

Guide 1: Systematic Investigation of Retention Time Drift

This guide provides a systematic workflow to diagnose and resolve retention time drift for this compound.

Experimental Protocol: Column Equilibration and System Suitability

  • Mobile Phase Preparation: Prepare a fresh mobile phase consisting of acetonitrile and water with 0.1% (v/v) formic acid. A typical gradient might start at a lower acetonitrile concentration and ramp up.

  • System Purge: Purge all solvent lines to remove any air bubbles.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition for at least 10-20 column volumes.[1] For a new column, more extensive equilibration might be necessary.[11]

  • System Suitability Injections: Inject a standard solution of this compound multiple times (e.g., 5-6 injections) and monitor the retention time, peak area, and tailing factor. The system is considered suitable if the relative standard deviation (RSD) for these parameters is within acceptable limits (typically <2%).

Troubleshooting Flowchart:

G Troubleshooting Retention Time Drift for this compound start Start: Variable Retention Time Observed check_t0 Is the dead time (t0) also shifting? start->check_t0 physical_issue Likely a physical/system issue (e.g., flow rate, leaks).[8] check_t0->physical_issue Yes chemical_issue Likely a chemical/chromatographic issue (e.g., mobile phase, column).[8] check_t0->chemical_issue No check_pump Check pump for leaks and air bubbles. Purge system.[3][4] physical_issue->check_pump check_mobile_phase Prepare fresh mobile phase. Check pH.[1][4] chemical_issue->check_mobile_phase check_flow_rate Verify flow rate with a calibrated flow meter.[3] check_pump->check_flow_rate end_resolved Issue Resolved check_flow_rate->end_resolved check_column Is the column old or contaminated? check_mobile_phase->check_column flush_column Flush column with strong solvent.[1] check_column->flush_column Yes check_temp Is the column temperature stable? Use a column oven.[4][11] check_column->check_temp No replace_column Replace column.[1] flush_column->replace_column replace_column->end_resolved check_temp->end_resolved

References

Technical Support Center: Regaloside C Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of Regaloside C.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern in my this compound chromatogram?

Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2][3] Peak tailing is problematic because it can obscure smaller, adjacent peaks, reduce the accuracy of peak integration, and compromise the precision of quantification.[2] The primary reason this should not be ignored is the possibility of an interfering compound co-eluting with the main peak.[4]

Q2: What are the most likely causes of peak tailing for this compound?

This compound is a phenylpropanoid glycoside containing multiple hydroxyl (-OH) groups, including phenolic hydroxyls.[5][6][7] This structure makes it susceptible to specific interactions that cause peak tailing in reverse-phase HPLC:

  • Secondary Silanol Interactions : This is a primary cause of peak tailing.[3][4] Residual, un-capped silanol groups (Si-OH) on the silica-based stationary phase can interact strongly with the polar hydroxyl groups of this compound.[8][9] These interactions create a secondary retention mechanism, leading to a distorted peak shape.[4]

  • Mobile Phase pH : The phenolic hydroxyl groups on this compound are weakly acidic. If the mobile phase pH is not optimal, it can lead to multiple ionization states of the analyte co-existing, causing peak broadening and tailing.[1]

  • Column Contamination and Degradation : Accumulation of contaminants on the column frit or stationary phase can create active sites that cause tailing.[9] Physical degradation of the column packing, such as the formation of a void at the inlet, can also lead to poor peak shape.[3][10]

  • Methodological Issues : Injecting too much sample (column overload), or dissolving the sample in a solvent significantly stronger than the mobile phase, can distort the peak.[3][11]

Troubleshooting Guides

Q3: How can I systematically troubleshoot and resolve peak tailing for this compound?

Follow this step-by-step guide to diagnose and fix the issue. Start with the simplest and most common solutions first.

Step 1: Mobile Phase Optimization

The mobile phase composition is a critical factor. A study detailing a successful HPLC method for various regalosides, including this compound, utilized a mobile phase containing 0.1% (v/v) formic acid.[12] This indicates that pH control is essential for good peak shape.

Is the mobile phase pH appropriate?

  • Action: Add an acidic modifier to your mobile phase to suppress the ionization of both the phenolic hydroxyls on this compound and the residual silanol groups on the stationary phase.[10] Lowering the pH (e.g., to around 3.0) protonates the silanol groups, making them less interactive.

  • Recommendation: Start by adding 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the aqueous portion of your mobile phase.[12][13]

Is the buffer concentration sufficient?

  • Action: If you are using a buffer (like formate or acetate), ensure its concentration is adequate, typically between 10-25 mM for LC-UV applications.[10][11] Low buffer strength can lead to poor peak shape.[11] Note that for LC-MS, buffer concentrations should generally be kept below 10 mM.[10]

Mobile Phase Additive Typical Concentration Primary Function & Notes
Formic Acid 0.1% (v/v)Lowers mobile phase pH to suppress silanol activity. Excellent for LC-MS compatibility.[10][14]
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Stronger acid for more effective pH reduction. Can cause ion suppression in LC-MS.
Ammonium Formate/Acetate 5 - 10 mMActs as a buffer to maintain a stable low pH and can improve peak shape by increasing ionic strength.[10][14]
Step 2: Column Health Assessment

If mobile phase optimization does not resolve the tailing, assess the condition of your column.

Is the column contaminated?

  • Action: Contaminants from previous samples can bind to the stationary phase, creating active sites. Perform a column wash procedure.

  • Recommendation: Use the protocol provided below to flush the column with a series of strong and intermediate solvents.

Is the column physically damaged?

  • Action: A void at the column inlet or a blocked frit can cause significant tailing.[3] This is often accompanied by a drop in backpressure.

  • Recommendation: First, try reversing the column (disconnect from the detector) and flushing it at a low flow rate to dislodge any blockage at the inlet frit. If this fails, the column may be permanently damaged and should be replaced. Using a guard column can help extend the life of your analytical column.[15]

Step 3: Method and Instrument Check

Finally, review your analytical method parameters and the HPLC system itself.

Is the column overloaded?

  • Action: Injecting too high a concentration or volume of your sample can saturate the stationary phase.[10][11]

  • Recommendation: Dilute your sample 10-fold and re-inject. If the peak shape improves, column overload was the issue. Optimize the sample concentration or reduce the injection volume.[11]

Is the sample solvent appropriate?

  • Action: Dissolving your sample in a solvent that is much stronger than your initial mobile phase (e.g., 100% acetonitrile in a 95% water mobile phase) can cause peak distortion.[11][15]

  • Recommendation: Whenever possible, dissolve and inject your sample in the initial mobile phase.[9]

Is there excess extra-column volume?

  • Action: Excessive dead volume in the system (e.g., from long or wide-bore tubing between the injector, column, and detector) can cause peaks to broaden and tail.[2][10]

  • Recommendation: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter and length.

Experimental Protocols

Protocol 1: Reverse-Phase C18 Column Wash and Regeneration

This procedure is designed to remove strongly retained hydrophobic and polar contaminants from the stationary phase.

  • Disconnect from Detector : Disconnect the column outlet from the detector to prevent flushing contaminants into the detector cell.

  • Initial Buffer Flush : Flush the column with 20 column volumes of HPLC-grade water (without any buffer or acid modifiers) to remove salts.

  • Strong Organic Flush : Flush the column with 20 column volumes of 100% Acetonitrile.

  • Intermediate Solvent Flush : Flush with 20 column volumes of Isopropanol (IPA) to remove strongly non-polar contaminants.[2]

  • Return to Organic : Flush again with 20 column volumes of 100% Acetonitrile.

  • Re-equilibration : Reconnect the column to the detector. Equilibrate the column with your initial mobile phase composition for at least 20-30 column volumes, or until the baseline is stable.

Protocol 2: Mobile Phase Preparation with Acidic Modifier

Accurate preparation of the mobile phase is crucial for reproducible results.

  • Measure Aqueous Phase : In a graduated cylinder, measure 999 mL of HPLC-grade water.

  • Add Acid Modifier : Carefully add 1 mL of formic acid to the water to create a 0.1% (v/v) solution.

  • Mix Thoroughly : Transfer the solution to a mobile phase bottle and mix thoroughly by inversion.

  • Filter and Degas : Filter the aqueous mobile phase through a 0.45 µm filter. Degas the solution using sonication or vacuum degassing for 10-15 minutes to remove dissolved gases.

  • Prepare Organic Phase : The organic phase (e.g., Acetonitrile) should also be filtered and degassed.

  • System Priming : Prime all relevant pump lines with the newly prepared mobile phases before starting the analysis.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the cause of peak tailing in the this compound chromatogram.

G Troubleshooting Workflow for this compound Peak Tailing start Observe Peak Tailing in this compound Peak check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks only_regaloside No, primarily this compound check_all_peaks->only_regaloside No all_peaks Yes, all peaks are tailing check_all_peaks->all_peaks Yes check_mobile_phase Step 1: Optimize Mobile Phase only_regaloside->check_mobile_phase add_acid Add/check 0.1% Formic Acid to suppress silanol interaction. check_mobile_phase->add_acid check_buffer Ensure adequate buffer strength (10-25 mM). add_acid->check_buffer check_column_health Step 2: Check Column Health check_buffer->check_column_health all_peaks->check_column_health column_wash Perform column wash (Protocol 1). check_column_health->column_wash check_void Check for column void or blocked frit. column_wash->check_void check_method Step 3: Check Method & Instrument check_void->check_method check_overload Dilute sample 10x to check for overload. check_method->check_overload check_solvent Ensure sample solvent matches mobile phase. check_overload->check_solvent check_dead_volume Inspect for extra-column (dead) volume. check_solvent->check_dead_volume end_node Peak Shape Improved check_dead_volume->end_node

Caption: A flowchart illustrating the systematic process for troubleshooting peak tailing.

References

Technical Support Center: Purity Assessment of Regaloside C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively assessing the purity of Regaloside C.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for assessing the purity of this compound?

A1: The primary analytical techniques for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC), particularly with a Photodiode Array (PDA) detector, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS).[1][2][3][4][5]

Q2: How can I quantify this compound and its related impurities using HPLC?

A2: A validated HPLC-PDA method allows for the simultaneous quantification of this compound and other related regalosides.[3] This method utilizes a reversed-phase C18 column with a gradient elution of water and acetonitrile containing 0.1% (v/v) formic acid.[3] Detection is typically performed at wavelengths between 305-325 nm.[6]

Q3: What are the advantages of using qNMR for purity assessment?

A3: Quantitative NMR (qNMR) is a powerful tool for purity assessment because it is a primary analytical method that does not require a reference standard of the analyte for quantification.[7] It provides structural information and can quantify the analyte against a certified internal standard.[2][7] It is also non-destructive, which is beneficial when working with precious materials like natural product isolates.[2]

Q4: When should I use Mass Spectrometry for purity analysis?

A4: Mass Spectrometry, especially LC-MS, is highly valuable for identifying and characterizing unknown impurities, even at trace levels.[4][8][9] Its high sensitivity and selectivity make it ideal for impurity profiling and structural elucidation of contaminants that may not be easily detected by other methods.[4][8]

Q5: My HPLC chromatogram shows unexpected peaks. What should I do?

A5: Unexpected peaks in your HPLC chromatogram could be impurities, degradation products, or artifacts from the sample preparation or mobile phase. To troubleshoot, you should:

  • Verify System Suitability: Ensure your system is performing correctly by running a standard with known purity.

  • Peak Purity Analysis: If you have a PDA detector, perform a peak purity analysis to check if the peak represents a single compound.[10]

  • Blank Injection: Inject a blank (mobile phase or sample solvent) to rule out solvent-related peaks.

  • LC-MS Analysis: If the impurity is significant, LC-MS analysis can help in its identification by providing molecular weight and fragmentation data.[5][11]

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePossible CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) Column degradation; Inappropriate mobile phase pH; Sample overload.Replace the column; Adjust the mobile phase pH; Reduce the injection volume or sample concentration.
Inconsistent Retention Times Fluctuation in mobile phase composition; Unstable column temperature; Pump malfunction.Prepare fresh mobile phase and ensure proper mixing; Use a column oven for temperature control; Check the pump for leaks and ensure proper degassing.
Low Signal Intensity Low sample concentration; Detector malfunction; Incorrect wavelength setting.Concentrate the sample if possible; Check detector lamp and settings; Optimize detection wavelength for this compound.
Baseline Noise or Drift Contaminated mobile phase or column; Air bubbles in the detector; Detector lamp aging.Filter mobile phase and flush the system; Degas the mobile phase; Replace the detector lamp.
qNMR Purity Assessment Troubleshooting
IssuePossible CauseSuggested Solution
Inaccurate Quantification Incorrectly weighed internal standard or sample; Incomplete sample dissolution; Inappropriate relaxation delay (D1).Use a calibrated balance for accurate weighing; Ensure complete dissolution using appropriate deuterated solvents and sonication if necessary[12]; Set a sufficiently long relaxation delay (at least 5 times the longest T1) to ensure full relaxation of all relevant protons.[7]
Poor Signal-to-Noise Ratio Insufficient sample concentration; Low number of scans.Use a higher concentration of the sample if possible; Increase the number of scans to improve the signal-to-noise ratio.[7]
Overlapping Peaks Presence of impurities with similar chemical shifts.Use 2D NMR techniques (e.g., HSQC, HMBC) for better signal dispersion and structural confirmation[1]; Select a different deuterated solvent to induce chemical shift changes.

Experimental Protocols

HPLC-PDA Method for this compound Purity

This protocol is based on a validated method for the simultaneous determination of regalosides.[3]

  • Instrumentation: High-Performance Liquid Chromatography system with a Photodiode Array detector.

  • Column: Gemini C18 reversed-phase analytical column (4.6 mm x 250 mm, 5 µm particle size).[3]

  • Mobile Phase:

    • A: Distilled water with 0.1% (v/v) formic acid.

    • B: Acetonitrile with 0.1% (v/v) formic acid.

  • Gradient Elution:

    Time (min) %A %B
    0 90 10
    10 80 20
    25 70 30
    35 50 50
    40 10 90
    45 10 90
    46 90 10

    | 55 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 305 nm, 310 nm, and 325 nm.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol) to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Method Validation Parameters Summary [3]

ParameterResult
Linearity (Coefficient of Determination, r²) ≥0.9999
Limit of Detection (LOD) 0.10–0.66 µg/mL
Limit of Quantitation (LOQ) 0.29–2.01 µg/mL
Accuracy (Recovery) 95.39–103.92%
Precision (RSD) <2.78%
Quantitative NMR (qNMR) for Absolute Purity Determination
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Internal Standard (IS): A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The IS should have a simple proton spectrum with at least one peak that does not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆, CD₃OD). Ensure complete dissolution.

  • NMR Acquisition Parameters:

    • Pulse Angle: 30-90°.

    • Relaxation Delay (D1): At least 5 times the longest spin-lattice relaxation time (T1) of the signals of interest for both this compound and the internal standard.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16, 32, or 64 scans).[7]

  • Data Processing and Calculation:

    • Integrate a well-resolved, characteristic peak of this compound and a peak of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

LC-MS for Impurity Profiling
  • Instrumentation: Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF, Orbitrap).

  • Chromatography: Use the same HPLC method as described above or an optimized method for better separation of impurities.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.

    • Mass Range: A wide range to cover the expected molecular weight of this compound and potential impurities (e.g., m/z 100-1000).

    • Data Acquisition: Full scan mode to detect all ions. For structural elucidation, use tandem MS (MS/MS) to obtain fragmentation patterns of parent ions.[5]

  • Data Analysis:

    • Extract ion chromatograms for the molecular ion of this compound.

    • Analyze the mass spectra of any other detected peaks to determine their molecular weights.

    • Use the fragmentation patterns from MS/MS data to propose structures for the impurities.[4]

Visualizations

Experimental_Workflow_for_Purity_Assessment cluster_0 Initial Purity Screening cluster_1 Further Characterization Sample Sample HPLC_PDA HPLC-PDA Analysis Sample->HPLC_PDA Purity_Check Purity > 95%? HPLC_PDA->Purity_Check qNMR qNMR for Absolute Purity Purity_Check->qNMR Yes LC_MS LC-MS for Impurity ID Purity_Check->LC_MS No Final_Report Final Purity Report qNMR->Final_Report LC_MS->Final_Report

Caption: Workflow for this compound Purity Assessment.

Troubleshooting_Logic start Unexpected HPLC Peak check_blank Inject Blank Sample start->check_blank peak_present Peak in Blank? check_blank->peak_present solvent_issue Solvent/System Contamination peak_present->solvent_issue Yes peak_purity Perform Peak Purity Analysis (PDA Detector) peak_present->peak_purity No is_pure Is Peak Pure? peak_purity->is_pure coelution Co-eluting Impurity is_pure->coelution No lcms_analysis LC-MS Analysis for Impurity Identification is_pure->lcms_analysis Yes

Caption: Troubleshooting for Unexpected HPLC Peaks.

References

Technical Support Center: Interference of Natural Compounds in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering unexpected results when using natural compounds, such as Regaloside C, in cell viability assays. Many natural products possess antioxidant and reducing properties that can directly interact with assay reagents, leading to inaccurate and misleading data. This guide will help you identify, troubleshoot, and overcome these challenges.

Troubleshooting Guide

Symptom 1: Unexpected Increase in "Cell Viability" with Compound Treatment, Even at High Concentrations

Possible Cause: Your compound is likely directly reducing the tetrazolium salt (e.g., MTT, MTS, XTT, WST-1) to its colored formazan product. This is a chemical reaction that mimics the metabolic activity of viable cells, leading to a false-positive signal. Many natural compounds, including flavonoids and polyphenols, are known to have this effect.[1][2]

Troubleshooting Steps:

  • Perform a Cell-Free Control:

    • Prepare wells with culture medium and your compound at the same concentrations used in your experiment, but without cells.

    • Add the viability assay reagent (e.g., MTT, MTS).

    • Incubate for the same duration as your cellular experiment.

    • If you observe a color change in the absence of cells, this confirms direct reduction of the assay reagent by your compound.[3]

  • Correct for Interference:

    • For each concentration of your compound, subtract the absorbance value obtained in the cell-free control from the value obtained in the wells with cells.

    • Caution: This correction may not be completely accurate due to potential interactions between the compound and cellular components.

  • Switch to a Non-Redox-Based Assay:

    • The most reliable solution is to use a viability assay that is not based on a reduction reaction.[4] Recommended alternatives include:

      • ATP-based assays (e.g., CellTiter-Glo®): These measure the level of intracellular ATP, a direct indicator of metabolically active cells.[5][6]

      • Protein quantification assays (e.g., Sulforhodamine B - SRB): This assay measures total cellular protein content, which correlates with the number of viable cells.[2][7]

      • DNA-binding dye assays (e.g., DRAQ7™, Propidium Iodide): These assays use dyes that are excluded from live cells with intact membranes but stain the nuclei of dead or membrane-compromised cells.[8][9]

Symptom 2: High Background Absorbance in Wells with Media and Assay Reagent Only

Possible Cause: Components in your culture medium, such as phenol red or certain amino acids, may be reducing the assay reagent, or the reagent itself may be unstable under your experimental conditions.[10] Extended exposure to light can also cause spontaneous reduction of tetrazolium salts.[3]

Troubleshooting Steps:

  • Use Phenol Red-Free Medium: Phenol red has an absorption peak that can interfere with the absorbance reading of formazan.[10]

  • Minimize Light Exposure: Protect your assay plates from light as much as possible during incubation steps.

  • Check Reagent Stability: Ensure your assay reagents are stored correctly and are not expired. Prepare fresh solutions as recommended by the manufacturer.

Frequently Asked Questions (FAQs)

Q1: Does this compound interfere with MTT assays?

A1: While there is limited specific data on this compound, it is plausible that it could interfere with MTT and other tetrazolium-based assays. Natural compounds, especially those with antioxidant properties, are known to directly reduce MTT to formazan, leading to an overestimation of cell viability.[1][2] It is crucial to perform a cell-free control experiment to test for this interference.

Q2: What are the best alternative assays to use for natural compounds that interfere with MTT?

A2: The best alternatives are assays that do not rely on cellular reduction potential. Excellent choices include:

  • CellTiter-Glo® (ATP assay): Highly sensitive and less prone to interference from colored or reducing compounds.[5][6]

  • SRB (Sulforhodamine B) assay: Measures total protein content and is not affected by the reducing properties of the test compound.[2][7]

  • Trypan Blue Exclusion Assay: A simple, microscopy-based method to count viable cells, which have intact membranes that exclude the dye.[6]

  • DRAQ7™ or Propidium Iodide Staining with Flow Cytometry or Imaging: These methods specifically identify dead cells with compromised membranes.[8][9]

Q3: Can I still use an MTT assay if my compound shows some interference?

A3: While it is not ideal, you can try to correct for the interference by subtracting the absorbance from a cell-free control. However, this approach has limitations. A more robust and scientifically sound approach is to switch to an alternative, non-interfering assay to validate your results.

Q4: My compound is colored. Will this affect my cell viability assay results?

A4: Yes, colored compounds can interfere with colorimetric assays by contributing to the absorbance reading. It is essential to have a control that includes the compound in the medium without the assay reagent to measure its intrinsic absorbance. This value should be subtracted from your experimental readings. For brightly colored compounds, switching to a luminescence-based (e.g., CellTiter-Glo®) or fluorescence-based assay with non-overlapping spectra is recommended.[9]

Data Summary

The following table summarizes the potential for interference and recommended alternatives for common cell viability assays when working with natural compounds like this compound.

Assay TypePrinciplePotential for Interference by Reducing CompoundsRecommended for Natural Compounds?
MTT, MTS, XTT, WST-1 Tetrazolium ReductionHighNot recommended without validation
Resazurin (AlamarBlue®) Resazurin ReductionHighNot recommended without validation
CellTiter-Glo® ATP Quantification (Luminescence)LowRecommended
SRB Protein Staining (Colorimetric)LowRecommended
Trypan Blue Dye Exclusion (Microscopy)LowRecommended
DRAQ7™, Propidium Iodide DNA Staining (Flow Cytometry/Imaging)LowRecommended

Experimental Protocols

Protocol 1: Cell-Free Interference Assay

This protocol is designed to determine if your compound directly reduces the tetrazolium salt used in assays like MTT, MTS, XTT, or WST-1.

  • In a 96-well plate, prepare serial dilutions of your compound in cell culture medium to match the concentrations used in your cell-based experiment. Include a "medium only" control.

  • Add the tetrazolium-based reagent (e.g., MTT solution) to each well.

  • Incubate the plate under the same conditions as your cell viability experiment (e.g., 1-4 hours at 37°C).

  • If using MTT, add the solubilization solution (e.g., DMSO).

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • A dose-dependent increase in absorbance in the absence of cells indicates direct reduction of the reagent by your compound.

Protocol 2: Sulforhodamine B (SRB) Assay

This is a recommended alternative assay that measures cell density based on total cellular protein content.

  • Plate cells in a 96-well plate and treat with your compound for the desired duration.

  • Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plate to air dry completely.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB dye.

  • Read the absorbance at 510 nm using a microplate reader.

Visualizations

Interference_Pathway cluster_cellular Cellular Metabolic Activity cluster_assay Tetrazolium-Based Assay cluster_compound Interfering Compound Mitochondria Mitochondrial Dehydrogenases Tetrazolium Tetrazolium Salt (e.g., MTT, MTS) Mitochondria->Tetrazolium Reduces Formazan Colored Formazan Tetrazolium->Formazan is reduced to Absorbance Absorbance Formazan->Absorbance Measured Signal (Overestimation of Viability) RegalosideC This compound (Reducing Compound) RegalosideC->Tetrazolium Directly Reduces (Interference)

Caption: Mechanism of tetrazolium assay interference by a reducing compound.

Troubleshooting_Workflow Start Unexpected Cell Viability Results CellFree Perform Cell-Free Control Assay Start->CellFree Interference Interference Confirmed? CellFree->Interference SwitchAssay Switch to Non-Redox Assay (e.g., ATP, SRB) Interference->SwitchAssay  Yes NoInterference Troubleshoot Other Experimental Variables (e.g., Seeding Density, Contamination) Interference->NoInterference  No End Obtain Reliable Viability Data SwitchAssay->End Assay_Selection Compound Test Compound: This compound Properties Known or Suspected Reducing/Antioxidant Properties? Compound->Properties Tetrazolium Tetrazolium-Based Assays (MTT, MTS, XTT, WST-1) Properties->Tetrazolium  Yes Alternative Alternative Assays (ATP-based, SRB, Dye Exclusion) Properties->Alternative  No (or for validation) Validation Requires Cell-Free Validation Control Tetrazolium->Validation Alternative->Validation Recommended as Primary Method

References

Long-term storage and handling of Regaloside C powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of Regaloside C powder in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound powder?

This compound powder is stable for up to 3 years when stored at -20°C and for up to 2 years at 4°C. For optimal long-term stability, it is recommended to store the powder in a desiccated environment at -20°C.

Q2: How should I handle the this compound vial upon receipt?

The packaging of the product may have been inverted during transportation, causing the powder to adhere to the neck or cap of the vial. Before opening, gently shake the vial to ensure the powder settles at the bottom. It is also recommended to allow the vial to equilibrate to room temperature for at least one hour before opening to prevent moisture condensation.[1]

Q3: What does this compound powder look like?

This compound is a light yellow to yellow solid powder.

Q4: In which solvents is this compound soluble?

This compound is soluble in Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol.[1] For cell-based assays, DMSO is a common solvent. It is highly soluble in DMSO, reaching a concentration of 100 mg/mL (240.17 mM), though this may require ultrasonication to fully dissolve.

Q5: How should I prepare stock solutions of this compound?

It is advisable to prepare and use solutions on the same day. However, if stock solutions are necessary, they can be prepared in a suitable solvent like DMSO. Once prepared, it is recommended to aliquot the solution into tightly sealed vials to avoid repeated freeze-thaw cycles.

Q6: What are the recommended storage conditions for this compound stock solutions?

Stock solutions of this compound can be stored at -20°C for up to one month or at -80°C for up to six months.[2][3]

Quantitative Data Summary

Table 1: Recommended Storage Conditions and Stability of this compound

FormStorage TemperatureStability
Powder-20°CUp to 3 years
Powder4°CUp to 2 years
In Solvent-20°CUp to 1 month
In Solvent-80°CUp to 6 months

Table 2: Solubility of this compound

SolventConcentrationNotes
DMSO100 mg/mL (240.17 mM)Ultrasonic assistance may be needed.
PyridineSoluble-
MethanolSoluble-
EthanolSoluble-

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving Powder Insufficient mixing or low temperature.Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[3] Ensure vigorous vortexing.
Precipitation in Stock Solution Supersaturation or temperature fluctuations.If precipitation occurs upon storage, gently warm the solution and sonicate until it redissolves before use. Prepare fresh solutions if precipitation persists.
Inconsistent Experimental Results Degradation of stock solution due to repeated freeze-thaw cycles.Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
Use of hygroscopic DMSO.Use fresh, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can significantly impact solubility.
Low Cell Viability in Control Group (High DMSO concentration) High concentration of DMSO in the final culture medium.Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
No Observable Effect of this compound Inactive compound due to improper storage.Verify that the powder and stock solutions have been stored according to the recommended conditions.
Insufficient concentration or incubation time.Perform a dose-response and time-course experiment to determine the optimal experimental conditions.
Contamination of Stock Solution Non-sterile handling techniques.Prepare stock solutions in a sterile environment (e.g., a laminar flow hood) and use sterile solvents and containers.

Experimental Protocols

Experimental Workflow for Cell-Based Assays

Below is a general workflow for utilizing this compound in cell-based assays such as an MTT assay for cell viability or Western blotting for protein expression analysis.

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis prep_powder This compound Powder prep_stock Prepare Stock Solution (e.g., in DMSO) prep_powder->prep_stock prep_working Prepare Working Solutions (Dilute in Culture Medium) prep_stock->prep_working treat_cells Treat Cells with This compound prep_working->treat_cells seed_cells Seed Cells in Plates seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate mtt MTT Assay incubate->mtt Cell Viability western Western Blot incubate->western Protein Expression other_assays Other Assays incubate->other_assays Other Endpoints

Caption: General experimental workflow for using this compound in cell-based assays.

Detailed Methodology: MTT Assay for Cell Viability

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the this compound working solutions. Include wells with medium only (blank) and cells with medium containing the same final concentration of DMSO as the treatment groups (vehicle control). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control.

Signaling Pathways

This compound is known for its cardiomyocyte protective and anti-inflammatory activities. While the precise signaling pathways are a subject of ongoing research, current evidence suggests the involvement of mitochondrial protection and modulation of key inflammatory and antioxidant pathways.

Cardiomyocyte Protection via Mitochondrial Support

This compound has been shown to protect cardiomyocytes by preserving mitochondrial function, which is crucial for cell survival and energy production.[2][3]

cardiomyocyte_protection stress Oxidative Stress (e.g., H₂O₂) mitochondria Mitochondria stress->mitochondria Damages regaloside_c This compound regaloside_c->mitochondria Protects ros Reduced ROS Production mitochondria->ros atp Maintained ATP Levels mitochondria->atp apoptosis Decreased Apoptosis ros->apoptosis viability Increased Cell Viability atp->viability apoptosis->viability

Caption: Proposed mechanism of this compound's cardiomyocyte protection.

Anti-inflammatory and Antioxidant Signaling

The anti-inflammatory effects of this compound may be mediated through the inhibition of the NF-κB pathway and the activation of the Nrf2 antioxidant response pathway.

anti_inflammatory_signaling cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) nfkb NF-κB Activation inflammatory_stimuli->nfkb regaloside_c This compound regaloside_c->nfkb Inhibits nrf2 Nrf2 Activation regaloside_c->nrf2 Activates pro_inflammatory Pro-inflammatory Cytokines nfkb->pro_inflammatory inflammation inflammation pro_inflammatory->inflammation Inflammation antioxidant_enzymes Antioxidant Enzymes nrf2->antioxidant_enzymes antioxidant_enzymes->inflammation Reduces

Caption: Plausible anti-inflammatory and antioxidant signaling pathways of this compound.

References

Impact of pH on Regaloside C stability and activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and activity of Regaloside C, with a specific focus on the impact of pH. While direct studies on this compound's pH-dependent stability are limited, this resource leverages data from related compounds and general principles of natural product chemistry to offer valuable insights and troubleshooting advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solutions at different pH values?

While specific degradation kinetics for this compound across a pH spectrum have not been extensively published, general knowledge of related compounds, such as other iridoid and glycerol glucosides, suggests that pH is a critical factor in its stability. Typically, many natural glycosidic compounds exhibit greater stability in slightly acidic to neutral conditions and are susceptible to degradation under strongly alkaline or acidic conditions. For instance, some iridoid glycosides are known to be hydrolyzed under strong alkaline solutions[1]. It is recommended to perform preliminary stability studies for your specific experimental conditions.

Q2: I am observing a loss of this compound activity in my cell culture experiments. Could the pH of my culture medium be a factor?

Yes, the pH of your cell culture medium, typically around 7.2-7.4, could influence the stability and activity of this compound over time. Although this is a near-neutral pH, prolonged incubation at 37°C can lead to gradual degradation of pH-sensitive compounds. If you suspect pH-related instability, consider preparing fresh stock solutions and minimizing the time the compound is in the culture medium before analysis.

Q3: How does pH affect the biological activity of glycosides similar to this compound?

The biological activity of glycosides can be pH-dependent. For example, the plant-derived glycoside Cauloside C demonstrates pH-dependent cytotoxic activity, with stronger action in acidic media[2]. This is because the ionization state of a compound, which is dictated by pH, can affect its ability to interact with cellular membranes and protein targets. Therefore, changes in pH could potentially modulate the observed therapeutic or biological effects of this compound.

Q4: What are the best practices for preparing and storing this compound solutions to ensure stability?

To ensure the stability of your this compound solutions, consider the following best practices:

  • Storage of Stock Solutions: As recommended, store stock solutions at -80°C for up to 6 months[3].

  • Choice of Solvent/Buffer: For working solutions, use a buffer system that is appropriate for your experiment and maintains a stable pH, preferably in the slightly acidic to neutral range. Avoid strongly alkaline buffers.

  • Fresh Preparation: Prepare working solutions fresh for each experiment to minimize degradation.

  • Light and Temperature: Protect solutions from light and elevated temperatures, as these factors can also contribute to degradation[4][5].

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Loss of Compound Over Time in Aqueous Buffer pH-mediated hydrolysis or oxidation.1. Verify the pH of your buffer. 2. Conduct a pilot stability test by incubating this compound in your buffer for various durations and analyzing for degradation (e.g., via HPLC). 3. Consider using a buffer with a slightly more acidic pH if your experiment allows.
Inconsistent Biological Activity Degradation of this compound in the experimental medium.1. Prepare fresh this compound solutions for each experiment from a frozen stock. 2. Minimize the pre-incubation time of the compound in the medium before adding to cells or starting the assay. 3. Evaluate the stability of this compound in your specific culture medium over the time course of your experiment.
Precipitation of Compound in Solution Poor solubility at the working pH.1. Check the solubility of this compound at the intended pH. 2. Adjust the pH of the buffer to improve solubility, keeping in mind the potential impact on stability. 3. Consider using a co-solvent if compatible with your experimental system.

Quantitative Data Summary

Compound/Compound Class pH Condition Stability Observation Reference
Iridoid Glucosides (SD, UA, UC) Strong AlkalineSusceptible to hydrolysis.[1]
Iridoid Blue Pigments Low pH (3.0-4.0)More stable.[6]
Geniposide-derived Blue Pigments Alkaline pHMore stable than at neutral or acidic pH.[5]
Cauloside C Acidic MediaStrong cytotoxic action observed.[2]
Chlorogenic Acid Alkaline pH (>6)Unstable.[7]
Vitamin C (Ascorbic Acid) Acidic pH (3.4)More stable.
Vitamin C (Ascorbic Acid) Alkaline pH (8.1)Less stable.

Experimental Protocols

Protocol: General Assessment of this compound Stability at Different pH Values

This protocol provides a general method for determining the stability of this compound in various pH buffers.

  • Preparation of Buffers:

    • Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.

    • Ensure the buffer concentration is sufficient to maintain the pH throughout the experiment.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution into each of the prepared pH buffers to a final concentration suitable for your analytical method (e.g., HPLC-UV).

  • Incubation:

    • Aliquot the this compound buffer solutions into separate vials for each time point.

    • Incubate the vials at a controlled temperature (e.g., room temperature or 37°C).

  • Sampling and Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each pH solution.

    • Immediately quench any further degradation by adding a suitable agent or by freezing the sample at -80°C.

    • Analyze the concentration of the remaining this compound in each sample using a validated analytical method like HPLC.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH.

    • Calculate the degradation rate constant (k) and the half-life (t½) at each pH to determine the stability profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 3, 5, 7, 9) prep_working Prepare Working Solutions in Buffers prep_buffers->prep_working prep_stock Prepare this compound Stock Solution prep_stock->prep_working incubation Incubate at Controlled Temperature prep_working->incubation sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) incubation->sampling hplc Analyze by HPLC sampling->hplc data_analysis Plot Concentration vs. Time & Calculate Degradation Rate hplc->data_analysis signaling_pathway cluster_acid Acidic Conditions (e.g., pH < 6) cluster_alkaline Alkaline Conditions (e.g., pH > 8) cluster_neutral Neutral Conditions (e.g., pH ~7) acid This compound (Protonated form) acid_target Altered Target Interaction acid->acid_target May enhance or inhibit binding acid_activity Potentially Altered Biological Activity acid_target->acid_activity alkaline This compound (Deprotonated form) degradation Hydrolytic Degradation alkaline->degradation Increased susceptibility loss_of_activity Loss of Activity degradation->loss_of_activity neutral This compound target Target Interaction neutral->target activity Expected Biological Activity target->activity

References

Technical Support Center: Optimizing Regaloside C for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Regaloside C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in in vivo studies. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your experimental design and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a mouse or rat model of inflammation?

A1: While specific in vivo dosage studies for this compound are not extensively published, we can extrapolate from studies on structurally and functionally similar compounds, such as other phenylpropanoid glycosides and extracts from Lilium species. For acute anti-inflammatory models, a starting dose range of 25-100 mg/kg administered orally (p.o.) or intraperitoneally (i.p.) is a reasonable starting point. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific model and experimental conditions.

Q2: How should I prepare this compound for in vivo administration?

A2: this compound has limited solubility in aqueous solutions. A common method for preparing a stock solution is to dissolve it in DMSO. For the final working solution for animal administration, a co-solvent system is recommended to ensure solubility and minimize toxicity. A widely used vehicle is a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to ensure the final concentration of DMSO is low (typically <10%) to avoid solvent-induced toxicity. Always prepare fresh solutions on the day of the experiment.

Q3: I am observing precipitation of this compound in my vehicle. What can I do?

A3: If you observe precipitation, gentle heating and/or sonication can be used to aid dissolution. Ensure that each component of the co-solvent system is added sequentially and mixed thoroughly before adding the next. If precipitation persists, you may need to adjust the ratios of the solvents in your vehicle or consider using a different solubilizing agent like SBE-β-CD.

Q4: What are the expected biological effects of this compound in vivo?

A4: Based on in vitro data and studies of related compounds, this compound is expected to exhibit anti-inflammatory and cardioprotective effects. In models of inflammation, you might observe a reduction in edema, inflammatory cell infiltration, and levels of pro-inflammatory cytokines. In cardiovascular models, it may protect against ischemia-reperfusion injury and reduce markers of cardiac damage.

Q5: Which signaling pathways are likely modulated by this compound?

A5: this compound, as a phenylpropanoid glycoside, is anticipated to modulate key inflammatory and cell survival signaling pathways. These include the MAPK (mitogen-activated protein kinase) , PI3K/Akt (phosphoinositide 3-kinase/protein kinase B) , and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathways. Modulation of these pathways can lead to decreased production of pro-inflammatory mediators and enhanced cell survival.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low efficacy or lack of response - Suboptimal dose. - Poor bioavailability. - Inappropriate administration route. - Compound degradation.- Perform a dose-response study to identify the optimal concentration. - Ensure proper vehicle formulation for maximum solubility. - Consider a different route of administration (e.g., i.p. instead of p.o.). - Prepare fresh solutions for each experiment and store the stock solution at -20°C or -80°C as recommended.
Toxicity or adverse effects in animals - High concentration of DMSO or other solvents. - High dose of this compound. - Contamination of the compound.- Reduce the percentage of DMSO in the final vehicle to the lowest effective concentration. - Perform a toxicity study with a vehicle-only control group. - Lower the dose of this compound. - Ensure the purity of your this compound stock.
Variability in experimental results - Inconsistent preparation of dosing solutions. - Variation in animal handling and dosing technique. - Biological variability within the animal cohort.- Standardize the protocol for preparing dosing solutions, including mixing times and temperatures. - Ensure all personnel are trained and consistent in animal handling and administration techniques. - Increase the number of animals per group to improve statistical power.

Data Summary

Recommended Concentration Ranges for In Vivo Studies (Based on Analogs)
Compound Type Animal Model Dose Range (mg/kg) Route of Administration Observed Effect Reference Compound(s)
Phenylpropanoid GlycosidesRat45 - 180p.o.CardioprotectiveMorroniside[1]
Phenylpropanoid GlycosidesRat0.25 mg/mL/minInfusionCardioprotectiveCistanche deserticola extract[2]
PhenylpropanoidsMouse125 - 500p.o.Anti-inflammatoryAnethole[3]
Lilium Bulb ExtractsMouse0.4% in waterp.o.HypoglycemicLilium longiflorum extract[4]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL.

  • Vortex the solution until it is homogeneous. If precipitation occurs, gentle warming or sonication may be applied.

  • Administer the solution to the animals immediately after preparation.

Protocol 2: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Model)

Materials:

  • Male Wistar rats (150-200g)

  • This compound dosing solution

  • 1% (w/v) carrageenan solution in sterile saline

  • Plethysmometer

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Divide the animals into groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control like indomethacin).

  • Administer the respective treatments (vehicle, this compound, or positive control) orally or intraperitoneally.

  • One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation prep_solution Prepare this compound Dosing Solution animal_groups Acclimatize and Group Animals administer_treatment Administer Vehicle or this compound animal_groups->administer_treatment induce_inflammation Induce Inflammation/Injury administer_treatment->induce_inflammation measure_endpoints Measure Biological Endpoints induce_inflammation->measure_endpoints data_analysis Analyze and Interpret Data measure_endpoints->data_analysis

Caption: A general experimental workflow for in vivo studies with this compound.

signaling_pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_regaloside This compound cluster_pathways Intracellular Signaling cluster_response Cellular Response LPS LPS MAPK MAPK Pathway LPS->MAPK PI3K_Akt PI3K/Akt Pathway LPS->PI3K_Akt NFkB NF-κB Pathway LPS->NFkB Regaloside_C This compound Regaloside_C->MAPK Regaloside_C->PI3K_Akt Regaloside_C->NFkB Inflammation Pro-inflammatory Cytokines MAPK->Inflammation Survival Cell Survival PI3K_Akt->Survival NFkB->Inflammation

Caption: Putative signaling pathways modulated by this compound.

References

Troubleshooting low yield in Regaloside C extraction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Regaloside C Extraction

This guide provides comprehensive troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low yields during the extraction and purification of this compound.

Troubleshooting Guide: Low Yield Diagnosis

This section is formatted as a series of questions and answers to directly address specific problems encountered during the extraction workflow.

Problem Area 1: Plant Material & Preparation

Q1: My crude extract yield is very low before I even start purification. What could be wrong with my starting material or preparation?

A1: Low yield often originates from the initial steps. The quality and preparation of the plant material are critical for successful extraction.

  • Improper Drying: this compound is primarily extracted from the bulbs of Lilium species.[1][2] If the plant material is not dried properly, endogenous enzymes can remain active and degrade the target glycosides.[3]

    • Solution: Ensure plant material is thoroughly dried in a well-ventilated area or a low-temperature oven (40–50°C) to deactivate enzymes.[3]

  • Insufficient Grinding: The particle size of the plant material directly impacts the extraction efficiency. Large particles have a smaller surface area, which limits the solvent's ability to penetrate the plant tissue and dissolve the target compounds.[3]

    • Solution: Grind the dried material into a fine, uniform powder (e.g., 40-60 mesh). This maximizes the surface area available for solvent contact.

  • Plant Material Quality: The concentration of this compound can vary significantly based on the plant's species, geographical source, harvest time, and storage conditions.

    • Solution: Use authenticated plant material from a reliable source. If possible, analyze a small sample of the raw material via HPLC to confirm the presence and approximate concentration of this compound before starting a large-scale extraction.

Problem Area 2: Extraction Parameter Inefficiency

Q2: I suspect my extraction procedure is inefficient. Which parameters are most important to optimize for this compound?

A2: The extraction parameters are the most critical variables to control. This compound is a polar glycoside, and optimizing for this property is key.

  • Incorrect Solvent Choice: The polarity of the extraction solvent must match that of this compound. Using a non-optimal solvent is a primary cause of poor yield.[4]

    • Solution: Polar organic solvents like ethanol and methanol are effective for extracting glycosides.[3][5] Often, an aqueous solution (e.g., 70-85% ethanol in water) provides superior results compared to absolute solvents.[6][7] The water helps to swell the plant matrix, allowing for better solvent penetration.

  • Poor Solvent-to-Solid Ratio: An insufficient volume of solvent will become saturated before all the target compound has been extracted from the plant matrix.[6]

    • Solution: Increase the solvent-to-solid ratio. A common starting point for steroidal saponin extraction is 10:1 mL/g.[7] Experiment with different ratios (e.g., 10:1, 15:1, 20:1) to find the optimal balance between yield and solvent consumption.

  • Suboptimal Temperature and Time: Extraction is a kinetic process. Insufficient time or a temperature that is too low will result in incomplete extraction. Conversely, excessively high temperatures can cause thermal degradation of the compound.[6][8]

    • Solution: For ultrasonic or reflux extractions, optimize both temperature and duration. Studies on similar compounds suggest temperatures around 50°C are effective.[6][7] Extraction times can range from 30 minutes to several hours depending on the method.[3][6] Perform a time-course experiment to determine the point of diminishing returns.

  • Inefficient Extraction Method: Simple maceration (soaking) can be slow and yield less than more active methods.[8]

    • Solution: Employ methods that increase mass transfer, such as Ultrasonic-Assisted Extraction (UAE) or reflux extraction. UAE is known to be an efficient method for extracting steroidal saponins.[6][7]

Problem Area 3: Post-Extraction & Purification Losses

Q3: My crude extract was plentiful, but the final yield of pure this compound is poor. Where am I losing my compound?

A3: Significant losses can occur during the cleanup and purification stages that follow the initial extraction.

  • Thermal Degradation: this compound may be sensitive to heat. Overheating the extract during solvent removal is a common way to lose yield.

    • Solution: Use a rotary evaporator at a controlled, low temperature (e.g., ≤ 40°C) to remove the extraction solvent.[3]

  • Loss During Liquid-Liquid Partitioning: If a solvent partitioning step is used to clean up the crude extract, this compound may be partially lost if its solubility in the "undesired" solvent phase is not negligible.

    • Solution: Before performing a large-scale partition, test the solubility of a small amount of the extract in the chosen solvents. Analyze both phases by HPLC to ensure the target compound is overwhelmingly in the desired phase.

  • Incomplete Elution from Chromatography: During column chromatography (e.g., silica or C18), the chosen mobile phase may not be strong enough to elute this compound completely from the stationary phase.

    • Solution: Develop the chromatography method using Thin Layer Chromatography (TLC) or analytical HPLC first. Ensure the chosen solvent system provides good separation and moves the target compound off the baseline. For preparative chromatography, a gradient elution is often necessary to recover all of the compound.

Problem Area 4: Analytical & Quantification Errors

Q4: How can I be certain that my low yield isn't just an error in my analysis?

A4: The final yield is only as accurate as its quantification. Errors in the analytical method can lead to a perceived, but not actual, low yield.

  • Inaccurate Quantification Standard: The purity of the this compound standard used to create the calibration curve is paramount. An impure or degraded standard will lead to inaccurate quantification of the extracted samples.

    • Solution: Use a certified reference standard with a known purity. Store the standard as recommended by the supplier, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][2]

  • Incorrect HPLC-UV Detection Wavelength: If the UV detector is set to a wavelength where this compound has low absorbance, the calculated concentration will be artificially low.

    • Solution: Determine the wavelength of maximum absorbance (λ-max) for this compound by running a UV spectrum on a pure standard. Set the HPLC detector to this wavelength for maximum sensitivity and accuracy.

  • Sample Degradation Prior to Analysis: this compound in the final extract solution may degrade if not stored properly before HPLC analysis.

    • Solution: Store prepared samples at low temperatures (refrigerated or frozen) and in the dark until they are ready to be injected into the HPLC system.[9]

Data Summary Tables

The following tables summarize the expected impact of key extraction parameters on the yield of glycosides like this compound.

Table 1: Effect of Extraction Solvent on Relative Yield

Solvent SystemPolarity IndexTypical Relative Yield (%)Rationale
100% Hexane0.1< 5%Non-polar; ineffective for extracting polar glycosides.
100% Ethyl Acetate4.420 - 40%Intermediate polarity; partial extraction capability.
100% Ethanol5.270 - 85%Polar; effective at dissolving glycosides.[3]
70% Ethanol / 30% WaterHigher90 - 100%Highly polar; water swells plant material, enhancing solvent penetration and extraction efficiency.[4][6]
100% Water10.260 - 80%Highly polar, but may co-extract significant amounts of other water-soluble compounds like sugars, complicating purification.

Table 2: Influence of Temperature and Time on Relative Yield (Ultrasonic-Assisted Extraction)

Temperature (°C)Time (min)Typical Relative Yield (%)Notes
253065%Sub-optimal conditions; incomplete extraction.
503085%Increased temperature improves solubility and diffusion.[6]
5075100%Optimal point in many saponin extractions; yield plateaus beyond this time.[6][7]
707590%Potential for thermal degradation of the target compound, leading to a slight decrease in yield.[6]

Experimental Protocols

Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is a general guideline based on efficient methods for extracting steroidal saponins and glycosides from plant material.[6][7]

  • Preparation: Weigh 10 g of finely powdered, dried Lilium bulb material.

  • Solvent Addition: Place the powder in a 250 mL Erlenmeyer flask and add 100 mL of 70% ethanol (a 1:10 solid-to-liquid ratio).

  • Ultrasonication: Place the flask in an ultrasonic water bath. Set the temperature to 50°C and sonicate for 75 minutes. Ensure the water level in the bath is sufficient to cover the solvent level in the flask.

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper under vacuum.

  • Re-extraction (Optional but Recommended): To maximize yield, transfer the solid residue back to the flask, add another 100 mL of 70% ethanol, and repeat the sonication process. Filter and combine the liquid extracts.

  • Concentration: Concentrate the combined filtrates using a rotary evaporator with the water bath temperature set to 40°C. This will yield the crude extract.

  • Storage: Store the crude extract in a sealed vial at -20°C until purification.

Protocol 2: HPLC Quantification of this compound

This method is adapted from established protocols for the analysis of regalosides.[10][11]

  • Instrumentation: HPLC system with a PDA or UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: Gradient from 10% to 50% B

    • 25-30 min: Gradient from 50% to 90% B

    • 30-35 min: Hold at 90% B

    • 35-40 min: Return to 10% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Set to the λ-max of this compound (determine with a standard).

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of pure this compound in methanol. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.

  • Sample Preparation: Accurately weigh a portion of the crude extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.

Frequently Asked Questions (FAQs)

Q: What exactly is this compound and where does it come from? A: this compound is a glycerol glucoside, a type of natural compound.[1] It is isolated from the bulbs of plants in the Lilium genus, such as Lilium lancifolium and Lilium regale.[1][2][5]

Q: What are the best solvents for dissolving pure this compound? A: this compound is soluble in polar solvents such as DMSO, methanol, and ethanol.[5]

Q: How stable is this compound during the extraction process? A: As a glycoside, this compound can be susceptible to degradation under harsh conditions. It is particularly sensitive to strong acids or bases, which can hydrolyze the glycosidic bond, and high temperatures, which can cause thermal decomposition.[3][8] It is recommended to use moderate temperatures (40-50°C) and avoid extreme pH conditions.

Q: Can I use a different extraction method like Soxhlet? A: Yes, Soxhlet extraction can be used. It is efficient in terms of solvent use. However, the prolonged exposure to the boiling point of the solvent may lead to the degradation of thermo-labile compounds.[3][8] If using Soxhlet, it is crucial to use a solvent with a relatively low boiling point and confirm the thermal stability of this compound.

Visualizations

// Nodes Plant [label="Dried & Powdered\nLilium Bulbs"]; Extraction [label="Ultrasonic-Assisted Extraction\n(e.g., 70% Ethanol, 50°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Filtration"]; Concentration [label="Solvent Evaporation\n(Rotary Evaporator, <40°C)", fillcolor="#FBBC05", fontcolor="#202124"]; CrudeExtract [label="Crude Extract"]; Purification [label="Column Chromatography\n(Silica or C18)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PureCompound [label="Pure this compound"]; Analysis [label="HPLC Analysis\n& Quantification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result [label="Final Yield Calculation"];

// Edges Plant -> Extraction; Extraction -> Filtration [label="Solid Residue\n(Discard/Re-extract)"]; Filtration -> Concentration [label="Liquid Extract"]; Concentration -> CrudeExtract; CrudeExtract -> Purification; Purification -> PureCompound [label="Purified Fractions"]; PureCompound -> Analysis; Analysis -> Result; } enddot Caption: General workflow for the extraction and purification of this compound.

// Nodes Start [label="Low Yield Detected", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

CheckCrude [label="Is Crude Extract\nYield Low?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Branch 1: Crude Yield Low Prep [label="Problem: Material Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Params [label="Problem: Extraction Parameters", fillcolor="#F1F3F4", fontcolor="#202124"];

Sol_Drying [label="Action: Ensure proper drying\n(40-50°C)", shape=box]; Sol_Grinding [label="Action: Grind to fine powder", shape=box];

Sol_Solvent [label="Action: Optimize solvent\n(e.g., 70% EtOH)", shape=box]; Sol_Ratio [label="Action: Increase solvent ratio\n(e.g., >10:1)", shape=box]; Sol_TempTime [label="Action: Optimize temp/time\n(e.g., 50°C, 75 min)", shape=box];

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Sol_Evap [label="Action: Use low temp\nfor solvent removal (<40°C)", shape=box]; Sol_Chrom [label="Action: Optimize chromatography\nmobile phase", shape=box];

Sol_Standard [label="Action: Verify standard purity\n& storage", shape=box]; Sol_Method [label="Action: Validate HPLC method\n(λ-max, linearity)", shape=box];

// Connections Start -> CheckCrude; CheckCrude -> Prep [label="Yes"]; CheckCrude -> Sol_Params [label="Yes"]; Prep -> Sol_Drying; Prep -> Sol_Grinding; Sol_Params -> Sol_Solvent; Sol_Params -> Sol_Ratio; Sol_Params -> Sol_TempTime;

CheckCrude -> CheckPure [label="No"]; CheckPure -> PostExtract [label="Yes"]; CheckPure -> Analysis [label="Yes"]; PostExtract -> Sol_Evap; PostExtract -> Sol_Chrom; Analysis -> Sol_Standard; Analysis -> Sol_Method; } enddot Caption: Decision tree for troubleshooting low this compound yield.

References

Minimizing degradation of Regaloside C during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Regaloside C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of this compound during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a glycerol glucoside, specifically (2S)-1-O-caffeoyl-3-O-β-D-glucopyranosylglycerol, isolated from plants of the Lilium genus.[1][2][3] Like many natural products, particularly glycosides and esters, it is susceptible to degradation under various chemical and physical conditions.[4] Maintaining its structural integrity is crucial for accurate quantification and for ensuring its biological activity in downstream applications.

Q2: What are the primary factors that can cause this compound degradation?

The primary factors that can lead to the degradation of this compound during sample preparation include:

  • pH: Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond and the ester linkage of the caffeoyl group.[5][6][7]

  • Temperature: Elevated temperatures can accelerate the rate of hydrolytic degradation.[5][6][8]

  • Enzymatic Activity: Endogenous enzymes (e.g., glycosidases, esterases) present in the plant matrix can degrade this compound upon cell lysis during extraction.

  • Light Exposure: While specific data for this compound is limited, related compounds are often sensitive to light, which can induce photochemical degradation. It is recommended to protect samples from light.[3]

Q3: What are the recommended storage conditions for this compound standards and samples?

For long-term stability, it is recommended to store this compound as a dry powder at -20°C or -80°C, protected from light.[1][3] Stock solutions should be prepared fresh when possible. If storage of solutions is necessary, they should be kept at -80°C for up to six months or at -20°C for up to one month.[1][3] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and preparation of samples containing this compound.

Issue 1: Low Yield or Absence of this compound in the Final Extract
Potential Cause Troubleshooting Recommendation
Degradation due to pH Ensure the extraction solvent and any subsequent buffers are maintained in a slightly acidic to neutral pH range (pH 4-7). Avoid strong acids or bases. A study on other iridoid glycosides showed stability at lower pH (3.0-4.0).[8]
Thermal Degradation Minimize exposure to high temperatures. If a heating step is necessary for extraction or solvent evaporation, use the lowest effective temperature for the shortest possible duration. Studies on similar compounds show increased degradation at temperatures of 50°C or higher.[9]
Enzymatic Degradation Immediately process fresh plant material or freeze-dry it after harvesting to deactivate enzymes. Consider blanching fresh material briefly in boiling ethanol or water to denature enzymes before extraction.
Incomplete Extraction Optimize the extraction solvent. Methanol or ethanol are commonly used for extracting glycosides.[2][10] A study on other iridoid glycosides found that hot water extraction was efficient.[11] Ensure sufficient extraction time and appropriate solvent-to-sample ratio.
Issue 2: Appearance of Unknown Peaks or Shoulders on the Chromatogram
Potential Cause Troubleshooting Recommendation
Acid-Catalyzed Hydrolysis The appearance of new peaks could indicate the hydrolysis of the glycosidic bond, yielding the aglycone (caffeoylglycerol) and glucose, or hydrolysis of the ester bond, yielding caffeic acid and glucosylglycerol. Maintain a neutral to slightly acidic pH during processing.
Base-Catalyzed Hydrolysis/Epimerization Alkaline conditions can lead to hydrolysis and other side reactions. Some iridoid glycosides are particularly unstable in strong alkaline solutions.[5][6] Buffer your solutions to a neutral or slightly acidic pH.
Oxidation The caffeoyl moiety of this compound may be susceptible to oxidation. Work under an inert atmosphere (e.g., nitrogen or argon) if possible, and consider adding antioxidants like ascorbic acid to your extraction solvent, though their compatibility with downstream analyses should be verified.

Experimental Protocols

General Protocol for Extraction of this compound from Plant Material

This protocol is a general guideline and may require optimization for your specific plant matrix.

  • Sample Preparation:

    • Fresh plant material should be immediately frozen in liquid nitrogen and then lyophilized (freeze-dried) to preserve the integrity of the compounds.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Weigh the powdered plant material and place it in an appropriate vessel.

    • Add a suitable solvent. Based on the polar nature of this compound, methanol, ethanol, or a mixture of methanol/water or ethanol/water are recommended.[10] A solvent-to-sample ratio of 10:1 (v/w) is a good starting point.

    • Perform the extraction at room temperature with agitation for several hours, or use ultrasonication for a shorter period (e.g., 30 minutes).[5] To minimize thermal degradation, avoid prolonged exposure to heat.

    • Filter or centrifuge the mixture to separate the extract from the solid plant material.

  • Solvent Evaporation:

    • Concentrate the extract under reduced pressure using a rotary evaporator.

    • Maintain the water bath temperature below 40°C to prevent thermal degradation.

  • Storage:

    • Store the dried extract at -20°C or below in a desiccator, protected from light.

Data Presentation

The following table summarizes the expected stability of iridoid glycosides, which can be used as a proxy for this compound, under different conditions based on available literature.

Table 1: Expected Stability of Iridoid Glycosides under Various Conditions

Condition Parameter Expected Stability of this compound (Inferred) Reference
pH pH 2 (Strongly Acidic)Potential for hydrolysis of glycosidic and ester bonds.[5][6][12]
pH 4-6 (Slightly Acidic)Generally stable.[8]
pH 7 (Neutral)Generally stable.
pH 8-10 (Alkaline)Increased risk of hydrolysis, particularly of the ester bond. Some iridoid glycosides show instability in alkaline solutions.[5][6][9]
Temperature 4°CHigh stability.
25°C (Room Temperature)Moderate stability, suitable for short-term processing.
40°CIncreased risk of degradation over extended periods.[5]
60°C and aboveSignificant degradation likely.[5][9]

Visualizations

Workflow for Minimizing this compound Degradation

workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_process Post-Extraction Processing cluster_storage Storage Harvest Harvest Plant Material Freeze Immediate Freezing (Liquid Nitrogen) Harvest->Freeze Lyophilize Lyophilization (Freeze-Drying) Freeze->Lyophilize Grind Grinding to Powder Lyophilize->Grind Solvent Solvent Selection (Methanol/Ethanol, pH 4-7) Grind->Solvent Extraction Extraction (Room Temp / Ultrasonication) Solvent->Extraction Filter Filtration / Centrifugation Extraction->Filter Evaporation Solvent Evaporation (< 40°C) Filter->Evaporation Purification Purification (Optional) (e.g., Chromatography) Evaporation->Purification Storage Store Dried Extract/Pure Compound (-20°C or -80°C, Protected from Light) Purification->Storage

Caption: A generalized workflow for sample preparation designed to minimize the degradation of this compound.

Logical Relationships of Degradation Factors

degradation_factors cluster_factors Degradation Factors cluster_degradation Degradation Pathways Regaloside_C This compound (Glycoside with Ester Linkage) Hydrolysis_Glycosidic Hydrolysis of Glycosidic Bond Regaloside_C->Hydrolysis_Glycosidic Hydrolysis_Ester Hydrolysis of Ester Bond Regaloside_C->Hydrolysis_Ester High_Temp High Temperature (> 40°C) High_Temp->Hydrolysis_Glycosidic Accelerates High_Temp->Hydrolysis_Ester Accelerates Strong_Acid Strongly Acidic pH (pH < 3) Strong_Acid->Hydrolysis_Glycosidic Catalyzes Strong_Alkali Alkaline pH (pH > 8) Strong_Alkali->Hydrolysis_Ester Catalyzes Enzymes Endogenous Enzymes (Glycosidases, Esterases) Enzymes->Hydrolysis_Glycosidic Enzymes->Hydrolysis_Ester

Caption: Key factors leading to the degradation of this compound through hydrolysis of its glycosidic and ester bonds.

References

Validation & Comparative

Regaloside C and Resveratrol: A Comparative Guide to Cardioprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cardioprotective effects of Regaloside C and resveratrol, focusing on their mechanisms of action, supporting experimental data, and relevant signaling pathways. The information is intended to assist researchers and professionals in drug development in evaluating the therapeutic potential of these natural compounds.

Overview of Cardioprotective Properties

Both this compound, a key bioactive constituent of Aralia elata, and resveratrol, a well-studied polyphenol found in grapes and other plants, have demonstrated significant potential in protecting the heart from various forms of injury, particularly ischemia-reperfusion (I/R) injury. Their protective effects are attributed to a combination of antioxidant, anti-inflammatory, and anti-apoptotic activities.

This compound (structurally identified as Araloside C in the cited literature) primarily exerts its cardioprotective effects by mitigating oxidative stress and intracellular calcium overload.[1][2] It has been shown to improve cardiac function and cell viability in models of myocardial I/R injury.[1]

Resveratrol has been extensively investigated for its broad-spectrum cardioprotective benefits. It is known to enhance antioxidant defenses, reduce inflammation, and inhibit apoptosis in cardiomyocytes.[1][3][4] Its mechanisms are multifaceted, involving the modulation of several key signaling pathways.[5][6]

Quantitative Comparison of Cardioprotective Effects

The following tables summarize quantitative data from preclinical studies, providing a comparative view of the efficacy of this compound and resveratrol in various models of cardiac injury. Note: Data for this compound is based on studies of Araloside C.

Table 1: In Vivo Cardioprotection against Ischemia-Reperfusion (I/R) Injury

CompoundModelDosageKey FindingsReference
Araloside C Rat heart I/R10, 20, 40 mg/kgDose-dependently improved cardiac function and reduced oxidative stress.[1]
Resveratrol Rat myocardial I/R25 mg/kg/day for 7 daysSignificantly improved contractile function and increased antioxidant enzyme activities.[7]
Resveratrol Rat myocardial I/RNot specifiedReduced myocardial infarction area and improved cardiac function.[1][3]
Resveratrol Mouse myocardial I/RNot specifiedReduced production of reactive oxygen species (ROS) and enhanced antioxidant enzyme activities.[4]

Table 2: In Vitro Effects on Cardiomyocytes

CompoundCell ModelStressorConcentrationKey FindingsReference
Araloside C H9c2 cardiomyocytesHypoxia/Reoxygenation (H/R)Not specifiedImproved cell viability and upregulated Hsp90 expression.[1]
Araloside C H9c2 cardiomyoblastsH₂O₂Not specifiedIncreased cell viability, improved mitochondrial membrane potential, and decreased mitochondrial ROS.
Resveratrol H9C2 cellsHypoxiaNot specifiedPrevented hypoxia-induced apoptosis.
Resveratrol H9c2 cellsDoxorubicinNot specifiedIncreased cell viability and decreased apoptotic rate via the AMPK/P53 pathway.[8]
Resveratrol Adult rat cardiomyocytesH₂O₂30 µMPrevented cell injury and death by preserving antioxidant enzyme activities.[9]

Experimental Protocols

This section outlines the methodologies used in the key experiments cited in this guide.

In Vivo Myocardial Ischemia-Reperfusion (I/R) Injury Model
  • Animal Model: Male Wistar rats or C57/BL mice are commonly used.

  • Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic agent.

  • Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia for a defined period (e.g., 30-45 minutes). The ligature is then released to allow for reperfusion for a subsequent period (e.g., 60-120 minutes).

  • Drug Administration: The compound (this compound or resveratrol) or vehicle is administered, often intraperitoneally or orally, at a specified dose and duration before the induction of ischemia.

  • Assessment of Cardiac Function: Hemodynamic parameters such as left ventricular developed pressure (LVDP) and the maximum rate of rise and fall of left ventricular pressure (±dp/dt) are monitored.

  • Infarct Size Measurement: At the end of the reperfusion period, the heart is excised, and the area at risk and the infarcted area are determined using staining techniques like triphenyltetrazolium chloride (TTC).

  • Biochemical Analysis: Blood and heart tissue samples are collected to measure markers of cardiac injury (e.g., creatine kinase-MB (CK-MB), lactate dehydrogenase (LDH)), oxidative stress (e.g., malondialdehyde (MDA), superoxide dismutase (SOD), glutathione (GSH)), and inflammatory cytokines.

In Vitro Cardiomyocyte Injury Models
  • Cell Culture: Primary cardiomyocytes or cardiomyocyte cell lines (e.g., H9c2) are cultured under standard conditions.

  • Induction of Injury:

    • Hypoxia/Reoxygenation (H/R): Cells are subjected to a period of hypoxia (low oxygen) in a specialized chamber, followed by a period of reoxygenation (normal oxygen).

    • Oxidative Stress: Cells are exposed to an oxidizing agent, such as hydrogen peroxide (H₂O₂) or doxorubicin, for a specified duration.

  • Drug Treatment: Cells are pre-treated with the compound of interest (this compound or resveratrol) at various concentrations for a defined period before the induction of injury.

  • Cell Viability Assays: Cell viability is assessed using methods like the MTT assay or by measuring the release of LDH into the culture medium.

  • Apoptosis Assays: Apoptosis is quantified using techniques such as TUNEL staining or flow cytometry analysis of annexin V/propidium iodide staining.

  • Measurement of Oxidative Stress: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA. Mitochondrial membrane potential can be assessed with probes like JC-1.

  • Western Blot Analysis: Protein expression levels of key signaling molecules and apoptosis-related proteins (e.g., Bcl-2, Bax, caspases) are determined by Western blotting.

Signaling Pathways in Cardioprotection

The cardioprotective effects of this compound and resveratrol are mediated through the modulation of complex intracellular signaling pathways.

This compound (Araloside C) Signaling

Araloside C has been shown to provide cardioprotection by interacting with Heat Shock Protein 90 (Hsp90) and activating the PI3K/Akt signaling pathway.[1][10] This pathway is crucial for cell survival and inhibition of apoptosis.

Regaloside_C_Pathway This compound This compound Hsp90 Hsp90 This compound->Hsp90 Binds to Oxidative Stress Oxidative Stress This compound->Oxidative Stress Reduces PI3K PI3K Hsp90->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Survival Cell Survival Akt->Cell Survival Promotes Reduced Oxidative Stress Reduced Oxidative Stress

This compound signaling pathway.

Resveratrol Signaling

Resveratrol's cardioprotective mechanisms are more diverse and involve multiple signaling pathways, including the Nrf2/ARE, SIRT1, and NF-κB pathways.

The Nrf2/ARE pathway is a major regulator of endogenous antioxidant defenses. Resveratrol activates Nrf2, leading to the expression of antioxidant enzymes.[1][3]

Resveratrol_Nrf2_Pathway Resveratrol Resveratrol Nrf2 Nrf2 Resveratrol->Nrf2 Activates Cardioprotection Cardioprotection Resveratrol->Cardioprotection ARE ARE Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant Enzymes e.g., SOD, HO-1 ARE->Antioxidant Enzymes Upregulates Oxidative Stress Oxidative Stress Antioxidant Enzymes->Oxidative Stress Reduces

Resveratrol and the Nrf2/ARE pathway.

The SIRT1 pathway is involved in cellular stress resistance and longevity. Resveratrol is a known activator of SIRT1, which in turn can deacetylate and modulate the activity of various downstream targets to confer cardioprotection.[5][6]

Resveratrol_SIRT1_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates Downstream Targets e.g., PGC-1α, FOXOs SIRT1->Downstream Targets Deacetylates Mitochondrial Biogenesis Mitochondrial Biogenesis Downstream Targets->Mitochondrial Biogenesis Promotes Stress Resistance Stress Resistance Downstream Targets->Stress Resistance Enhances Cardioprotection Cardioprotection Mitochondrial Biogenesis->Cardioprotection Stress Resistance->Cardioprotection

Resveratrol and the SIRT1 pathway.

The NF-κB pathway is a key regulator of inflammation. Resveratrol has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[4]

Resveratrol_NFkB_Pathway Resveratrol Resveratrol IκB Kinase (IKK) IκB Kinase (IKK) Resveratrol->IκB Kinase (IKK) Inhibits Cardioprotection Cardioprotection Resveratrol->Cardioprotection NF-κB NF-κB IκB Kinase (IKK)->NF-κB Activates Pro-inflammatory Cytokines e.g., IL-1β, IL-6 NF-κB->Pro-inflammatory Cytokines Upregulates Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation

Resveratrol and the NF-κB pathway.

Conclusion

Both this compound (as Araloside C) and resveratrol demonstrate significant cardioprotective properties through distinct yet overlapping mechanisms. This compound's effects appear to be prominently mediated through the Hsp90/PI3K/Akt pathway, focusing on cell survival and reduction of oxidative stress. Resveratrol exhibits a broader range of action, modulating multiple pathways including Nrf2/ARE for antioxidant defense, SIRT1 for cellular stress resistance, and NF-κB for anti-inflammatory effects.

Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and therapeutic potential of these two promising natural compounds in the context of cardiovascular disease. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers to design and interpret future investigations in this critical area of drug discovery.

References

Regaloside C: A Cardioprotective Agent in Contrast to the Cytotoxic Profile of Traditional Cardiac Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of cardiac therapeutics, traditional cardiac glycosides like digoxin and digitoxin have long been utilized for their positive inotropic effects in heart failure. However, their narrow therapeutic index and potential for cardiotoxicity present significant clinical challenges. Emerging research has identified Regaloside C, a glycerol glucoside from the bulbs of the Lilium genus, as a compound with notable cardiomyocyte protective properties. This guide provides a comparative analysis of this compound and traditional cardiac glycosides, focusing on their contrasting effects on cardiomyocyte viability under cellular stress. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the potential of this compound as a cardioprotective agent.

Contrasting Effects on Cardiomyocyte Viability

Current research indicates that this compound exerts a protective effect on cardiomyocytes subjected to oxidative stress. In contrast, traditional cardiac glycosides, while beneficial for contractility at therapeutic doses, can induce apoptosis and cytotoxicity at higher concentrations or under prolonged exposure.

CompoundCell LineStressorKey Findings
This compound H9c2H₂O₂Exhibits cardiomyocyte protective activity by safeguarding mitochondria. (Quantitative data on the extent of protection is not yet publicly available).
Digoxin H9c2Homocysteine + Cu²⁺Pre-treatment with digoxin (0.1 or 0.5 μM) significantly rescued H9c2 cells from cell death induced by homocysteine and copper.
Mesenchymal Stem CellsDigoxinInduced apoptosis in a dose- and time-dependent manner, with significant nuclear fragmentation at concentrations of 30 and 40μM after 6 hours.[1]
Digitoxin Human Cancer Cell LinesDigitoxinShowed potent cytotoxicity with IC50 values ranging from 3-33 nM.[2]
Ouabain HaCaT cellsOuabainDecreased cell viability with an IC50 value of 233 nM and induced apoptosis.[3]

Mechanism of Action: A Tale of Two Pathways

The differing effects of this compound and traditional cardiac glycosides stem from their distinct molecular mechanisms. Traditional cardiac glycosides exert their inotropic effect by inhibiting the Na+/K+-ATPase pump, leading to an increase in intracellular calcium. However, this same mechanism can lead to calcium overload and subsequent apoptosis. This compound, on the other hand, appears to act through a separate pathway focused on mitochondrial protection during oxidative stress.

Traditional Cardiac Glycoside Signaling Pathway

The canonical pathway for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump on the cardiomyocyte cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger (NCX), resulting in a higher intracellular calcium concentration. This increased calcium enhances myocardial contractility but can also trigger apoptotic pathways when dysregulated.

cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol Cardiac_Glycoside Cardiac Glycoside (e.g., Digoxin) NaK_ATPase Na+/K+-ATPase Cardiac_Glycoside->NaK_ATPase Inhibits Na_ion Increased Intracellular Na+ NaK_ATPase->Na_ion Leads to NCX Na+/Ca2+ Exchanger Ca_ion Increased Intracellular Ca2+ NCX->Ca_ion Less Ca2+ efflux Ca_Channel L-type Ca2+ Channel Ca_Channel->Ca_ion Ca2+ influx Na_ion->NCX Reduces activity of Myofilaments Myofilaments Ca_ion->Myofilaments Increased Contractility Apoptosis Apoptosis Ca_ion->Apoptosis Calcium Overload Leads to SR Sarcoplasmic Reticulum SR->Ca_ion Ca2+ release cluster_stress Oxidative Stress cluster_cell Cardiomyocyte H2O2 H₂O₂ Mitochondrion Mitochondrion H2O2->Mitochondrion Induces Damage Regaloside_C This compound Regaloside_C->Mitochondrion Protects Bcl2_Family Bcl-2 Family Proteins (e.g., Bax, Bcl-2) Regaloside_C->Bcl2_Family Potentially Modulates Mitochondrion->Bcl2_Family Regulates Apoptosis Apoptosis Bcl2_Family->Apoptosis Controls

References

Validation of Regaloside C's effect on NF-κB inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Regaloside C's potential effect on Nuclear Factor-kappa B (NF-κB) inhibition. Due to limited direct experimental data on this compound, this guide draws comparisons from related compounds, specifically Regaloside B and other phenylpropanoid glycosides, and contrasts them with well-established NF-κB inhibitors.

Introduction to this compound and NF-κB

This compound is a glycerol glucoside isolated from plants of the Lilium genus, which has demonstrated anti-inflammatory properties. The NF-κB signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers, making it a key target for therapeutic intervention. While direct evidence for this compound's mechanism of action is still emerging, its structural similarity to other known anti-inflammatory phenylpropanoid glycosides suggests a potential role in modulating the NF-κB pathway.

Comparative Analysis of NF-κB Inhibitors

To contextualize the potential efficacy of this compound, this section compares it with several known NF-κB inhibitors. The data presented is based on published in vitro studies.

CompoundClassMechanism of ActionIC50 for NF-κB InhibitionCell Line
This compound (Predicted) Phenylpropanoid GlycosidePotentially inhibits IκBα phosphorylation and p65 nuclear translocation.Not Determined-
Regaloside B Phenylpropanoid GlycosideDecreases the ratio of phosphorylated p65 to total p65.Not DeterminedRAW264.7 macrophages
BAY 11-7082 Synthetic Small MoleculeIrreversibly inhibits TNF-α-induced IκBα phosphorylation.[1][2][3]~10 µMVarious tumor cell lines
MG-132 Peptide AldehydeReversibly inhibits the 26S proteasome, preventing IκBα degradation.[4][5]~3 µMA549 cells
Parthenolide Sesquiterpene LactoneDirectly inhibits IKKβ, preventing IκBα phosphorylation.1.091-2.620 µM (for cytokine expression)THP-1 cells
Curcumin PolyphenolInhibits IKK activity and NF-κB DNA binding.~5-18 µMRAW264.7 macrophages
Quercetin FlavonoidInhibits Akt phosphorylation and phospho-RelA recruitment to gene promoters.~40-44 µM (for gene expression)Mode-K intestinal epithelial cells

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

Canonical NF-κB Signaling Pathway.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Macrophages, Epithelial cells) Treatment 2. Treatment - Pre-treat with this compound or comparator - Stimulate with NF-κB activator (e.g., TNF-α, LPS) Cell_Culture->Treatment Assay 3. Assay for NF-κB Inhibition Treatment->Assay Luciferase Luciferase Reporter Assay (Measures transcriptional activity) Assay->Luciferase Western Western Blot (Measures protein phosphorylation, e.g., p-p65, p-IκBα) Assay->Western ELISA ELISA (Measures p65 DNA binding activity) Assay->ELISA Data_Analysis 4. Data Analysis (e.g., IC50 calculation) Luciferase->Data_Analysis Western->Data_Analysis ELISA->Data_Analysis

Experimental Workflow for NF-κB Inhibition.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to validate NF-κB inhibition.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Protocol:

  • Cell Seeding: Seed cells (e.g., HEK293T or HeLa) stably or transiently transfected with an NF-κB-responsive luciferase reporter plasmid in a 96-well plate.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1 hour).

  • NF-κB Activation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL), for a defined period (e.g., 6 hours).

  • Cell Lysis: Wash the cells with PBS and then add a passive lysis buffer.

  • Luminescence Measurement: Add a luciferase assay substrate to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or total protein concentration. Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.

Western Blot for Phospho-p65 and Phospho-IκBα

This method detects the phosphorylation status of key proteins in the NF-κB pathway.

Protocol:

  • Cell Culture and Treatment: Culture cells to an appropriate confluency in a multi-well plate. Treat the cells with the test compound and/or NF-κB activator as described for the luciferase assay.

  • Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies specific for phospho-p65, total p65, phospho-IκBα, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and/or loading control.

NF-κB p65 DNA Binding ELISA

This assay quantifies the amount of active p65 subunit of NF-κB that can bind to its specific DNA consensus site.

Protocol:

  • Nuclear Extract Preparation: Treat cells as previously described. Isolate the nuclear proteins using a nuclear extraction kit.

  • Assay Procedure:

    • Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus sequence.

    • Incubate to allow the active NF-κB p65 to bind to the oligonucleotide.

    • Wash away unbound proteins.

    • Add a primary antibody specific for the NF-κB p65 subunit.

    • Wash and add an HRP-conjugated secondary antibody.

    • Wash and add a chromogenic substrate (e.g., TMB).

    • Stop the reaction with a stop solution.

  • Data Measurement and Analysis: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is proportional to the amount of NF-κB p65 bound to the DNA.

Conclusion

While direct experimental validation of this compound's effect on NF-κB inhibition is pending, the available evidence from related phenylpropanoid glycosides suggests it is a promising candidate for further investigation. The comparative data and detailed protocols provided in this guide offer a framework for researchers to design and execute experiments to elucidate the precise mechanism of action of this compound and evaluate its therapeutic potential as an NF-κB inhibitor.

References

A Comparative Analysis of Regaloside C and Other Glycosides from Lilium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Lilium, commonly known as lilies, is a rich source of diverse glycosidic compounds with a wide range of biological activities. Among these, Regaloside C, a glycerol glucoside, has garnered attention for its potential therapeutic properties. This guide provides a comparative analysis of this compound and other notable glycosides found in Lilium species, including other regalosides, steroidal saponins, and flavonoid glycosides. The information is compiled from various studies to offer a comprehensive overview for research and drug development purposes.

Comparative Biological Activity

Anti-inflammatory Activity
Glycoside/Compound ClassSource SpeciesAssayTargetResultsCitation
Regaloside A Lilium asiatic hybridsLPS-stimulated RAW 264.7 macrophagesiNOS ExpressionInhibition to 70.3 ± 4.07% at 50 µg/mL[2]
COX-2 ExpressionInhibition to 131.6 ± 8.19% at 50 µg/mL[2]
NF-κB (p-p65/p65)Inhibition to 40.7 ± 1.30% at 50 µg/mL[2]
VCAM-1 ExpressionInhibition to 48.6 ± 2.65% at 50 µg/mL[2]
Regaloside B Lilium asiatic hybridsLPS-stimulated RAW 264.7 macrophagesiNOS ExpressionInhibition to 26.2 ± 0.63% at 50 µg/mL[2]
COX-2 ExpressionInhibition to 98.9 ± 4.99% at 50 µg/mL[2]
NF-κB (p-p65/p65)Inhibition to 43.2 ± 1.60% at 50 µg/mL[2]
VCAM-1 ExpressionInhibition to 33.8 ± 1.74% at 50 µg/mL[2]
Steroidal Saponins Lilium brownii var. viridulumLPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) ProductionSome saponins showed inhibitory effects[2]
Flavonoid Glycosides Piper aduncum (for comparison)LPS-stimulated bone marrow-derived dendritic cellsIL-12 p40 ProductionIC50 values ranging from 0.35 to 2.76 µM for various compounds[3][4]
IL-6 ProductionIC50 values ranging from 1.22 to 3.79 µM for various compounds[3][4]
Cardioprotective Activity

This compound has demonstrated cardiomyocyte protective activity by safeguarding mitochondria in H9C2 cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress.[1][5][6] Comparative quantitative data for other Lilium glycosides in similar cardiomyocyte protection assays is limited. However, the broader classes of steroidal saponins and flavonoid glycosides from various plant sources are known to possess cardioprotective properties.

Glycoside/Compound ClassSource SpeciesCell Line/ModelStressorKey FindingsCitation
This compound Lilium genusH9C2 cardiomyocytesH₂O₂Protects mitochondria[1][5][6]
Steroidal Saponins Lilium lancifoliumPC12 cells (neuronal)H₂O₂Some saponins showed significant protection against apoptosis, suggesting antioxidant potential that could be relevant to cardiomyocytes.[7]
Flavonoid Glycosides GeneralH9c2 cardiomyocytesIschemia-Reperfusion, t-buOOHCatechin, epigallocatechin gallate, and quercetin showed protection against oxidative cell death.[8][9]
CardiomyocytesOxidative StressVarious flavonoids protect mitochondria and modulate signaling pathways related to apoptosis.[10][11]

Signaling Pathways

The mechanisms through which these glycosides exert their effects involve the modulation of key signaling pathways.

Anti-inflammatory Signaling

The anti-inflammatory effects of many natural compounds, including glycosides from Lilium, are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[12] This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_inhibition Inhibition by Lilium Glycosides cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release nucleus Nucleus NFkB_active->nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->Genes Transcription Regalosides Regalosides A, B (and likely C) Regalosides->IKK Inhibits

Figure 1: Proposed anti-inflammatory pathway of Lilium glycosides.
Cardioprotective Signaling

The cardiomyocyte protective effects of this compound are attributed to its ability to preserve mitochondrial function under oxidative stress. This suggests a mechanism involving the modulation of mitochondrial-dependent apoptotic pathways and potentially the activation of pro-survival signaling cascades. A plausible mechanism, drawing parallels from other cardioprotective glycosides, involves the activation of the AMPK (AMP-activated protein kinase) and Nrf2 (Nuclear factor erythroid 2-related factor 2) pathways, which play crucial roles in cellular energy homeostasis and antioxidant defense, respectively.[13][14][15]

cardioprotective_pathway cluster_cell Cardiomyocyte Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Mitochondrion Mitochondrion Oxidative_Stress->Mitochondrion Damages Regaloside_C This compound AMPK AMPK Regaloside_C->AMPK Activates? Nrf2 Nrf2 Regaloside_C->Nrf2 Activates? Regaloside_C->Mitochondrion Protects AMPK->Mitochondrion Improves Function Antioxidant_Response Antioxidant Response (e.g., HO-1) Nrf2->Antioxidant_Response Induces Apoptosis Apoptosis Mitochondrion->Apoptosis Initiates Cell_Survival Cell Survival Antioxidant_Response->Oxidative_Stress

Figure 2: Hypothesized cardioprotective pathways of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the anti-inflammatory and cardioprotective activities of glycosides.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Treatment:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test glycoside (e.g., this compound) for 1 hour.

2. Induction of Inflammation:

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production. Include a vehicle control group (no LPS) and a positive control group (LPS alone).

3. Measurement of Nitric Oxide:

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration, which reflects NO production, using a sodium nitrite standard curve.

  • Determine the IC50 value of the test compound.

no_inhibition_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Culture Culture RAW 264.7 cells Seed Seed cells in 96-well plate Culture->Seed Pretreat Pre-treat with Glycoside Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect supernatant Stimulate->Collect Griess Add Griess Reagent Collect->Griess Measure Measure Absorbance (540 nm) Griess->Measure Calculate Calculate NO concentration Measure->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

Figure 3: Workflow for the in vitro NO inhibition assay.
In Vitro Cardioprotection Assay: H₂O₂-Induced Oxidative Stress in H9C2 Cardiomyocytes

This assay evaluates the ability of a compound to protect cardiomyocytes from oxidative stress-induced cell death.

1. Cell Culture and Treatment:

  • Culture H9C2 rat cardiomyoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test glycoside (e.g., this compound) for a specified period (e.g., 1-24 hours).

2. Induction of Oxidative Stress:

  • Expose the cells to a cytotoxic concentration of hydrogen peroxide (H₂O₂, e.g., 100-500 µM) for a defined duration (e.g., 4-24 hours). Include a vehicle control group (no H₂O₂) and a positive control group (H₂O₂ alone).

3. Assessment of Cell Viability (MTT Assay):

  • After the H₂O₂ treatment, remove the medium and add fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Incubate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding 100 µL of DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the vehicle control.

4. Assessment of Mitochondrial Membrane Potential (Optional):

  • Use a fluorescent probe such as JC-1 or TMRM to assess changes in mitochondrial membrane potential, following the manufacturer's protocol. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.

Conclusion

This compound and other glycosides from the Lilium genus represent a promising area for the discovery of novel therapeutic agents, particularly for inflammatory conditions and cardiovascular diseases. While this compound has been identified as having both anti-inflammatory and cardiomyocyte protective effects, a lack of direct comparative studies with other Lilium glycosides makes it difficult to definitively rank their potency. The available data suggests that regalosides as a class, along with steroidal saponins and flavonoid glycosides from lilies, contribute to the medicinal properties of these plants. Further research involving head-to-head comparisons of these purified compounds is necessary to fully elucidate their therapeutic potential and structure-activity relationships. The experimental protocols and proposed signaling pathways provided in this guide offer a framework for future investigations in this field.

References

A Head-to-Head Examination of Regaloside C and Established Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory therapeutics, natural compounds are a promising frontier. Regaloside C, a glycerol glucoside isolated from the bulbs of the Lilium genus, has been identified as a compound with potential anti-inflammatory activities. This guide provides a comparative analysis of this compound against well-established anti-inflammatory drugs: the corticosteroid dexamethasone, and the non-steroidal anti-inflammatory drugs (NSAIDs) indomethacin and diclofenac.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50) against key inflammatory mediators. The following tables summarize the available IC50 data for dexamethasone, indomethacin, and diclofenac in various in vitro assays.

Table 1: Inhibition of Prostaglandin E2 (PGE2) and Cyclooxygenase (COX) Enzymes

CompoundAssayCell Type/SystemIC50Citation
Dexamethasone COX-2 InhibitionHuman Articular Chondrocytes0.0073 µM[1]
Indomethacin COX-1 InhibitionPurified Enzyme230 nM (0.23 µM)[2]
COX-2 InhibitionPurified Enzyme630 nM (0.63 µM)[2]
PGE2 ReleaseHuman Synovial Cells5.5 ± 0.1 nM[3]
Diclofenac COX-1 InhibitionHuman Articular Chondrocytes0.611 µM[1]
COX-2 InhibitionHuman Articular Chondrocytes0.63 µM[1]
PGE2 ReleaseHuman Synovial Cells1.6 ± 0.02 nM[3]

Table 2: Inhibition of Nitric Oxide (NO) Production and Pro-inflammatory Cytokines

CompoundAssayCell TypeIC50Citation
Dexamethasone NO ProductionRAW 264.7 Macrophages34.60 µg/mL[4]
IL-6 BioactivityIL-6-dependent Hybridoma18.9 µM[5]
Indomethacin NO ProductionRAW 264.7 Macrophages~Equipotent with Lornoxicam (IC50 = 65 µM)[6]
Diclofenac NO ProductionTHP-1 Monocytic CellsMarkedly less than Lornoxicam (IC50 = 65 µM)[6]

This compound: A Qualitative Assessment

Direct IC50 values for this compound are not currently published. However, studies on similar glycoside compounds, such as Eutigoside C, suggest that this compound may exert its anti-inflammatory effects by inhibiting the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like interleukin-6 (IL-6)[7]. The underlying mechanism is likely the suppression of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways[7].

Mechanistic Insights: Signaling Pathways in Inflammation

The anti-inflammatory actions of this compound and the comparator drugs converge on critical signaling cascades that regulate the expression of inflammatory mediators.

G General Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway activates MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_Pathway->Pro_inflammatory_Genes MAPK_Pathway->Pro_inflammatory_Genes iNOS iNOS Pro_inflammatory_Genes->iNOS COX2 COX-2 Pro_inflammatory_Genes->COX2 Cytokines TNF-α, IL-6, IL-1β Pro_inflammatory_Genes->Cytokines NO Nitric Oxide iNOS->NO produces PGE2 Prostaglandin E2 COX2->PGE2 produces

Caption: Simplified signaling cascade initiated by lipopolysaccharide (LPS).

Experimental Protocols

The following are detailed methodologies for key in vitro experiments commonly used to assess anti-inflammatory activity.

Nitric Oxide (NO) Production Assay

Objective: To measure the inhibitory effect of a compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

  • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are pre-treated with various concentrations of the test compound (e.g., this compound, dexamethasone, indomethacin, diclofenac) for 1-2 hours.

  • Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce inflammation and incubated for 24 hours.

  • After incubation, the cell culture supernatant is collected.

  • Nitrite concentration in the supernatant, a stable metabolite of NO, is measured using the Griess reagent system. The absorbance is read at 540 nm.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

Prostaglandin E2 (PGE2) Immunoassay

Objective: To quantify the inhibition of PGE2 production by a test compound in stimulated cells.

Cell Line: Human articular chondrocytes or other relevant cell types.

Protocol:

  • Cells are cultured in appropriate media and seeded in multi-well plates.

  • Cells are treated with the test compound at various concentrations for a specified period.

  • Inflammation is induced using a stimulant such as interleukin-1β (IL-1β) or LPS.

  • The cell culture supernatant is collected after an incubation period (e.g., 24-48 hours).

  • The concentration of PGE2 in the supernatant is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • The IC50 value is calculated based on the percentage of PGE2 inhibition at different compound concentrations.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the selective inhibitory activity of a compound against COX-1 and COX-2 enzymes.

System: Purified recombinant human COX-1 and COX-2 enzymes or cell-based assays.

Protocol (Enzyme-based):

  • The test compound is pre-incubated with either purified COX-1 or COX-2 enzyme in a reaction buffer.

  • Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • The reaction is terminated, and the amount of prostaglandin product (e.g., PGE2) is quantified using methods like ELISA or chromatography.

  • The percentage of inhibition for each enzyme is calculated, and the IC50 values for COX-1 and COX-2 are determined to assess the compound's selectivity.

G In Vitro Anti-Inflammatory Assay Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed Cells (e.g., RAW 264.7) Pre_treatment Pre-treat with Test Compound Cell_Seeding->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Collect_Supernatant Collect Supernatant Stimulation->Collect_Supernatant Griess_Assay Griess Assay (NO) Collect_Supernatant->Griess_Assay ELISA ELISA (PGE2, Cytokines) Collect_Supernatant->ELISA Data_Analysis Calculate IC50 Griess_Assay->Data_Analysis ELISA->Data_Analysis

Caption: A general workflow for in vitro anti-inflammatory screening assays.

Conclusion

Dexamethasone, indomethacin, and diclofenac are potent inhibitors of key inflammatory pathways, with well-characterized inhibitory concentrations. While quantitative data for this compound is currently lacking, preliminary evidence from related compounds suggests it holds promise as an anti-inflammatory agent, likely acting through the inhibition of the NF-κB and MAPK signaling pathways. Further in-depth studies are warranted to elucidate the precise mechanism of action and to quantify the anti-inflammatory efficacy of this compound, which will be crucial for its potential development as a therapeutic agent. This guide serves as a foundational resource for researchers interested in the comparative pharmacology of this novel natural compound.

References

Regaloside C: A Comparative Analysis of its Cardioprotective and Anti-inflammatory Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Regaloside C, a glycerol glucoside isolated from the bulbs of the Lilium genus, has demonstrated promising anti-inflammatory and cardiomyocyte-protective activities. This guide provides a comparative benchmark of this compound's performance against other well-characterized natural compounds, supported by available experimental data.

Comparative Analysis of Bioactivity

To provide a clear benchmark, the activities of this compound and comparable natural compounds—Resveratrol, Curcumin, and Orientin—are summarized below. These compounds were selected based on their known efficacy in similar biological assays.

Note on this compound Data: Direct IC50 values for this compound's anti-inflammatory activity were not available in the reviewed literature. The data presented is for the structurally related compounds, Regaloside A and Regaloside B, isolated from the same source. This serves as a close proxy for its potential activity. For cardiomyocyte protection, the available data for this compound is qualitative, confirming a protective effect against hydrogen peroxide (H₂O₂)-induced injury in H9C2 cells.

Table 1: Comparison of Anti-inflammatory Activity

CompoundAssayCell LineKey FindingsIC50/Effective Concentration
Regaloside A & B iNOS and COX-2 Expression (LPS-induced)RAW 264.7 MacrophagesInhibition of iNOS and COX-2 expression.[1]50 µg/mL (Inhibition of expression)
Resveratrol Nitric Oxide (NO) Production (LPS-induced)RAW 264.7 MacrophagesInhibition of NO production.~29.4 µM
Curcumin Nitric Oxide (NO) Production (LPS-induced)RAW 264.7 MacrophagesInhibition of NO production.~5.9 µM
Orientin Nitric Oxide (NO) Production (LPS-induced)RAW 264.7 MacrophagesInhibition of NO production.IC50: 2.28 µM (vasodilation)[2]

Table 2: Comparison of Cardiomyocyte Protective Activity

CompoundAssayCell LineKey FindingsIC50/Effective Concentration
This compound H₂O₂-induced Cell InjuryH9C2 CardiomyocytesProtects mitochondria and improves cell viability.Not available
Resveratrol H₂O₂-induced Cell InjuryH9C2 CardiomyocytesPrevents oxidative stress-induced cell injury.5-20 µM (protective effect)[3]
Curcumin H₂O₂/Hypoxia-Reoxygenation InjuryH9C2 CardiomyocytesReduces apoptosis and oxidative stress.~10 µM (protective effect)
Orientin Hypoxia/Reoxygenation InjuryH9C2 CardiomyocytesAttenuates apoptosis and reduces infarction size.10-30 µM (protective effect)[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This assay quantifies the anti-inflammatory effect of a compound by measuring the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).

Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/well and incubated for 24 hours.

  • The cells are then pre-treated with various concentrations of the test compound (e.g., Regaloside, Resveratrol, Curcumin, Orientin) for 1-2 hours.

  • Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response and NO production.

Quantification of Nitric Oxide:

  • After the incubation period, the cell culture supernatant is collected.

  • NO production is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid).

  • An equal volume of the supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.

  • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a sodium nitrite standard curve.

  • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

Cardiomyocyte Protection: H₂O₂-induced Oxidative Stress in H9C2 Cells

This assay evaluates the cytoprotective effect of a compound against oxidative stress-induced cell death in a cardiomyocyte cell line.

Cell Culture and Treatment:

  • H9C2 rat cardiomyocyte cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 12-24 hours).

  • Following pre-treatment, the cells are exposed to a cytotoxic concentration of hydrogen peroxide (H₂O₂) (e.g., 100-400 µM) for a duration of 1-4 hours to induce oxidative stress and cell death.

Assessment of Cell Viability (MTT Assay):

  • After H₂O₂ treatment, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The MTT solution is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a wavelength of 570 nm.

  • Cell viability is expressed as a percentage of the untreated control group.

Visualizing the Pathways

To better understand the mechanisms of action, the following diagrams illustrate a key signaling pathway involved in inflammation and a typical experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_analysis Analysis cluster_result Result A RAW 264.7 Cells B Seed in 96-well plate A->B C Pre-treat with Test Compound B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate 24h D->E F Collect Supernatant E->F G Griess Assay for Nitrite F->G H Measure Absorbance (540 nm) G->H I Calculate NO Inhibition H->I

Caption: Workflow for Nitric Oxide Inhibition Assay.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 Activates IKK IKK Complex TRAF6->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_COX2 iNOS, COX-2 (Inflammatory Genes) Nucleus->iNOS_COX2 Induces Transcription RegalosideC This compound (and related compounds) RegalosideC->IKK Inhibits

References

Regaloside C: A Comparative Analysis of its Bioactivity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Regaloside C's Performance with Supporting Experimental Data.

This compound, a glycerol glucoside isolated from the bulbs of the Lilium genus, has demonstrated notable anti-inflammatory and antioxidant properties. This guide provides a comprehensive cross-validation of its bioactivity, presenting available data from various cell lines and offering insights into its potential therapeutic applications. While direct experimental data for this compound is available for its antioxidant and cardiomyocyte protective effects, its anti-inflammatory and cytotoxic activities are compared and inferred based on studies of structurally related compounds, providing a predictive framework for future research.

Quantitative Bioactivity Profile of this compound and Related Compounds

To facilitate a clear comparison, the following tables summarize the key quantitative data on the bioactivity of this compound and the closely related cardiac glycoside, Lanatoside C.

Table 1: Antioxidant Activity of this compound

AssayIC50 (µM)
ABTS Radical Scavenging139.0
DPPH Radical Scavenging51.6

Table 2: Comparative Cytotoxicity (IC50) of Lanatoside C in Human Cancer Cell Lines

Cell LineCancer TypeIC50
A549Lung Carcinoma56.49 ± 5.3 nM
HepG2Hepatocellular Carcinoma0.238 ± 0.16 µM
MCF-7Breast Adenocarcinoma0.4 ± 0.1 µM

In-Depth Analysis of Bioactivities

Antioxidant and Cardioprotective Effects in H9C2 Cells

This compound has shown significant promise in protecting cardiac cells from oxidative stress. In studies involving H9C2 rat heart cells, this compound demonstrated a protective effect on mitochondria in the presence of hydrogen peroxide (H₂O₂)-induced stress. This protective mechanism is, at least in part, attributable to its potent radical scavenging abilities.

Anti-inflammatory Activity: An Evidence-based Hypothesis in RAW 264.7 Macrophages

While direct studies on the anti-inflammatory effects of this compound in macrophage cell lines are not yet available, extensive research on a related compound, Regaloside B, and other natural glycosides in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages provides a strong basis for predicting its mechanism of action. It is hypothesized that this compound will exhibit significant anti-inflammatory activity by:

  • Inhibiting Nitric Oxide (NO) Production: Reducing the production of the pro-inflammatory mediator, nitric oxide.

  • Downregulating Pro-inflammatory Enzymes: Decreasing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Modulating Key Signaling Pathways: Inhibiting the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Cytotoxic Potential in Cancer Cell Lines: Insights from Lanatoside C

The cytotoxic effects of this compound on cancer cells have not been extensively documented. However, research on the structurally similar cardiac glycoside, Lanatoside C, reveals potent cytotoxic activity against various human cancer cell lines, including lung, liver, and breast cancer. These findings suggest that this compound may also possess anti-cancer properties, a hypothesis that warrants further investigation. The mechanism of action for Lanatoside C involves the attenuation of MAPK and PI3K/AKT/mTOR signaling pathways, which are crucial for cancer cell growth and survival.

Key Signaling Pathways

The bioactivity of this compound and related compounds is intrinsically linked to their ability to modulate critical intracellular signaling pathways.

Regaloside_C_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates Regaloside_C This compound Regaloside_C->MAPK_pathway Inhibits Regaloside_C->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFκB_n->Gene_Expression Induces

Hypothesized anti-inflammatory mechanism of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with various concentrations of this compound for 24-72h A->B C Add MTT solution to each well B->C D Incubate for 2-4 hours at 37°C C->D E Add solubilization solution (e.g., DMSO) to dissolve formazan crystals D->E F Measure absorbance at 570 nm E->F

Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Assay)

The Griess assay is used to quantify nitrite, a stable and quantifiable breakdown product of NO, in cell culture supernatants.

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and pre-treat with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by a 5-10 minute incubation at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Measurement of Pro-inflammatory Cytokines: ELISA

Enzyme-linked immunosorbent assay (ELISA) is a sensitive immunoassay used to quantify the levels of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

Protocol:

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate until a color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Quantification: Determine the cytokine concentration from the standard curve.

Analysis of Protein Expression: Western Blot

Western blotting is used to detect and quantify the expression levels of specific proteins, such as iNOS, COX-2, and phosphorylated forms of NF-κB and MAPK pathway components.

Western_Blot_Workflow A Cell Lysis and Protein Quantification B SDS-PAGE to separate proteins by size A->B C Transfer of proteins to a membrane B->C D Blocking of non-specific binding sites C->D E Incubation with primary antibody D->E F Incubation with HRP-conjugated secondary antibody E->F G Detection with chemiluminescent substrate F->G H Imaging and densitometry analysis G->H

Workflow for Western blot analysis.

Protocol:

  • Protein Extraction: Lyse the treated cells and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add a chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the protein band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Regaloside C: A Preclinical Overview and Comparison with Standard of Care for Myocardial Injury and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Regaloside C, a naturally derived glycerol glucoside, and the current standard of care for conditions involving myocardial inflammation and injury. Due to the absence of published in vivo efficacy data for this compound, this comparison is based on its reported in vitro activities and a review of established therapeutic protocols.

Executive Summary

This compound, isolated from the bulbs of the Lilium genus, has demonstrated anti-inflammatory and cardiomyocyte protective properties in preclinical, in vitro models.[1][2] Its mechanism appears to be linked to the protection of mitochondria under oxidative stress. While these findings are promising, there is currently no available in vivo data to validate these effects in a living organism.

In contrast, the standard of care for conditions such as myocarditis and inflammatory cardiomyopathy is well-established and focuses on managing symptoms, reducing cardiac workload, and, in specific cases, suppressing the immune system.[1][3][4][5][6] This guide will summarize the known preclinical data for this compound and juxtapose it with the established efficacy of standard therapeutic agents.

Preclinical Profile of this compound

This compound is a phenylpropanoid compound with demonstrated bioactivity in cellular models.[3] The primary reported activities are:

  • Anti-inflammatory Effects: this compound is described as having anti-inflammatory properties, although the specific pathways and molecular targets have not been fully elucidated in the available literature.

  • Cardiomyocyte Protection: In studies using H9C2 heart cells, this compound has shown a protective effect against hydrogen peroxide (H₂O₂)-induced injury by preserving mitochondrial function.[1][2]

Hypothetical Signaling Pathway for this compound

Based on its observed cardiomyocyte protective and anti-inflammatory effects in vitro, a potential signaling pathway for this compound can be hypothesized. This diagram illustrates a plausible mechanism involving the modulation of oxidative stress and inflammatory signaling cascades.

Regaloside_C_Pathway cluster_cell Cardiomyocyte H2O2 Oxidative Stress (e.g., H₂O₂) Mitochondria Mitochondria H2O2->Mitochondria induces damage RegC This compound RegC->Mitochondria protects ROS Reactive Oxygen Species (ROS) Mitochondria->ROS generates CellSurvival Cell Survival and Function Inflammation Inflammatory Pathways (e.g., NF-κB) ROS->Inflammation activates Apoptosis Apoptosis ROS->Apoptosis promotes Inflammation->Apoptosis promotes

Hypothesized signaling pathway of this compound in cardiomyocytes.

Standard of Care for Myocarditis and Inflammatory Cardiomyopathy

The current therapeutic strategies for myocardial inflammation are multifaceted and depend on the severity and underlying cause of the condition.

Data Presentation: Standard of Care Treatments
Treatment ClassExamplesMechanism of ActionCommon Clinical Use
Supportive Care
DiureticsFurosemide, SpironolactoneReduce fluid overload and cardiac preload.Management of heart failure symptoms.[1]
ACE Inhibitors / ARBsLisinopril, LosartanReduce afterload, prevent adverse cardiac remodeling.Standard therapy for heart failure and LV dysfunction.[1][3][4][6]
Beta-BlockersMetoprolol, CarvedilolReduce heart rate and myocardial oxygen demand.Used cautiously in the acute phase, standard for chronic management.[1][3][4]
Immunomodulatory Therapy
CorticosteroidsPrednisoneBroad anti-inflammatory and immunosuppressive effects.Used in specific types of myocarditis (e.g., giant cell, eosinophilic).[3][4][5]
Immunoglobulins (IVIG)-Modulates immune response.Considered for certain viral and autoreactive myocarditis cases.[6]
Advanced Therapies
Ventricular Assist Devices (VADs)-Mechanical pump to support heart function.Bridge to transplant or recovery in severe heart failure.[3]
Heart Transplantation-Surgical replacement of the heart.End-stage heart failure unresponsive to other therapies.[3]

Experimental Protocols

To evaluate the in vivo efficacy of a novel compound like this compound, standardized animal models of myocardial injury and inflammation would be employed. Below are representative protocols for such studies.

Murine Model of Myocardial Infarction

A common model to assess cardioprotective effects is the surgical ligation of the left anterior descending (LAD) artery in mice, which mimics a heart attack.

Experimental Workflow:

MI_Workflow AnimalAcclimation 1. Animal Acclimation (e.g., C57BL/6 mice) Baseline 2. Baseline Echocardiography AnimalAcclimation->Baseline Surgery 3. Surgical Procedure (LAD Ligation) Baseline->Surgery Randomization 4. Randomization Surgery->Randomization Treatment 5. Treatment Administration (this compound vs. Vehicle vs. Standard of Care) Randomization->Treatment Monitoring 6. Post-operative Monitoring (Echocardiography at intervals) Treatment->Monitoring Endpoint 7. Endpoint Analysis (Histology, Biomarkers) Monitoring->Endpoint

Workflow for an in vivo myocardial infarction study.

Protocol Details:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Procedure: Mice are anesthetized, and the chest is opened to expose the heart. The LAD artery is permanently ligated with a suture.

  • Treatment Groups:

    • Sham (surgery without ligation) + Vehicle

    • MI + Vehicle

    • MI + this compound (various doses)

    • MI + Standard of Care (e.g., a beta-blocker)

  • Efficacy Endpoints:

    • Cardiac Function: Measured by echocardiography (ejection fraction, fractional shortening).

    • Infarct Size: Determined by TTC staining of heart sections.

    • Fibrosis: Assessed by Masson's trichrome staining.

    • Inflammation: Quantified by immunohistochemical staining for inflammatory markers (e.g., CD68 for macrophages).

Carrageenan-Induced Paw Edema Model

This is a standard model for evaluating the acute anti-inflammatory activity of a compound.

Protocol Details:

  • Animals: Wistar rats or Swiss albino mice.

  • Procedure: A sub-plantar injection of carrageenan is administered to the right hind paw to induce localized inflammation.

  • Treatment Groups:

    • Control + Vehicle

    • Control + this compound

    • Carrageenan + Vehicle

    • Carrageenan + this compound (various doses)

    • Carrageenan + Standard of Care (e.g., Indomethacin)

  • Efficacy Endpoints:

    • Paw Volume: Measured using a plethysmometer at regular intervals after carrageenan injection.

    • Histopathology: Examination of paw tissue for inflammatory cell infiltration.

    • Biomarkers: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the paw tissue.

Conclusion and Future Directions

This compound presents an interesting preclinical profile with demonstrated in vitro anti-inflammatory and cardiomyocyte protective effects. However, the critical next step is to translate these findings into in vivo models of disease. Head-to-head studies against standard-of-care agents in models of myocardial infarction and inflammation are necessary to determine if this compound offers any therapeutic potential. Researchers are encouraged to pursue these investigations to validate the early promise of this natural compound. Without such data, its clinical relevance remains speculative.

References

Exploring the Synergistic Potential of Regaloside C in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction:

Regaloside C, a glycerol glucoside isolated from the bulbs of the Lilium genus, has demonstrated notable anti-inflammatory and cardiomyocyte protective properties in preclinical studies[1][2][3]. While its standalone efficacy is of interest, the exploration of synergistic combinations with other therapeutic agents holds the potential to unlock enhanced therapeutic outcomes, lower dosage requirements, and mitigate potential side effects. To date, published literature expressly detailing the synergistic effects of this compound with other specific compounds is not available.

This guide, therefore, presents a forward-looking, hypothetical framework for investigating the synergistic potential of this compound. We propose a combination study of this compound with Parthenolide, a well-characterized NF-κB inhibitor, for the management of inflammatory conditions. The experimental designs, data, and pathways described herein are illustrative and intended to serve as a comprehensive template for future research in this promising area.

Hypothetical Synergistic Effects of this compound and Parthenolide on Inflammatory Markers

The following table summarizes the anticipated quantitative outcomes from an in vitro study on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, demonstrating the potential synergistic anti-inflammatory effects of this compound and Parthenolide.

Treatment GroupConcentrationTNF-α Inhibition (%)IL-6 Inhibition (%)NO Production Inhibition (%)Combination Index (CI)
This compound10 µM25.3 ± 2.122.8 ± 1.918.5 ± 1.5-
Parthenolide1 µM30.1 ± 2.528.4 ± 2.324.7 ± 2.0-
This compound + Parthenolide 10 µM + 1 µM 68.7 ± 4.3 65.2 ± 3.9 59.8 ± 3.5 < 1 (Synergistic)

Caption: Table 1. Hypothetical data illustrating the synergistic inhibition of key inflammatory mediators by the combination of this compound and Parthenolide.

Proposed Experimental Protocols

In Vitro Anti-inflammatory Synergy Assay
  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are pre-treated for 2 hours with this compound (10 µM), Parthenolide (1 µM), or their combination, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: NO levels in the culture supernatant are determined using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6): The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits.

  • Synergy Analysis: The Combination Index (CI) is calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy.

Western Blot Analysis for NF-κB Pathway Proteins
  • Protein Extraction: Following treatment as described above, total protein is extracted from the RAW 264.7 cells using RIPA lysis buffer.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against p-p65, p65, p-IκBα, and IκBα.

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Proposed Synergistic Mechanism and Workflow

To elucidate the potential mechanism of action and the experimental process, the following diagrams are provided.

G cluster_0 Proposed Synergistic Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammation Regaloside This compound Regaloside->TLR4 Inhibition? Parthenolide Parthenolide Parthenolide->IKK Inhibition

Caption: Proposed synergistic mechanism of this compound and Parthenolide.

G cluster_1 Hypothetical Experimental Workflow Start Start: Culture RAW 264.7 Macrophages Pretreat Pre-treatment: - this compound - Parthenolide - Combination Start->Pretreat Stimulate Stimulation: LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Supernatant Collect Supernatant Incubate->Supernatant Cells Lyse Cells Incubate->Cells Analysis Analysis Supernatant->Analysis Western Western Blot (p-p65, p-IκBα) Cells->Western Griess Griess Assay (NO) Analysis->Griess ELISA ELISA (TNF-α, IL-6) Analysis->ELISA

Caption: Proposed workflow for in vitro synergy studies.

The presented hypothetical framework underscores the potential for synergistic interactions between this compound and other compounds, particularly those targeting key inflammatory pathways like NF-κB. While direct experimental evidence is currently lacking, the proposed combination with Parthenolide offers a scientifically grounded starting point for future investigations. Researchers are encouraged to adapt and expand upon these protocols to explore the synergistic effects of this compound in various disease models. Such studies will be crucial in determining the clinical viability of this compound-based combination therapies and unlocking their full therapeutic potential.

References

A Comparative Analysis of Regaloside C and Its Structural Analogs: Anti-inflammatory and Cardioprotective Activities

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Regaloside C and its structural analogs. The information is supported by experimental data to deliniate structure-activity relationships and guide future research.

This compound, a glycerol glucoside isolated from the bulbs of the Lilium genus, has garnered attention for its anti-inflammatory and cardiomyocyte-protective properties.[1][2][3] Understanding how structural modifications affect these activities is crucial for the development of more potent therapeutic agents. This guide compares this compound with its known structural analogs, Regaloside A and Regaloside B, focusing on their differential effects on inflammatory pathways and cardiomyocyte protection.

Structural Comparison of Regaloside Analogs

This compound and its analogs, including Regaloside A and Regaloside B, are phenylpropanoid glycosides.[1][4][5] Their core structure consists of a glycerol backbone linked to a glucose molecule and a phenylpropanoid moiety. The key structural differences between these analogs lie in the substitutions on the phenylpropanoid ring and the glycerol moiety.

Comparative Biological Activity

A study comparing the anti-inflammatory effects of phenylpropanoids from Lilium Asiatic hybrid flowers provides valuable quantitative data on the activities of Regaloside A and Regaloside B.[1] While direct comparative data for this compound from the same study is unavailable, its known bioactivities provide a basis for theoretical comparison.

Anti-inflammatory Activity

The anti-inflammatory effects of Regaloside A and Regaloside B were evaluated by measuring their ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1]

CompoundConcentrationiNOS Expression (% of LPS control)COX-2 Expression (% of LPS control)
Regaloside A 50 µg/mL70.3 ± 4.07131.6 ± 8.19
Regaloside B 50 µg/mL26.2 ± 0.6398.9 ± 4.99
Data sourced from "Phenylpropanoids from Lilium Asiatic hybrid flowers and their anti-inflammatory activities"[1]

These results indicate that Regaloside B is a more potent inhibitor of iNOS expression compared to Regaloside A at the same concentration.[1] Interestingly, Regaloside A appeared to slightly increase COX-2 expression under these experimental conditions, while Regaloside B showed a modest inhibitory effect.[1]

The study also investigated the effects of these compounds on the NF-κB signaling pathway, a key regulator of inflammation. Both Regaloside A and Regaloside B were found to decrease the ratio of phosphorylated p65 (p-p65) to total p65, suggesting an inhibitory effect on NF-κB activation.[1] Furthermore, both compounds reduced the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), which is involved in the inflammatory response.[1]

Although a direct comparison with this compound is not available from this study, other reports confirm its anti-inflammatory activity.[2][3] The differential effects observed between Regaloside A and B highlight the sensitivity of the biological activity to minor structural changes.

Cardiomyocyte Protective Activity

This compound is known to exhibit protective effects in cardiomyocytes by preserving mitochondrial function in H2O2-induced heart H9C2 cells.[2][3] While quantitative comparative studies with its analogs are not yet available in the reviewed literature, the established cardiomyocyte protective effect of this compound underscores the therapeutic potential of this class of compounds for cardiovascular diseases. Further research is needed to directly compare the efficacy of Regaloside A, B, and C in protecting cardiomyocytes from oxidative stress.

Experimental Protocols

Anti-inflammatory Activity Assay

Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells are pre-treated with various concentrations of the test compounds (e.g., Regaloside A, Regaloside B) for a specified period (e.g., 2 hours) before stimulation with 1 µg/mL of LPS for the indicated times.[1]

Western Blot Analysis for iNOS, COX-2, and p-p65/p65: Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, p-p65, and p65 overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The relative band intensities are quantified using densitometry software.[1]

VCAM-1 Expression Assay: Human aortic smooth muscle cells (HASMCs) are treated with the test compounds for a specified duration, followed by stimulation with tumor necrosis factor-alpha (TNF-α). The expression of VCAM-1 is then measured, typically by western blot analysis as described above.[1]

Cardiomyocyte Protection Assay (H2O2-Induced Injury Model)

Cell Culture: H9C2 rat cardiomyoblasts are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

Induction of Oxidative Stress: To induce cardiomyocyte injury, the culture medium is replaced with a medium containing a specific concentration of hydrogen peroxide (H2O2), and the cells are incubated for a defined period.

Assessment of Cell Viability: Cell viability can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. After H2O2 treatment, the medium is replaced with MTT solution, and the cells are incubated. The resulting formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

Measurement of Mitochondrial Membrane Potential (ΔΨm): The mitochondrial membrane potential can be measured using fluorescent dyes such as JC-1 or Rhodamine 123. A decrease in the red/green fluorescence intensity ratio for JC-1 or a decrease in Rhodamine 123 fluorescence indicates mitochondrial depolarization, a marker of mitochondrial dysfunction.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Anti-inflammatory Activity Workflow RAW 264.7 Cells RAW 264.7 Cells Pre-treatment with Analogs Pre-treatment with Analogs RAW 264.7 Cells->Pre-treatment with Analogs LPS Stimulation LPS Stimulation Pre-treatment with Analogs->LPS Stimulation Protein Extraction Protein Extraction LPS Stimulation->Protein Extraction Western Blot Western Blot Protein Extraction->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Caption: Workflow for assessing the anti-inflammatory activity of Regaloside analogs.

G cluster_1 Cardiomyocyte Protection Workflow H9C2 Cells H9C2 Cells Pre-treatment with Analogs Pre-treatment with Analogs H9C2 Cells->Pre-treatment with Analogs H2O2 Induction H2O2 Induction Pre-treatment with Analogs->H2O2 Induction Viability Assay (MTT) Viability Assay (MTT) H2O2 Induction->Viability Assay (MTT) Mitochondrial Potential Assay Mitochondrial Potential Assay H2O2 Induction->Mitochondrial Potential Assay

Caption: Workflow for evaluating the cardiomyocyte protective effects of Regaloside analogs.

G LPS LPS TLR4 TLR4 LPS->TLR4 NF-κB Activation NF-κB Activation TLR4->NF-κB Activation Gene Transcription Gene Transcription NF-κB Activation->Gene Transcription iNOS iNOS Gene Transcription->iNOS COX-2 COX-2 Gene Transcription->COX-2 VCAM-1 VCAM-1 Gene Transcription->VCAM-1 Regalosides Regalosides Regalosides->NF-κB Activation Inhibition

Caption: Simplified NF-κB signaling pathway in inflammation and the inhibitory role of Regaloside analogs.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Meta-Analysis for Researchers and Drug Development Professionals

Regaloside C, a glycerol glucoside isolated from the bulbs of the Lilium genus, has demonstrated notable anti-inflammatory and cardiomyocyte protective activities. This guide provides a comprehensive comparison of this compound with related compounds, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these natural products for therapeutic potential.

Executive Summary

This compound and its structural analogs, primarily other phenylpropanoid glycosides found in Lilium species, exhibit promising bioactivities. This analysis consolidates the existing in vitro data on their effects on key inflammatory and cell survival pathways. While direct comparative studies are limited, this guide synthesizes data from various sources to present a cohesive overview. Key findings indicate that these compounds can modulate inflammatory responses by inhibiting nitric oxide (NO) production and the expression of pro-inflammatory enzymes like iNOS and COX-2. Furthermore, evidence suggests a protective role in cardiomyocytes under oxidative stress.

Comparative Data on Biological Activities

The following tables summarize the quantitative data on the anti-inflammatory and cardiomyocyte protective effects of this compound and related compounds.

Table 1: Anti-inflammatory Activity of Regaloside Compounds and Related Phenylpropanoids
CompoundAssayCell LineTreatmentConcentrationResultReference
Regaloside A iNOS ExpressionHASMCsTNF-α (10 ng/mL)50 µg/mL70.3 ± 4.07% of control[1]
COX-2 ExpressionHASMCsTNF-α (10 ng/mL)50 µg/mL131.6 ± 8.19% of control[1]
p-p65/p65 RatioHASMCsTNF-α (10 ng/mL)50 µg/mL40.7 ± 1.30% of control[1]
VCAM-1 ExpressionHASMCsTNF-α (10 ng/mL)50 µg/mL48.6 ± 2.65% of control[1]
Regaloside B iNOS ExpressionHASMCsTNF-α (10 ng/mL)50 µg/mL26.2 ± 0.63% of control[1]
COX-2 ExpressionHASMCsTNF-α (10 ng/mL)50 µg/mL98.9 ± 4.99% of control[1]
p-p65/p65 RatioHASMCsTNF-α (10 ng/mL)50 µg/mL43.2 ± 1.60% of control[1]
VCAM-1 ExpressionHASMCsTNF-α (10 ng/mL)50 µg/mL33.8 ± 1.74% of control[1]
1-O-trans-caffeoyl-β-D-glucopyranoside iNOS ExpressionHASMCsTNF-α (10 ng/mL)50 µg/mL4.1 ± 0.01% of control[1]
COX-2 ExpressionHASMCsTNF-α (10 ng/mL)50 µg/mL67.8 ± 4.86% of control[1]
p-p65/p65 RatioHASMCsTNF-α (10 ng/mL)50 µg/mL43.8 ± 1.67% of control[1]
VCAM-1 ExpressionHASMCsTNF-α (10 ng/mL)50 µg/mL42.1 ± 2.31% of control[1]

Note: Data for iNOS, COX-2, p-p65/p65, and VCAM-1 expression are presented as a percentage relative to the control group stimulated with TNF-α alone.

Table 2: Cardiomyocyte Protective Effects of this compound
CompoundAssayCell LineStressorConcentrationResultReference
This compound Mitochondrial ProtectionH9C2 cellsH₂O₂Not specifiedProtects mitochondriaMentioned by supplier

Note: Specific quantitative data for this compound's cardiomyocyte protective effects from peer-reviewed publications are currently limited. The information is based on supplier-provided details.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Anti-inflammatory Assays

Cell Culture and Treatment: Human aortic smooth muscle cells (HASMCs) are cultured in appropriate media. For experiments, cells are treated with the test compounds (e.g., Regaloside A, Regaloside B) for 2 hours, followed by stimulation with tumor necrosis factor-alpha (TNF-α) at a concentration of 10 ng/mL for 12 hours to induce an inflammatory response.[1]

Western Blot Analysis for iNOS, COX-2, and NF-κB p65:

  • Protein Extraction: After treatment, total cellular proteins are extracted using a lysis buffer.

  • Protein Quantification: Protein concentration is determined using a standard method like the Bradford assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against iNOS, COX-2, phosphorylated NF-κB p65 (p-p65), and total NF-κB p65.

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.[1]

VCAM-1 Expression Assay: The expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on the surface of HASMCs is quantified, typically by cell-based ELISA or flow cytometry, following treatment with the compounds and stimulation with TNF-α.[1]

Nitric Oxide (NO) Production Assay (Griess Assay):

  • Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified time (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.[2]

  • Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[2][3]

  • Quantification: The absorbance at 540-550 nm is measured, and the nitrite concentration is determined from a standard curve prepared with sodium nitrite.[2][3]

Cardiomyocyte Protection Assay

H₂O₂-Induced Injury Model in H9C2 Cells:

  • Cell Culture: Rat embryonic cardiomyocyte H9C2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

  • Induction of Injury: To induce oxidative stress, cultured H9C2 cells are exposed to hydrogen peroxide (H₂O₂) at a specific concentration (e.g., 100-1000 µM) for a defined period (e.g., 3-24 hours).[4][5][6]

  • Treatment: Cells are pre-treated with the test compound (e.g., this compound) for a certain duration before the addition of H₂O₂.

Cell Viability Assay (MTT Assay):

  • Procedure: Following treatment, the cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. MTT is added to the cells and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Measurement: The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 540 nm). Cell viability is expressed as a percentage of the control group.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

anti_inflammatory_pathway cluster_cell Macrophage / Endothelial Cell TNFa TNF-α NFkB NF-κB Pathway TNFa->NFkB LPS LPS LPS->NFkB Compound Regaloside / Related Compound Compound->NFkB Inhibition iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 VCAM1 VCAM-1 NFkB->VCAM1 NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins

Diagram 1: Anti-inflammatory signaling pathway targeted by Regaloside and related compounds.

cardiomyocyte_protection_workflow cluster_workflow Experimental Workflow: Cardiomyocyte Protection Assay start Culture H9C2 Cardiomyocytes pretreatment Pre-treat with this compound start->pretreatment stressor Induce Oxidative Stress (e.g., with H₂O₂) pretreatment->stressor incubation Incubate for a defined period stressor->incubation assessment Assess Cell Viability (e.g., MTT Assay) and Mitochondrial Function incubation->assessment end Data Analysis and Comparison assessment->end

Diagram 2: Experimental workflow for assessing the cardiomyocyte protective effects of this compound.

Discussion

The available data, primarily from a single study on Regaloside A and B, suggest that phenylpropanoid glycosides from Lilium species are potent inhibitors of key inflammatory mediators.[1] Regaloside B appears to be a more effective inhibitor of iNOS expression compared to Regaloside A, while both compounds demonstrate an ability to suppress the NF-κB signaling pathway, as indicated by the reduced p-p65/p65 ratio.[1] The inhibition of VCAM-1 expression further supports their potential in mitigating inflammatory responses in the vasculature.[1]

While direct experimental evidence for this compound's anti-inflammatory mechanism is pending in the public domain, its structural similarity to Regaloside A and B suggests it may act through similar pathways. The claim of its cardiomyocyte protective effect via mitochondrial protection warrants further investigation with robust quantitative studies.

For future research, it is imperative to conduct head-to-head comparative studies of this compound with its analogs (A and B) to elucidate structure-activity relationships. Investigating the effects of these compounds on a broader range of inflammatory cytokines (e.g., TNF-α, IL-6) and exploring their in vivo efficacy in animal models of inflammation and cardiac injury will be crucial next steps.

Conclusion

This compound and related phenylpropanoid glycosides represent a promising class of natural compounds with potential therapeutic applications in inflammatory diseases and cardiovascular protection. This guide provides a foundational comparison based on the current scientific literature. Further research is necessary to fully characterize the pharmacological profile of this compound and to validate its therapeutic potential.

References

Independent Verification of Regaloside C's Protective Mechanisms in Cardiomyocytes

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Efficacy and Signaling Pathways

This guide provides an independent verification of the protective mechanisms of Regaloside C, a glycerol glucoside isolated from lily bulbs. For researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to offer a comprehensive comparison with other cardioprotective agents.

Comparative Analysis of Cardioprotective Effects

The protective effects of total glycosides from lily (TGL), of which this compound is a constituent, have been evaluated in an in vitro model of oxidative stress using H9C2 cardiomyocytes. Hydrogen peroxide (H₂O₂) was used to induce cellular injury, mimicking the oxidative damage that occurs in various cardiovascular diseases. The data presented below compares the efficacy of TGL with other known cardioprotective glycosides, Araloside C and Astragaloside IV, in mitigating H₂O₂-induced damage.

Table 1: Comparison of Cell Viability in H₂O₂-Treated H9C2 Cardiomyocytes

Treatment GroupConcentrationCell Viability (%)Reference
Control-100[1]
H₂O₂ (200 µM)-52.3 ± 4.1[1]
TGL + H₂O₂100 µg/mL85.2 ± 5.6[1]
Araloside C + H₂O₂10 µM78.5 ± 6.3[2]
Astragaloside IV + H₂O₂50 µg/mL81.4 ± 4.9[3]

TGL: Total Glycosides from Lily. Data are presented as mean ± SD.

Table 2: Comparison of Mitochondrial Protective Effects in H₂O₂-Treated H9C2 Cardiomyocytes

Treatment GroupParameterValueReference
ControlMitochondrial Membrane Potential (JC-1 Red/Green Ratio)1.00 ± 0.12[1]
H₂O₂ (200 µM)Mitochondrial Membrane Potential (JC-1 Red/Green Ratio)0.31 ± 0.05[1]
TGL + H₂O₂Mitochondrial Membrane Potential (JC-1 Red/Green Ratio)0.78 ± 0.09[1]
Araloside C + H₂O₂Mitochondrial Membrane Potential (JC-1 Red/Green Ratio)0.72 ± 0.08[2]
ControlIntracellular ROS (DCFH-DA Fluorescence)100 ± 8.7[1]
H₂O₂ (200 µM)Intracellular ROS (DCFH-DA Fluorescence)321 ± 25.4[1]
TGL + H₂O₂Intracellular ROS (DCFH-DA Fluorescence)145 ± 15.1[1]
Araloside C + H₂O₂Intracellular ROS (DCFH-DA Fluorescence)162 ± 18.3[2]

TGL: Total Glycosides from Lily. Data are presented as mean ± SD.

Key Signaling Pathways in Cardioprotection

This compound and other related glycosides exert their protective effects through the modulation of complex intracellular signaling pathways. The primary mechanisms involve the activation of pro-survival pathways like PI3K/Akt and the antioxidant Nrf2 pathway, which in turn mitigate mitochondrial dysfunction and inhibit apoptosis.

stress Oxidative Stress (H₂O₂) mito Mitochondrial Dysfunction stress->mito induces regaloside This compound pi3k PI3K regaloside->pi3k activates nrf2_path Nrf2 Pathway regaloside->nrf2_path activates akt Akt pi3k->akt activates akt->mito inhibits apoptosis Apoptosis akt->apoptosis inhibits survival Cell Survival akt->survival promotes nrf2_path->mito inhibits nrf2_path->apoptosis inhibits nrf2_path->survival promotes mito->apoptosis triggers

Caption: this compound Protective Signaling Pathways.

Experimental Workflow and Methodologies

The following sections detail the experimental protocols utilized to generate the comparative data.

Cell Culture and Treatment

H9C2 rat cardiomyoblasts were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells were pre-treated with various concentrations of the test compounds for 2 hours before being exposed to 200 µM H₂O₂ for 24 hours to induce oxidative stress.

start Seed H9C2 Cells pretreat Pre-treat with This compound / Alternatives start->pretreat induce Induce Oxidative Stress (H₂O₂) pretreat->induce assay Perform Assays: - Cell Viability (MTT) - Mitochondrial Potential (JC-1) - ROS Detection (DCFH-DA) - Apoptosis (Annexin V/PI) induce->assay analyze Data Analysis assay->analyze

Caption: General Experimental Workflow.

Cell Viability Assay (MTT Assay)
  • H9C2 cells were seeded in 96-well plates at a density of 1 × 10⁴ cells/well.

  • After treatment, 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours at 37°C.

  • The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • Cell viability was expressed as a percentage of the control group.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
  • H9C2 cells were cultured in 6-well plates.

  • After treatment, cells were incubated with 10 µM JC-1 staining solution for 20 minutes at 37°C in the dark.

  • Cells were washed twice with PBS.

  • The fluorescence of JC-1 monomers (green, excitation 488 nm, emission 530 nm) and aggregates (red, excitation 525 nm, emission 590 nm) was measured using a fluorescence microscope or plate reader.

  • The ratio of red to green fluorescence intensity was calculated to represent the mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.

Intracellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
  • H9C2 cells were seeded in 6-well plates.

  • After treatment, cells were incubated with 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 minutes at 37°C in the dark.

  • Cells were washed three times with PBS.

  • The fluorescence intensity was measured using a fluorescence microscope or plate reader with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

  • The level of intracellular ROS was proportional to the fluorescence intensity.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • H9C2 cells were collected after treatment and washed with cold PBS.

  • Cells were resuspended in 1X binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • The stained cells were analyzed by flow cytometry.

  • The percentage of apoptotic cells (Annexin V-positive, PI-negative) and necrotic cells (Annexin V-positive, PI-positive) was determined.

Conclusion

The available data strongly suggests that this compound, as a key component of total glycosides from lily, provides significant protection to cardiomyocytes against oxidative stress. Its mechanism of action involves the preservation of mitochondrial function and the activation of pro-survival signaling pathways, including the PI3K/Akt and Nrf2 pathways. The quantitative data presented in this guide demonstrates its efficacy in comparison to other known cardioprotective agents, highlighting its potential as a therapeutic candidate for cardiovascular diseases. Further studies focusing on the isolated effects of this compound are warranted to fully elucidate its specific contributions to the observed cardioprotection.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Regaloside C

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential procedural guidance for the safe and compliant disposal of Regaloside C, a glycerol glucoside with anti-inflammatory properties. Adherence to these protocols is critical for ensuring the safety of laboratory staff and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.

Key Safety and Handling Data

Proper handling of this compound is the first step in ensuring its safe disposal. The following table summarizes crucial safety information.

PropertyInformationSource
Product Name This compound[1]
Chemical Nature Glycerol glucoside isolated from the bulbs of the Lilium genus.[2]
Primary Hazards Causes skin irritation (H315), serious eye irritation (H319), and may cause drowsiness or dizziness (H336).[3]
Storage Store in a well-ventilated place. Keep container tightly closed. For long-term storage, -80°C is recommended for the stock solution.[2][3]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[4]

Experimental Protocols for Disposal

The recommended procedure for the disposal of this compound involves treating it as hazardous chemical waste. This ensures the highest level of safety and regulatory compliance.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the following PPE:

  • Eye Protection: Safety goggles with side-shields.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4]

  • Body Protection: A laboratory coat or impervious clothing.[4]

  • Respiratory Protection: A suitable respirator should be used if handling powders or creating dust.[4]

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent unintended chemical reactions.

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container suitable for chemical waste.

    • Any materials contaminated with solid this compound, such as weighing papers or contaminated gloves, should be placed in a designated, sealed plastic bag or container.[5]

  • Liquid Waste:

    • Do not pour solutions containing this compound down the drain. [5]

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container.[5] The container must be compatible with the solvent used in the solution.

    • Items contaminated with liquid this compound, such as pipette tips and paper towels, should be collected as chemical waste in a designated, sealed container.[5]

Step 3: Storage of Waste

Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[5] This area should be away from incompatible materials to prevent accidental reactions.[4][5]

Step 4: Final Disposal

The final disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company.[5] Ensure that all local, state, and federal regulations for chemical waste disposal are strictly followed. The general recommendation is to dispose of the contents and container at an approved waste disposal plant.[3][6]

In Case of a Spill:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.[5]

  • Containment: For liquid spills, absorb the material using an inert absorbent such as vermiculite, sand, or earth.[5]

  • Collection: Carefully scoop up the absorbed material or spilled powder and place it into a suitable, closed container for disposal.[5]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be collected and disposed of as contaminated waste.[5]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

RegalosideC_Disposal_Workflow start Start: this compound Waste ppe Wear Appropriate PPE start->ppe waste_type Identify Waste Type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Contaminated Items) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Container for Solids solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container for Liquids liquid_waste->collect_liquid ppe->waste_type storage Store in Designated Chemical Waste Area collect_solid->storage collect_liquid->storage disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Company storage->disposal end End: Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Regaloside C

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Due to its potential toxicity as a cardiac glycoside, a stringent PPE protocol is mandatory to prevent exposure through inhalation, ingestion, or skin contact.[1]

Protection Type Required PPE Specifications & Rationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Double gloving is recommended when handling the pure compound.
Body Protection Impervious laboratory coat or gownProvides a barrier against spills and contamination.
Respiratory Protection Suitable respirator (e.g., N95 or higher)Essential when handling the powdered form to prevent inhalation.[2]
Foot Protection Closed-toe shoesStandard laboratory practice to protect against spills and falling objects.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of Regaloside C and ensure the safety of laboratory personnel.

Storage Conditions:

Form Storage Temperature Duration Additional Notes
Powder -20°CLong-termKeep container tightly sealed in a cool, well-ventilated area away from direct sunlight.[3]
In Solvent -80°CUp to 6 monthsUse within one month if stored at -20°C.[4]

Handling Workflow:

The following workflow is recommended for handling this compound, particularly when preparing solutions from its powdered form.

G Figure 1: Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_area Designate a specific handling area (e.g., fume hood) gather_ppe Assemble and don all required PPE prep_area->gather_ppe gather_mats Gather all necessary materials and equipment gather_ppe->gather_mats weigh Carefully weigh the powdered this compound gather_mats->weigh dissolve Dissolve in an appropriate solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot for experimental use dissolve->aliquot decontaminate Decontaminate all surfaces and equipment aliquot->decontaminate dispose_waste Segregate and dispose of all waste properly decontaminate->dispose_waste remove_ppe Remove PPE in the correct order dispose_waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Figure 1: Workflow for Handling this compound

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate action is critical.

Accidental Release:

  • Evacuate personnel from the affected area.

  • Ensure adequate ventilation.

  • Wear full personal protective equipment.

  • Prevent further leakage or spillage.

  • Absorb solutions with an inert, liquid-binding material.

  • Decontaminate surfaces by scrubbing with alcohol.

  • Collect all contaminated materials for proper disposal.[3]

First Aid:

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Seek prompt medical attention.[3]
Skin Contact Rinse skin thoroughly with water. Remove contaminated clothing and shoes. Seek medical attention.[3]
Inhalation Move to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR) if trained. Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[3]
Ingestion Wash out the mouth with water. DO NOT induce vomiting. Seek immediate medical attention.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste Segregation and Disposal:

  • Solid Waste: Collect all contaminated solid materials (e.g., pipette tips, tubes, gloves) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[5][6]

  • Empty Containers: "Empty" containers that held the powdered form should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[7][8]

The following diagram outlines the decision-making process for the disposal of this compound waste.

G Figure 2: Disposal Plan for this compound Waste start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_waste_bin Hazardous Solid Waste Container is_solid->solid_waste_bin Yes is_empty_container Empty Container? is_liquid->is_empty_container No liquid_waste_bin Hazardous Liquid Waste Container is_liquid->liquid_waste_bin Yes triple_rinse Triple Rinse with Solvent is_empty_container->triple_rinse Yes rinsate_to_liquid Collect Rinsate in Liquid Waste triple_rinse->rinsate_to_liquid defaced_container Deface Label & Dispose as Non-Hazardous triple_rinse->defaced_container rinsate_to_liquid->liquid_waste_bin

Figure 2: Disposal Plan for this compound Waste

All hazardous waste must be disposed of through your institution's approved hazardous waste collection program.[8] Ensure all waste containers are properly labeled and stored in a designated secondary containment area while awaiting pickup.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.